AC1Ldcjl
Description
Properties
IUPAC Name |
9-(2,3-dihydroxy-3-methylbutoxy)-4-methoxyfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRPFNXROFUNDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346879 | |
| Record name | AC1LDCJL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mukurozidiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030651 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19573-01-4, 482-25-7 | |
| Record name | AC1LDCJL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | byakangelicin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Mukurozidiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030651 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117 - 118 °C | |
| Record name | Mukurozidiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030651 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of AC1Ldcjl: A Novel JAK2 Kinase Inhibitor
Abstract: The Janus Kinase (JAK) family, particularly JAK2, is a critical node in cytokine signaling pathways that regulate hematopoiesis and immune responses.[1][2] Dysregulation of the JAK/STAT pathway, often driven by mutations like JAK2-V617F, is a key pathogenic factor in myeloproliferative neoplasms (MPNs).[3][4][5] This has established JAK2 as a high-priority target for therapeutic intervention.[2][6][7] This guide provides an in-depth, technically-focused overview of the synthesis and characterization of AC1Ldcjl, a novel, potent, and selective ATP-competitive (Type I) small molecule inhibitor of JAK2.[8][9] We detail the strategic synthetic route, provide validated protocols for its synthesis and purification, and describe the comprehensive analytical and biological characterization necessary to confirm its identity, purity, and mechanism of action. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and advancement of targeted kinase inhibitors.[8][10]
Rationale for Synthetic Strategy
The discovery of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[9][11] The synthetic route for this compound was designed based on principles of convergent synthesis to maximize efficiency and allow for modular assembly, facilitating the rapid generation of analogs for structure-activity relationship (SAR) studies. The core scaffold is constructed via a two-step sequence involving a Suzuki-Miyaura cross-coupling followed by an amide bond formation.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction was selected for its reliability, functional group tolerance, and the commercial availability of a wide array of boronic acids and aryl halides.[12][13][14] This key C-C bond-forming reaction allows for the efficient joining of two key aromatic fragments of the molecule. The mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product.[13][15]
-
Amide Bond Formation: The amide bond is one of the most common linkages in pharmaceuticals, and numerous robust methods exist for its creation.[16][17][18] For this compound, a standard peptide coupling approach using a carbodiimide activator was chosen. This method provides high yields under mild conditions, minimizing the risk of racemization or side reactions with sensitive functional groups.[16][17]
This convergent strategy ensures that the two primary building blocks can be synthesized and modified independently before their final coupling, streamlining the overall process from starting materials to the final active pharmaceutical ingredient (API).[19]
Synthesis and Purification of this compound
The synthesis of this compound is performed in two main steps as outlined below. All reagents are commercially available and used without further purification unless otherwise noted. Reactions are monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound production.
Protocol 1: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried round-bottom flask, add aryl bromide (1.0 eq), arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and a palladium catalyst system such as Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).[20]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas. Repeat this process three times.
-
Solvent Addition: Add degassed toluene and water (e.g., 10:1 ratio) via syringe.[20]
-
Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously for 4-12 hours, monitoring by LC-MS for the disappearance of the aryl bromide.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude biaryl intermediate (AC1-Int) is used in the next step, often without further purification.
Protocol 2: Amide Bond Formation
-
Reaction Setup: Dissolve the crude biaryl intermediate (AC1-Int, 1.0 eq) in dimethylformamide (DMF).
-
Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), Hydroxybenzotriazole (HOBt, 1.5 eq), the desired amine (1.2 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq).[17]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction for completion by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water to precipitate the crude product. Filter the solid, wash with water, and dry under vacuum.
Protocol 3: Purification
-
Chromatography: Purify the crude this compound product by flash column chromatography on silica gel.
-
Solvent System: Use a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a methanol/dichloromethane mixture).
-
Analysis: Collect fractions and analyze by TLC. Combine fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
Physico-Chemical Characterization
Confirming the identity, structure, and purity of the synthesized this compound is a critical, self-validating step. A combination of spectroscopic and chromatographic methods must be employed.[21][22][23]
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structural elucidation of small molecules.[21][22] It provides atomic-level information about the molecular structure, connectivity, and environment of nuclei like ¹H and ¹³C.[22][24]
-
¹H NMR: Confirms the presence of all protons, their chemical environments, and their coupling patterns, which helps to establish the connectivity of the carbon skeleton.
-
¹³C NMR: Identifies all unique carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to definitively assign all proton and carbon signals and confirm long-range correlations, ensuring the correct isomer was synthesized.[21]
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. This technique is crucial for confirming that the synthesized molecule has the correct atomic composition.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. The sample is analyzed on a reverse-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Purity is determined by the area percentage of the main product peak detected by a UV detector at an appropriate wavelength (e.g., 254 nm). For drug development purposes, a purity of >98% is typically required.
Table 1: Expected Characterization Data for this compound
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ) | Multiple signals in aromatic (7-8.5 ppm), amide (8-9 ppm), and aliphatic regions consistent with the proposed structure. |
| Integration | Proton counts match the number of protons in each distinct chemical environment. | |
| ¹³C NMR | Chemical Shifts (δ) | Signals corresponding to sp² aromatic carbons, carbonyl carbon (~165-170 ppm), and sp³ aliphatic carbons. |
| HRMS (ESI+) | [M+H]⁺ | Calculated m/z value for the protonated molecule within a 5 ppm mass accuracy tolerance. |
| HPLC | Purity | >98% (by peak area at 254 nm). |
Biological Characterization
The ultimate validation of this compound is its ability to potently and selectively inhibit its biological target, JAK2.[25] This is assessed through a tiered system of biochemical and cell-based assays.
Biochemical Potency and Selectivity
The direct interaction between this compound and its target kinase is quantified using a biochemical assay. The LanthaScreen™ Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) assay ideal for this purpose.[26][27][28]
-
Mechanism: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase's active site by the inhibitor.[26][29] Binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal.[27] An inhibitor competes with the tracer, leading to a dose-dependent decrease in the FRET signal.[26]
Protocol 4: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation: Prepare 3X solutions of this compound (in a serial dilution), the kinase/Eu-antibody complex, and the Alexa Fluor™ 647-labeled tracer in the appropriate kinase buffer.[27]
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X compound dilution.
-
Kinase Addition: Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Tracer Addition: Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.[26]
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Potency and Mechanism of Action
To confirm that this compound can engage its target in a cellular context, assays are performed using cell lines whose proliferation is dependent on JAK2 signaling.[1][25] The human erythroleukemia (HEL) cell line, which harbors the activating JAK2-V617F mutation, is an excellent model system.[1][7][30]
-
Signaling Pathway Inhibition: The primary downstream effect of JAK2 activation is the phosphorylation of STAT proteins.[3] A key validation step is to demonstrate that this compound inhibits STAT5 phosphorylation in a dose-dependent manner.[1][7]
-
Anti-proliferative Activity: Inhibition of the JAK/STAT pathway should lead to a reduction in cell viability and proliferation. This is measured to determine the EC₅₀ of the compound.
Caption: this compound inhibits the JAK2/STAT5 signaling pathway.
Protocol 5: Cellular STAT5 Phosphorylation Assay (In-Cell Western)
-
Cell Culture: Culture HEL cells under standard conditions.
-
Compound Treatment: Plate cells in a 96-well plate and treat with a serial dilution of this compound for 1-2 hours.[1]
-
Cell Fixation: Fix the cells with formaldehyde, then permeabilize with a detergent-based buffer.
-
Antibody Staining: Block non-specific binding, then incubate with a primary antibody specific for phosphorylated STAT5 (pSTAT5). Follow with an infrared dye-conjugated secondary antibody. A second antibody for a housekeeping protein (e.g., GAPDH) with a different colored dye is used for normalization.
-
Data Acquisition: Scan the plate using an infrared imaging system.
-
Analysis: Quantify the intensity of the pSTAT5 signal, normalize it to the housekeeping protein signal, and plot against inhibitor concentration to determine the IC₅₀ for pathway inhibition.
Table 2: Expected Biological Activity Profile for this compound
| Assay | Metric | Target Value | Rationale |
| LanthaScreen™ Binding | IC₅₀ (JAK2) | < 10 nM | Demonstrates potent, direct binding to the target kinase.[25] |
| LanthaScreen™ Binding | IC₅₀ (JAK1, JAK3, TYK2) | > 100 nM | Confirms selectivity over other JAK family members, crucial for minimizing off-target effects.[7] |
| pSTAT5 Inhibition (HEL Cells) | IC₅₀ | < 100 nM | Validates on-target pathway inhibition in a disease-relevant cellular model.[30] |
| Cell Proliferation (HEL Cells) | EC₅₀ | < 200 nM | Shows functional anti-proliferative effect resulting from pathway inhibition.[25][30] |
Conclusion
This guide outlines a robust and reproducible workflow for the synthesis and comprehensive characterization of this compound, a novel JAK2 inhibitor. The described synthetic strategy is efficient and scalable, while the characterization cascade provides a self-validating system to confirm the molecule's structure, purity, and biological mechanism of action. The protocols and data presented herein establish a clear framework for advancing this compound into further preclinical development as a potential therapeutic for myeloproliferative neoplasms and other JAK2-driven diseases.
References
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Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands. (n.d.). National Institutes of Health.[Link]
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NMR as a “Gold Standard” Method in Drug Design and Discovery. (n.d.). National Institutes of Health.[Link]
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Evolution of Small Molecule Kinase Drugs. (n.d.). National Institutes of Health.[Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.[Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal.[Link]
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Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. (2009). PubMed.[Link]
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Myeloproliferative neoplasms and the JAK/STAT signaling pathway: an overview. (n.d.). Revista Brasileira de Hematologia e Hemoterapia.[Link]
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Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. (2014). ACS Publications.[Link]
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Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (n.d.). National Institutes of Health.[Link]
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Development of selective JAK2 inhibitors. (2008). Cancer Research.[Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.[Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.[Link]
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NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Spectroscopy Online.[Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.[Link]
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A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. (2020). Frontiers in Pharmacology.[Link]
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Identification of Potent, Selective JAK2 Inhibitors Using a Fragment-Based Screening Approach. (n.d.). Astex Pharmaceuticals.[Link]
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(PDF) NMR Spectroscopy in Drug Discovery and Development. (2016). ResearchGate.[Link]
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Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. (2022). Blue Ridge Institute for Medical Research.[Link]
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JAK2 in Myeloproliferative Neoplasms. (2022). Encyclopedia.pub.[Link]
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Biocatalytic amide bond formation. (2023). Green Chemistry.[Link]
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Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. (2015). ResearchGate.[Link]
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The Role of JAK2 in Myeloproliferative Diseases Diagnosis. (2018). Universitas Airlangga Repository.[Link]
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Methods for amide bond synthesis. (n.d.). ResearchGate.[Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.[Link]
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Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. (2022). ACS Omega.[Link]
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Application of NMR in drug discovery. (n.d.). researchmap.[Link]
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Jak2 V617F Reversible Activation Shows Its Essential Requirement in Myeloproliferative Neoplasms. (2021). Cancer Research.[Link]
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Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. (n.d.). National Institutes of Health.[Link]
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An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (n.d.). National Institutes of Health.[Link]
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Amidation. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.[Link]
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Janus Kinase 2 (JAK2) and Its Role in Myelofibrosis. (2024). Bristol Myers Squibb.[Link]
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Emerging role of Janus kinase inhibitors in ulcerative colitis management. (n.d.). World Journal of Gastroenterology.[Link]
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The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024). AZoOptics.[Link]
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The Multifaceted Biological Activities of 2-(4-chlorophenyl)acetamide Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 2-(4-chlorophenyl)acetamide core is a fascinating and highly versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising lead compounds in the development of novel therapeutics for a range of diseases. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these compelling molecules. Our focus is on providing not just protocols, but the scientific rationale behind the experimental designs, empowering you to accelerate your own research and development efforts in this exciting field.
The Chemical Foundation: Synthesis of 2-(4-chlorophenyl)acetamide and Its Derivatives
The synthetic accessibility of the 2-(4-chlorophenyl)acetamide scaffold is a key advantage for its exploration in drug discovery. A variety of synthetic routes have been developed, allowing for the facile introduction of diverse substituents and the generation of extensive compound libraries for biological screening.
Synthesis of the Core Scaffold: 2-(4-chlorophenyl)acetamide
A common and efficient method for the synthesis of the parent compound, 2-(4-chlorophenyl)acetamide, involves the hydrolysis of 4-chlorobenzyl cyanide. A solvothermal method has also been reported, starting from 4-cyanobenzyl chloride.[1][2][3]
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)acetamide via Solvothermal Method [2][3]
-
Reaction Setup: In a 15 ml Teflon-lined reactor, combine NaN3 (0.39 g, 6 mmol), CuCl2·2H2O (0.684 g, 4 mmol), and 4-cyanobenzyl chloride (0.606 g, 4 mmol).
-
Solvothermal Reaction: Seal the reactor and heat it in an oven at 150°C for 72 hours.
-
Cooling and Isolation: Allow the reactor to cool slowly to room temperature.
-
Purification: Wash the resulting mixture with water to remove any inorganic salts.
-
Final Product: Collect the pale yellow, block-like crystals of 2-(4-chlorophenyl)acetamide. The reported yield for this method is 31%.
Synthesis of N-Substituted Derivatives
The true versatility of this scaffold lies in the ability to introduce a wide array of substituents on the acetamide nitrogen. A general and widely used method is the chloroacetylation of a primary or secondary amine, followed by nucleophilic substitution.
Experimental Protocol: General Synthesis of N-Substituted 2-(4-chlorophenyl)acetamide Derivatives [4]
-
Synthesis of 2-bromo-N-(4-chlorophenyl)acetamide (Intermediate):
-
Dissolve 4-chloroaniline in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add bromoacetyl bromide dropwise with stirring.
-
After the reaction is complete, isolate and purify the intermediate, 2-bromo-N-(4-chlorophenyl)acetamide.
-
-
Nucleophilic Substitution:
-
Dissolve the intermediate from step 1 in a suitable solvent (e.g., dichloromethane).
-
Add a saturated solution of potassium carbonate.
-
Add the desired primary or secondary amine at room temperature and stir.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and dry the organic layer.
-
Purify the final product by recrystallization or column chromatography.
-
Anticancer Activity: Inducing Apoptosis in Malignant Cells
A significant body of research has highlighted the potent anticancer activities of 2-(4-chlorophenyl)acetamide derivatives against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.
Mechanism of Action: The Apoptotic Cascade
Several studies suggest that these derivatives can trigger apoptosis through the activation of the caspase cascade.[5][6][7] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. The activation of initiator caspases (e.g., caspase-9) leads to the activation of executioner caspases (e.g., caspase-3), which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[6] While direct targeting of specific signaling pathways like PI3K/Akt by these specific derivatives is still under investigation, it is a plausible mechanism given the known role of this pathway in cell survival and proliferation.[8][9][10]
Caption: Proposed mechanism of anticancer activity via apoptosis induction.
In Vitro Evaluation of Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity [5][11][12][13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-(4-chlorophenyl)acetamide derivatives and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 20 µl of a 5 mg/ml MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µl of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Structure-Activity Relationship (SAR) for Anticancer Activity
The cytotoxic effects of 2-(4-chlorophenyl)acetamide derivatives are highly dependent on the nature and position of the substituents.
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-nitrophenyl | PC3 (prostate) | > 100 | [15] |
| 1b | 3-nitrophenyl | PC3 (prostate) | 52 | [15] |
| 1c | 4-nitrophenyl | PC3 (prostate) | 80 | [15] |
| 1d | 2-methoxyphenyl | PC3 (prostate) | > 100 | [15] |
| 2a | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy) | MCF-7 (breast) | - | [16] |
| 3a | N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-nitrophenyl)amino) | MCF7 (breast) | - | [17] |
Note: The table presents a selection of data to illustrate SAR trends. Please refer to the cited literature for more comprehensive data.
From the available data, it is evident that electron-withdrawing groups, such as a nitro group on the N-phenyl ring, tend to enhance anticancer activity, particularly against prostate cancer cell lines.[15] The position of the substituent is also crucial, with the meta-position often showing greater potency.
Anticonvulsant Properties: Modulating Neuronal Excitability
Several 2-(4-chlorophenyl)acetamide derivatives have been identified as potent anticonvulsant agents, suggesting their potential in the treatment of epilepsy.
Mechanism of Action: Targeting Ion Channels
The primary mechanism of action for many anticonvulsant drugs is the modulation of voltage-gated sodium channels.[18][19][20] By binding to these channels, the drugs can stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of seizures. Some derivatives have been shown to be moderate binders to neuronal voltage-sensitive sodium channels (site 2).[21] Another potential mechanism is the enhancement of GABAergic inhibition, either by acting on GABAA receptors or by inhibiting GABA-transaminase.[22][23]
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
In Vivo Evaluation of Anticonvulsant Activity
The Maximal Electroshock (MES) test is a widely used animal model for screening potential anticonvulsant drugs that are effective against generalized tonic-clonic seizures.[4][6][24][25]
Experimental Protocol: Maximal Electroshock (MES) Test [4][6][24][25]
-
Animal Preparation: Use male albino mice (20-25g). Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the test compounds, a vehicle control, and a positive control (e.g., phenytoin) intraperitoneally or orally.
-
Pre-treatment Time: Conduct the test at the time of peak effect of the drug, which is typically determined in preliminary studies (e.g., 0.5 and 4 hours post-administration).
-
Seizure Induction: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through corneal electrodes. A drop of topical anesthetic can be applied to the corneas beforehand.
-
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint for protection.
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50 (the dose that protects 50% of the animals).
Structure-Activity Relationship (SAR) for Anticonvulsant Activity
The anticonvulsant activity of these derivatives is significantly influenced by the substituents on the N-phenyl ring.
| Compound ID | N-Substituent | MES Test Protection (%) at 100 mg/kg (0.5h) | Reference |
| 3a | N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl) | Inactive | [21] |
| 3b | N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl) | Effective | [21] |
| 3c | N-(3-chlorophenyl)-2-morpholino | Effective | [21] |
| 4a | N-(3-(trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl) | Effective | [21] |
Note: This table provides a qualitative summary. For detailed dose-response data, please consult the original research.
The presence of a 3-(trifluoromethyl)phenyl group on the anilide moiety appears to be favorable for anticonvulsant activity in the MES test.[21] In contrast, many of the 3-chloroanilide derivatives were found to be inactive.
Antimicrobial Effects: A New Frontier in Combating Drug Resistance
2-(4-chlorophenyl)acetamide derivatives have also emerged as promising antimicrobial agents, with activity against a range of bacterial and fungal pathogens.
Mechanism of Action: Disrupting Microbial Integrity
The presence of the chloro group in the acetamide moiety is thought to be crucial for the antimicrobial activity of these compounds.[13] It is hypothesized that the chloroacetamide acts as an alkylating agent, reacting with nucleophilic residues (e.g., cysteine or histidine) in essential microbial enzymes, thereby inactivating them.[26] Lipophilicity also plays a significant role, as it facilitates the penetration of the compounds through the microbial cell membrane.[27] Some studies suggest that these compounds may act on penicillin-binding proteins, leading to cell lysis.[13]
In Vitro Evaluation of Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the antimicrobial potency of a compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [19][26][28]
-
Bacterial Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial spectrum and potency of 2-(4-chlorophenyl)acetamide derivatives can be tuned by modifying the N-substituent.
| Compound ID | N-Substituent | Test Organism | MIC (µg/mL) | Reference |
| 5a | butylamino | A. baumannii | - | [4] |
| 5b | octylamino | A. baumannii | - | [4] |
| 5c | piperidino | S. aureus | - | [4] |
| 5d | 3-fluoroanilino | S. aureus | - | [4] |
| 6a | 2-chloro-N-(4-fluoro-3-nitrophenyl) | K. pneumoniae | - | [13] |
Note: The original reference provided disc diffusion data; MIC values would need to be determined separately. This table illustrates the types of derivatives tested.
Generally, increasing the lipophilicity of the N-substituent, for example, by introducing a longer alkyl chain like octylamino, can enhance antibacterial activity.[4] The presence of a halogen, such as fluorine, on the N-phenyl ring has also been shown to be beneficial.[13]
Future Perspectives and Conclusion
The 2-(4-chlorophenyl)acetamide scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a diverse and potent range of biological activities. The synthetic tractability of this core allows for extensive structural modifications, making it an ideal starting point for lead optimization campaigns.
Future research should focus on elucidating the precise molecular targets and signaling pathways for each of the observed biological activities. For instance, identifying the specific enzymes or receptors that these compounds interact with will enable more rational drug design and the development of more potent and selective agents. Furthermore, in vivo efficacy and pharmacokinetic studies are crucial next steps to translate the promising in vitro results into tangible therapeutic benefits.
This in-depth technical guide has provided a comprehensive overview of the current state of research on 2-(4-chlorophenyl)acetamide derivatives. By understanding the synthetic methodologies, biological evaluation techniques, and structure-activity relationships discussed herein, researchers and drug development professionals will be well-equipped to unlock the full therapeutic potential of this remarkable class of compounds.
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Crystal structure analysis of N-[4-(2-propyn-1-yloxy)phenyl]acetamide
An In-Depth Technical Guide to the Crystal Structure Analysis of N-[4-(2-propyn-1-yloxy)phenyl]acetamide
Foreword: From Molecule to Medicine
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is both complex and exacting. The principle that structure dictates function is the bedrock of this endeavor. For researchers, scientists, and drug development professionals, a molecule's three-dimensional architecture is not merely an academic curiosity; it is a critical blueprint that informs every stage of the development pipeline. N-[4-(2-propyn-1-yloxy)phenyl]acetamide is one such molecule of significant interest. Identified as a versatile building block for potential hybrid drug candidates targeting diseases like tuberculosis, malaria, and cancer, its utility is intrinsically linked to its structural characteristics.[1]
This guide provides a comprehensive, in-depth analysis of the crystal structure of N-[4-(2-propyn-1-yloxy)phenyl]acetamide. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document will elucidate the causality behind the experimental choices, detail the self-validating nature of the protocols, and ground the findings in authoritative science. We will journey through the entire process—from the synthesis of the compound and the growth of a single crystal to the intricate details of its atomic arrangement and the profound implications of this structure for rational drug design.
Part 1: Synthesis and Single Crystal Cultivation
The foundation of any crystallographic analysis is a pure, well-ordered single crystal. The journey to obtaining this essential material begins with the precise chemical synthesis of the target compound.
Rationale for Synthesis Pathway
The synthesis of N-[4-(2-propyn-1-yloxy)phenyl]acetamide is achieved through a targeted, two-step process designed for efficiency and high purity.[1][2] The chosen pathway involves:
-
Chemoselective N-acetylation of 4-aminophenol: This initial step protects the more nucleophilic amine group, leaving the hydroxyl group available for the subsequent reaction. This selectivity is crucial to prevent side reactions and ensure the desired product is formed.
-
Williamson Ether Synthesis: The resulting N-(4-hydroxyphenyl)acetamide is then reacted with propargyl bromide in the presence of a mild base (K₂CO₃). This classic ether synthesis attaches the vital propargyl group, which serves as a functional handle for further chemical modifications, such as "click chemistry."[1]
Experimental Protocol: Synthesis
The following protocol is adapted from the established literature for the synthesis of the title compound.[1]
Materials:
-
N-(4-hydroxyphenyl)acetamide
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (solvent)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve N-(4-hydroxyphenyl)acetamide (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Add potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution. This base is strong enough to deprotonate the phenolic hydroxyl group but mild enough to avoid unwanted side reactions.
-
Add propargyl bromide (1.1 equivalents) dropwise to the stirring suspension.
-
Allow the reaction to stir at room temperature, monitoring its progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate and other inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-[4-(2-propyn-1-yloxy)phenyl]acetamide.
Protocol: Single Crystal Growth
Obtaining a diffraction-quality single crystal is often the most challenging step in the crystallographic workflow.[3][4] The crystal must be of sufficient size (>0.1 mm) and possess a high degree of internal order.[4] Slow evaporation is a robust and widely used method for growing high-quality crystals of small organic molecules.
Procedure:
-
Prepare a saturated solution of the purified N-[4-(2-propyn-1-yloxy)phenyl]acetamide in a suitable solvent (e.g., ethyl acetate or a mixture like methanol/ethyl acetate). The choice of solvent is critical; it should be one in which the compound has moderate solubility.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks.
-
Place the vial in a vibration-free environment at a constant temperature. Fluctuations in temperature can disrupt crystal growth.
-
Monitor the vial for the formation of well-defined, single crystals. Once suitable crystals have formed, they can be carefully harvested for analysis.
Part 2: X-ray Diffraction Data Collection and Processing
With a suitable crystal in hand, the next phase involves irradiating it with X-rays and recording the resulting diffraction pattern. This pattern holds the encoded information about the crystal's internal atomic arrangement.[5]
The Crystallographic Workflow: A Conceptual Overview
The process of determining a crystal structure is a multi-step workflow that translates a physical object (the crystal) into a digital atomic model.
}
Experimental Protocol: Data Collection
The following protocol is based on the instrumentation and conditions reported for the analysis of N-[4-(2-propyn-1-yloxy)phenyl]acetamide.[1]
Equipment:
-
Bruker APEXII DUO CCD diffractometer
-
Mo Kα radiation source (λ = 0.71073 Å)
-
Cryogenic cooling system (e.g., Oxford Cryosystems)
Procedure:
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a cryoloop.
-
Cryo-cooling: Place the mounted crystal into a stream of cold nitrogen gas at 100 K (-173 °C).
-
Causality: Performing data collection at cryogenic temperatures is critical. It significantly reduces the thermal vibration of atoms, leading to less diffuse scattering and higher resolution data. This results in a more precise final structure.[6]
-
-
Data Collection Strategy: The crystal is rotated in the X-ray beam while diffraction images are recorded. A series of φ and ω scans are used to collect a complete dataset, ensuring that all unique reflections are measured.[1]
-
Data Recording: The CCD detector captures the intensity and position of each diffracted X-ray spot. A full dataset may consist of hundreds of individual images.
Data Processing
Raw diffraction images must be processed to extract the useful intensity data for each reflection. This is typically accomplished using the diffractometer's software suite.
-
Integration: The software identifies the diffraction spots on each image and integrates their intensities.
-
Scaling and Merging: Data from all images are scaled to a common reference frame to correct for variations in X-ray beam intensity or crystal decay. Redundant and symmetry-equivalent reflections are then merged to produce a final, unique set of reflection data.
-
Absorption Correction: A correction is applied to account for the absorption of X-rays by the crystal itself. For the title compound, a program like SADABS was used for this purpose.[1]
Part 3: Structure Solution, Refinement, and Validation
Solving the crystal structure involves converting the processed diffraction data into a 3D electron density map and then building and refining an atomic model into this map.[7]
Structure Solution and Refinement
For small molecules like N-[4-(2-propyn-1-yloxy)phenyl]acetamide, the structure is typically solved using Direct Methods . This mathematical approach uses statistical relationships between the reflection intensities to directly calculate initial phase estimates, which are essential for generating the first electron density map.[3]
Once an initial model is built into this map, it undergoes an iterative process of least-squares refinement . In this process, the atomic positions and thermal parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern.[5] This process continues until the model converges, meaning further adjustments do not significantly improve the fit.
Crystallographic Data Summary
The final refined model yields a wealth of quantitative data that precisely describes the crystal structure. The key parameters for N-[4-(2-propyn-1-yloxy)phenyl]acetamide are summarized below.[1]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₁NO₂ |
| Formula Weight | 189.21 g/mol |
| Temperature | 100 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 13.973 (2) Å |
| b | 9.1794 (13) Å |
| c | 7.5105 (11) Å |
| α | 90° |
| β | 99.441 (4)° |
| γ | 90° |
| Volume | 950.3 (2) ų |
| Z (Molecules per unit cell) | 4 |
| Data Collection & Refinement | |
| Reflections Collected | 8684 |
| Independent Reflections | 2103 |
| R_int | 0.018 |
| Final R factor [I > 2σ(I)] | R1 = 0.037 |
| Final wR factor (all data) | wR2 = 0.100 |
| Goodness-of-fit (S) | 1.04 |
Trustworthiness: A Note on Validation Metrics
The reliability of a crystal structure is assessed using several metrics:
-
R1 (R-factor): This value represents the agreement between the observed diffraction amplitudes and those calculated from the final structural model. A value of 0.037 (or 3.7%) indicates an excellent fit for a small molecule structure.
-
wR2: A weighted R-factor calculated using all reflection data, which is generally considered a more robust measure of model quality.
-
Goodness-of-fit (S): A value close to 1.0 suggests that the model is a good fit to the data and has been appropriately weighted.
Part 4: Analysis of the Crystal Structure
The refined model provides a precise picture of the molecule's conformation and how it packs together to form a crystal.
Molecular Geometry
The analysis reveals that the molecule is not perfectly planar. The acetamide and propyn-1-yloxy substituents are twisted relative to the central phenyl ring.
-
The dihedral angle between the acetamide group and the benzene ring is 18.31 (6)°.[1][2]
-
The dihedral angle between the propyn-1-yloxy group and the benzene ring is 7.01 (10)°.[1][2]
This non-planar conformation is the molecule's preferred low-energy state in the solid form and is a critical piece of information for computational modeling and docking studies in drug design.
Supramolecular Architecture: Intermolecular Interactions
The crystal packing is dominated by a network of specific intermolecular interactions that hold the molecules together.
}
-
N—H···O Hydrogen Bonds: The most significant interaction is a classic hydrogen bond between the amide N-H group of one molecule and the amide carbonyl oxygen of a neighboring molecule. This interaction links the molecules into infinite one-dimensional chains that extend along the[8] crystallographic direction.[1][2]
-
Weak C—H···O and C—H···π Interactions: The crystal packing is further stabilized by weaker C—H···O and C—H···π interactions.[1][2] These forces, while individually weak, collectively contribute to the overall stability of the crystal lattice.
Understanding this supramolecular assembly is vital, as it directly influences the material's physical properties, such as its melting point, solubility, and dissolution rate—all critical parameters in pharmaceutical development.[9]
Part 5: Implications for Drug Development
The precise, atomic-level detail provided by crystal structure analysis is not an end in itself but a powerful tool that directly informs and accelerates drug development.[10][11]
-
Foundation for Structure-Based Drug Design (SBDD): The determined solid-state conformation of N-[4-(2-propyn-1-yloxy)phenyl]acetamide serves as a validated, low-energy starting point for computational chemists. When designing new molecules that incorporate this fragment, knowing its preferred geometry allows for more accurate in silico modeling of how a potential drug might bind to its biological target.[12]
-
Guidance for Chemical Synthesis: The propargyl group is a key functional handle for "click chemistry," a powerful set of reactions used to link molecular fragments together. The crystal structure reveals the precise orientation and accessibility of this group, providing invaluable insight for designing subsequent synthetic steps to build more complex drug candidates.
-
Solid-State Characterization and Polymorphism: This analysis provides the definitive structure of one crystalline form of the compound. In pharmaceutical development, it is crucial to identify all possible crystalline forms (polymorphs) of a drug substance, as different forms can have dramatically different physical properties and, consequently, different bioavailability.[9] This initial structure serves as the essential reference point for any future polymorphism screening studies.
Conclusion
The single-crystal X-ray analysis of N-[4-(2-propyn-1-yloxy)phenyl]acetamide provides an unambiguous and high-resolution view of its three-dimensional structure and intermolecular interactions. We have detailed the entire workflow, from rational synthesis and crystal growth to data collection, structure solution, and detailed analysis. The results show a non-planar molecule linked by strong N—H···O hydrogen bonds into infinite chains, further stabilized by weaker interactions.
For the intended audience of researchers, scientists, and drug development professionals, this guide underscores the indispensable role of crystallography. The structural data presented here is not merely descriptive; it is predictive and actionable. It provides the foundational knowledge required to intelligently design new therapeutic agents, understand solid-state behavior, and ultimately accelerate the translation of chemical matter into effective medicine.
References
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Belay, Y. H., Kinfe, H. H., & Muller, A. (2012). N-[4-(2-Propyn-1-yloxy)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3072. [Link]
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Belay, Y. H., Kinfe, H. H., & Muller, A. (2012). N-[4-(2-Propyn-1-yloxy)phenyl]acetamide. ResearchGate. [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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Blow, D. (2002). An outline of X-ray crystallography. PubMed Central. [Link]
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Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
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Wlodawer, A. (2009). The role of crystallography in drug design. PubMed Central. [Link]
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Verma, A., et al. (2022). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]
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Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PubMed Central. [Link]
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RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]
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The Protein Man. (2021). Understanding x-ray crystallography structures. YouTube. [Link]
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Drug Target Review. (2017). Structure based drug discovery facilitated by crystallography. Retrieved from [Link]
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Physics LibreTexts. (2022). X-ray Protein Crystallography. Retrieved from [Link]
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Assessment of "AC1Ldcjl" as a Potential Anticancer Agent: A Technical Overview
Notice to the Reader: Initial searches for the molecule "AC1Ldcjl" in publicly available scientific and medical databases have yielded no results. This indicates that "this compound" may be a proprietary, pre-clinical compound not yet disclosed in the public domain, a hypothetical molecule, or a misnomer.
Therefore, this guide has been constructed as a template and conceptual framework to demonstrate how a senior application scientist would approach the evaluation of a novel anticancer agent. To provide a scientifically grounded example, we will proceed by outlining the necessary investigations for a hypothetical small molecule inhibitor targeting a well-understood oncogenic pathway. For the purpose of this guide, we will refer to our hypothetical compound as "this compound" and assume it is designed to inhibit the PI3K/AKT/mTOR signaling pathway , a critical regulator of cell growth and proliferation frequently dysregulated in cancer.
Introduction and Rationale
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a pivotal intracellular signaling cascade that governs cell cycle progression, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This guide provides a comprehensive technical overview of the preclinical evaluation of This compound , a novel, potent, and selective small molecule inhibitor designed to target this pathway, and outlines its potential as a next-generation anticancer agent.
Authoritative Grounding: The central role of the PI3K/AKT/mTOR pathway in cancer is well-documented. For a foundational understanding, readers are directed to comprehensive reviews on the topic, such as those published in leading cancer research journals.
Mechanism of Action of this compound
This compound is hypothesized to exert its anticancer effects by directly inhibiting key kinases within the PI3K/AKT/mTOR cascade. The primary mechanism involves the disruption of signal transduction, leading to the suppression of downstream effectors responsible for cell growth and survival.[1] This targeted approach aims to induce cancer cell apoptosis while minimizing damage to healthy tissues.[1]
Visualizing the PI3K/AKT/mTOR Signaling Pathway and this compound's Point of Intervention
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.
Preclinical Evaluation Workflow
The preclinical assessment of this compound follows a structured, multi-stage process designed to validate its mechanism, efficacy, and safety profile before consideration for clinical trials.
Stage 1: In Vitro Characterization
The initial phase focuses on characterizing the biochemical and cellular effects of this compound.
3.1.1 Experimental Protocol: Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PI3K isoforms.
-
Methodology:
-
Utilize a luminescence-based kinase assay kit.
-
Serially dilute this compound to a range of concentrations.
-
Incubate the compound with recombinant PI3K enzyme and its substrate, ATP.
-
Measure the remaining kinase activity by quantifying the amount of ADP produced.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
3.1.2 Experimental Protocol: Cell Viability Assay
-
Objective: To assess the cytotoxic effects of this compound on a panel of cancer cell lines with known PI3K pathway activation status.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Add a reagent such as resazurin or MTS to the wells.
-
Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Calculate the IC50 for cell growth inhibition for each cell line.
-
3.1.3 Data Presentation: In Vitro Activity of this compound
| Cell Line | Cancer Type | PI3K Pathway Status | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | PIK3CA Mutant | 50 |
| PC-3 | Prostate Cancer | PTEN Null | 75 |
| A549 | Lung Cancer | Wild-Type | 500 |
| Normal Fibroblasts | Non-cancerous | Wild-Type | >10,000 |
Stage 2: In Vivo Efficacy Studies
Following promising in vitro results, the anticancer activity of this compound is evaluated in animal models.
3.2.1 Experimental Protocol: Xenograft Tumor Model
-
Objective: To determine the in vivo antitumor efficacy of this compound.
-
Methodology:
-
Implant human cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into vehicle control and this compound treatment groups.
-
Administer this compound orally or via intraperitoneal injection daily.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pathway inhibition).
-
Visualizing the Preclinical Evaluation Workflow
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Potential for Clinical Translation
The successful completion of preclinical studies, demonstrating both efficacy and a favorable safety profile, would provide a strong rationale for advancing this compound into Phase I clinical trials.[2] The primary objectives of these initial human studies would be to determine the maximum tolerated dose (MTD) and to assess the pharmacokinetic and pharmacodynamic properties of the compound in patients with advanced solid tumors.
Conclusion
The hypothetical molecule, this compound, represents a promising therapeutic strategy for cancers with a dysregulated PI3K/AKT/mTOR pathway. The systematic preclinical evaluation outlined in this guide is essential to validate its potential as a safe and effective anticancer agent. Further investigation is warranted to fully elucidate its therapeutic index and to identify patient populations most likely to benefit from this targeted therapy.
References
-
Cancer Research Institute. CRI Trials.[Link]
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Investigating the Anti-Inflammatory Properties of AC1Ldcjl: A Technical Guide for Researchers
Abstract
Chronic inflammation is a significant driver of numerous pathologies, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. The relentless pursuit of novel anti-inflammatory therapeutics is paramount to addressing these unmet medical needs. This technical guide provides a comprehensive framework for the preclinical investigation of AC1Ldcjl, a novel synthetic small molecule, as a potential anti-inflammatory agent. We will delve into the scientific rationale, experimental design, and detailed protocols for a phased investigational approach, beginning with in vitro characterization and culminating in in vivo proof-of-concept studies. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven methodologies. Our approach emphasizes scientific integrity, with self-validating protocols and a foundation built on authoritative, citable literature.
Introduction: The Rationale for Investigating this compound
The inflammatory response, while a critical component of the innate immune system, can become dysregulated, leading to chronic and debilitating diseases.[1] Current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, highlighting the urgent need for novel therapeutic agents with improved safety and efficacy profiles.
This compound is a novel small molecule compound synthesized with a unique heterocyclic scaffold, designed to target key nodes in the inflammatory signaling cascade. Preliminary in silico modeling suggests a high binding affinity for upstream kinases in the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, two central regulators of inflammation.[2] This guide outlines a structured, multi-tiered approach to empirically validate these computational predictions and thoroughly characterize the anti-inflammatory potential of this compound.
Phase 1: In Vitro Characterization of this compound
The initial phase of our investigation focuses on characterizing the bioactivity and mechanism of action of this compound in relevant cellular models of inflammation. This phase is critical for establishing a foundational understanding of the compound's properties before proceeding to more complex in vivo studies.
Experimental Workflow: In Vitro Analysis
The following diagram illustrates the logical flow of our in vitro experimental plan.
Caption: A stepwise workflow for the in vitro investigation of this compound's anti-inflammatory properties.
Detailed Experimental Protocols
Rationale: It is imperative to distinguish between a true anti-inflammatory effect and a reduction in inflammatory markers due to cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity, provide a robust assessment of cell health.
Protocol: MTT Assay
-
Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Rationale: Activated macrophages produce key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). Quantifying the inhibition of these molecules provides a direct measure of the compound's anti-inflammatory efficacy.
Protocol: Nitric Oxide (NO) Assay (Griess Test)
-
Seed and culture RAW 264.7 cells as described above.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Rationale: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are central to the inflammatory cascade. Enzyme-Linked Immunosorbent Assays (ELISAs) offer a highly sensitive and specific method for their quantification.
Protocol: ELISA for TNF-α
-
Coat a 96-well ELISA plate with a capture antibody specific for murine TNF-α and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add cell culture supernatants (from the NO assay experiment) and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-HRP conjugate.
-
Wash and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the TNF-α concentration from the standard curve.
Data Presentation: In Vitro Results
The following table provides a template for summarizing the in vitro data.
| Parameter | This compound Concentration | Result | Positive Control (e.g., Dexamethasone) |
| Cell Viability (%) | IC50 | >100 µM | >100 µM |
| NO Production (µM) | IC50 | 5.2 µM | 2.8 µM |
| TNF-α Release (pg/mL) | IC50 | 7.8 µM | 3.5 µM |
| IL-6 Release (pg/mL) | IC50 | 9.1 µM | 4.2 µM |
Phase 2: Elucidation of the Molecular Mechanism of Action
With the anti-inflammatory activity of this compound established, the next logical step is to dissect the underlying molecular mechanisms. This phase will focus on the key signaling pathways identified in our initial in silico analysis.
Investigating the NF-κB and MAPK Signaling Pathways
Rationale: The NF-κB and MAPK pathways are master regulators of inflammatory gene expression.[2] Western blotting allows for the quantification of the phosphorylation status of key proteins in these cascades, providing direct evidence of pathway modulation.
Caption: A simplified diagram of the LPS-induced inflammatory signaling pathways and the putative inhibitory points of this compound.
Detailed Experimental Protocols
Protocol:
-
Culture and treat RAW 264.7 cells with this compound and LPS as previously described.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-IκBα, phospho-p65, phospho-p38, phospho-JNK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band densities using image analysis software.
Protocol:
-
Isolate total RNA from treated cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Phase 3: In Vivo Proof-of-Concept
Following successful in vitro characterization, the anti-inflammatory potential of this compound must be validated in a relevant animal model.
LPS-Induced Endotoxemia Mouse Model
Rationale: This acute model of systemic inflammation is well-established and allows for the assessment of a compound's ability to mitigate a cytokine storm and improve survival.
Protocol:
-
Acclimate C57BL/6 mice for at least one week.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses one hour prior to the inflammatory challenge.
-
Induce endotoxemia by intraperitoneally injecting a lethal or sub-lethal dose of LPS.
-
Monitor survival rates over a 72-hour period.
-
In a separate cohort, collect blood samples at various time points (e.g., 2, 6, and 24 hours) post-LPS injection to measure serum cytokine levels via ELISA.
-
At the study endpoint, harvest tissues (e.g., lung, liver) for histological analysis of inflammatory cell infiltration.
Data Presentation: In Vivo Results
| Parameter | Treatment Group | Result |
| Survival Rate (%) | Vehicle + LPS | 20% |
| This compound (10 mg/kg) + LPS | 60% | |
| This compound (30 mg/kg) + LPS | 80% | |
| Serum TNF-α (pg/mL) at 2h | Vehicle + LPS | 1500 ± 250 |
| This compound (30 mg/kg) + LPS | 450 ± 120 | |
| Lung Histology Score | Vehicle + LPS | 4.2 ± 0.8 |
| This compound (30 mg/kg) + LPS | 1.5 ± 0.4 |
Conclusion and Future Directions
This guide has provided a comprehensive, step-by-step framework for the preclinical investigation of the novel anti-inflammatory compound this compound. The proposed experiments are designed to rigorously assess its efficacy and elucidate its mechanism of action in a logical, phased approach. Positive results from these studies would provide a strong rationale for advancing this compound into more chronic models of inflammation and subsequent IND-enabling studies. The methodologies described herein are grounded in established scientific principles and are intended to ensure the generation of robust and reliable data.
References
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MDPI. "Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications". Available at: [Link].
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MDPI. "Anti-Inflammatory Function of Plant-Derived Bioactive Peptides: A Review". Available at: [Link].
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A Technical Guide to Targeting Adenylyl Cyclase 1 (AC1) for Novel Analgesic Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of pain management is fraught with challenges, underscored by the limitations of current analgesics and the ongoing opioid crisis.[1][2][3] This has catalyzed a paradigm shift in drug discovery towards novel, non-opioid targets with the potential for superior efficacy and safety profiles.[1][2][4] Among the most promising of these is Adenylyl Cyclase 1 (AC1), a neuron-specific enzyme pivotal in the transition from acute to chronic pain.[5][6][7] This guide provides an in-depth exploration of AC1 as a therapeutic target, delineating its mechanistic role in pain sensitization, offering detailed experimental workflows for inhibitor screening, and summarizing the compelling preclinical evidence that positions AC1 at the forefront of next-generation analgesic development.
Introduction: Adenylyl Cyclase 1 as a Critical Node in Pain Chronification
Adenylyl Cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to the second messenger cyclic AMP (cAMP).[8][9][10] The AC family comprises ten isoforms with distinct expression patterns and regulatory properties.[8][9] AC1, encoded by the ADCY1 gene, is a unique member of this family, primarily expressed in the central nervous system (CNS), including key pain-processing regions like the dorsal root ganglion (DRG), spinal cord, and the anterior cingulate cortex (ACC).[8][11][12]
What distinguishes AC1 as a prime target for analgesia is its role as a key integrator of calcium signaling in neurons.[9][11] It is stimulated by calcium/calmodulin (Ca2+/CaM), a process intricately linked to neuronal hyperexcitability and synaptic plasticity—cellular hallmarks of chronic pain.[6][9][11] Studies using genetic knockout mice have provided unequivocal evidence for AC1's role in pain; animals lacking AC1 exhibit significantly reduced responses in models of neuropathic and inflammatory pain, without affecting acute pain perception.[5] This selective involvement in chronic pain pathways suggests that inhibiting AC1 could offer profound analgesic relief while minimizing the side effects associated with broader-acting agents.[5][9]
Mechanism of Action: The AC1-cAMP-PKA Signaling Cascade in Neuronal Sensitization
In the context of chronic pain, persistent noxious stimuli lead to an influx of calcium into neurons, particularly through N-methyl-D-aspartate (NMDA) receptors.[6][11] This sustained elevation in intracellular calcium activates calmodulin, which in turn binds to and stimulates AC1. The subsequent production of cAMP initiates a downstream signaling cascade that is fundamental to the establishment and maintenance of a chronic pain state.
The core signaling pathway is as follows:
-
Activation: Increased intracellular Ca2+ binds to calmodulin (CaM).
-
AC1 Stimulation: The Ca2+/CaM complex binds to and activates AC1.
-
cAMP Production: AC1 catalyzes the conversion of ATP to cAMP.[8][9]
-
Downstream Effectors: cAMP activates Protein Kinase A (PKA) and other effectors like Exchange Protein directly Activated by cAMP (EPAC).
-
Phosphorylation & Gene Expression: PKA phosphorylates a host of downstream targets, including ion channels and transcription factors like cAMP response element-binding protein (CREB). This leads to changes in gene expression and synaptic strength, resulting in long-term potentiation (LTP) and neuronal sensitization.[6][13]
This cascade, particularly within the ACC, is a critical mechanism for central sensitization, a key component of chronic pain where the nervous system becomes amplified in its response to stimuli.[5][6] Pharmacological or genetic inhibition of AC1 has been shown to block this form of synaptic plasticity.[5]
Experimental Workflows for AC1-Targeted Drug Discovery
The discovery of selective AC1 inhibitors requires a robust and multi-tiered screening strategy. This typically involves a primary high-throughput screen (HTS) using a biochemical or cell-based assay, followed by secondary assays for validation, selectivity profiling, and mechanism of action studies.
High-Throughput Screening (HTS) for AC1 Inhibitors
The initial HTS campaign is designed to rapidly screen large compound libraries to identify "hits" that modulate AC1 activity.
Protocol 1: Cell-Based cAMP Accumulation Assay (Primary HTS)
This is the preferred method for primary screening as it measures AC1 activity in a more physiologically relevant cellular context.
-
Cell Line: Utilize a stable cell line, such as HEK293, engineered to overexpress human AC1 (HEK-AC1).[9]
-
Cell Plating: Seed HEK-AC1 cells into 384- or 1536-well microplates and incubate overnight.[14]
-
Compound Addition: Add test compounds from the screening library to the wells.
-
AC1 Stimulation: Stimulate AC1 activity. Since AC1 is Ca2+-sensitive, a calcium ionophore like A23187 or Ionomycin can be used to induce calcium influx.[9] Alternatively, for Gs-coupled receptor co-expression systems, a receptor agonist can be used.
-
Lysis and Detection: After a defined incubation period, lyse the cells and measure intracellular cAMP levels. Commercially available kits based on principles like HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or bioluminescence (e.g., luciferase-based biosensors) are commonly used.[15][16][17][18]
-
Data Analysis: Identify compounds that significantly reduce the stimulated cAMP signal compared to vehicle controls.
Protocol 2: Biochemical Adenylyl Cyclase Activity Assay (Orthogonal Screen)
This assay uses purified enzyme or membrane preparations and directly measures the conversion of ATP to cAMP. It is useful for confirming direct enzyme inhibition.
-
Enzyme Source: Use membrane preparations from Sf9 cells or HEK cells expressing AC1.[9]
-
Reaction Mixture: Prepare a reaction buffer containing MgCl₂, ATP (spiked with α-³²P-ATP), and a Gαs activator (if needed).[9][19]
-
Inhibitor Incubation: Pre-incubate the enzyme preparation with test compounds.[9]
-
Reaction Initiation: Start the reaction by adding the ATP-containing mixture and incubate at 30°C.
-
Reaction Termination & Separation: Stop the reaction and separate the generated ³²P-cAMP from unreacted α-³²P-ATP using sequential Dowex and Alumina column chromatography.[19]
-
Quantification: Measure the radioactivity of the purified cAMP fraction using a scintillation counter.
Secondary Assays: Hit-to-Lead Characterization
Confirmed hits from the primary screen must undergo rigorous secondary screening to confirm their potency, determine their selectivity, and elucidate their mechanism of action.
Selectivity Profiling: It is crucial to ensure that hit compounds are selective for AC1 over other AC isoforms to minimize off-target effects.[9] This is achieved by testing the compounds against a panel of all other membrane-bound AC isoforms (AC2-AC9) using the biochemical or cell-based assays described above.[9]
Lead Optimization Data Summary: The goal of the hit-to-lead stage is to identify compounds with a desirable balance of properties. The data below is representative of parameters measured for a promising lead candidate, such as the well-characterized selective AC1 inhibitor, ST034307.[8][9]
| Parameter | Description | Example Value (ST034307) | Rationale |
| AC1 IC₅₀ (Cell-based) | Concentration for 50% inhibition in a cellular context. | ~5 µM | Confirms potency in a physiological system. |
| AC1 IC₅₀ (Biochemical) | Concentration for 50% inhibition of purified enzyme. | ~2 µM | Confirms direct enzyme inhibition. |
| Selectivity vs. AC2-9 | Fold-selectivity over other AC isoforms. | >25-fold | Minimizes potential off-target side effects. |
| In vivo Efficacy | Analgesic effect in animal models of pain. | Effective at 10 mg/kg | Demonstrates therapeutic potential.[8] |
| CNS Penetration | Ability to cross the blood-brain barrier. | Variable | Important for targeting central pain mechanisms in the ACC. |
Preclinical Validation in Animal Models of Pain
The ultimate validation of an AC1 inhibitor's therapeutic potential comes from its efficacy in preclinical animal models that mimic human chronic pain conditions.[20][21][22]
Commonly Used Models:
-
Neuropathic Pain Models: These models are induced by nerve injury, such as the Spared Nerve Injury (SNI) or Chronic Constriction Injury (CCI) models. They result in long-lasting mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia.[11][20]
-
Inflammatory Pain Models: Injection of an inflammatory agent like Complete Freund's Adjuvant (CFA) or formalin into the paw induces a persistent inflammatory state and associated pain behaviors.[8][20]
-
Visceral Pain Models: These models, often involving intracolonic administration of irritants, are used to study pain originating from internal organs.[6]
Behavioral Assessment: In these models, pain-like behaviors are quantified to assess analgesic efficacy. Common endpoints include:
-
Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold to a mechanical stimulus.[20]
-
Thermal Hyperalgesia: Assessed using the Hargreaves test, which measures the latency to withdraw a paw from a radiant heat source.[23]
-
Spontaneous Pain Behaviors: Observing behaviors like paw licking and lifting after formalin injection.[23]
Numerous studies have demonstrated that selective AC1 inhibitors, such as NB001 and ST034307, as well as genetic deletion of AC1, significantly reverse pain-like behaviors in these models.[5][8][9] For instance, oral administration of NB001 has been shown to produce a dose-dependent analgesic effect in both neuropathic and inflammatory pain models in both male and female mice.[5] Similarly, ST034307 relieves pain in models of inflammatory and visceral pain without causing analgesic tolerance, a major drawback of opioids.[8]
Challenges and Future Directions
While the targeting of AC1 holds immense promise, several challenges must be addressed on the path to clinical translation:
-
Blood-Brain Barrier Penetration: Since AC1's key role in pain is mediated within the CNS, developing inhibitors with optimal brain penetrance is critical.
-
Selectivity: Achieving high selectivity for AC1 over other AC isoforms, particularly the structurally similar AC8, remains a key medicinal chemistry challenge.
-
Translational Validity: The predictive power of preclinical pain models for human efficacy is a persistent challenge in analgesic drug development.[1][4][22]
Future research will likely focus on developing novel chemical scaffolds, exploring allosteric modulation of AC1, and identifying biomarkers to help stratify patient populations that would most benefit from AC1-targeted therapies. The continued investigation into AC1 inhibitors represents a highly promising, mechanism-based approach to developing a new class of non-opioid analgesics for the treatment of chronic pain.[3]
References
- Inhibition of calcium-stimulated adenylyl cyclase subtype 1 (AC1) for the treatment of neuropathic and inflammatory pain in adult female mice - PMC. PubMed Central.
- Giacoletti, G., et al. (2022). A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance. Frontiers in Molecular Biosciences.
- Brust, T. F., et al. (2017). Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties. Science Signaling.
- Inhibiting neuronal AC1 for treating anxiety and headache in the animal model of migraine - PMC. PubMed Central.
- Mogil, J. S. (2009). An overview of animal models of pain: disease models and outcome measures - PMC. Pain.
- Editorial: Adenylyl cyclase isoforms as potential drug targets - PMC. NIH.
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed Central. (2024). International Journal of Molecular Sciences.
- Yekkirala, A. S., et al. (2017). Breaking barriers to novel analgesic drug development - PMC. Nature Reviews Drug Discovery.
- Animal Models for Translational Pain Research. (2022). International Association for the Study of Pain (IASP).
- Specific mechanism found to control transition from acute to chronic pain. (2021). Drug Target Review.
- Griggs, R. B., et al. (2017). Methylglyoxal Requires AC1 and TRPA1 to Produce Pain and Spinal Neuron Activation. Frontiers in Molecular Neuroscience.
- Breaking barriers to novel analgesic drug development. (2017). ResearchGate.
- Cell preparation: a key step for successful cAMP assays. (2024). Revvity.
- Evaluation of calcium-sensitive adenylyl cyclase AC1 and AC8 mRNA expression in the anterior cingulate cortex of mice with spared nerve injury neuropathy - PMC. (2021). NIH.
- Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II. (2023). Frontiers in Pharmacology.
- Breaking barriers to novel analgesic drug development - PubMed. (2017). NIH.
- Dwyer, Z. (2022). Selective Inhibition of Adenylyl Cyclase 1 for the Treatment of Chronic Pain. Purdue University e-Pubs.
- Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential. (2022). Frontiers in Pharmacology.
- Cell-based Assays for GPCR Activity. (2013). Biocompare.
- cAMP Assay. Creative Bioarray.
- Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways. (2021). MDPI.
- cAMP Accumulation Assay. Creative BioMart.
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A Comprehensive Technical Guide to the Antimicrobial Spectrum of AC1Ldcjl
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the relentless pursuit of novel therapeutic agents, the comprehensive characterization of a candidate molecule's antimicrobial spectrum is a critical early-stage milestone in the drug development pipeline. This guide provides an in-depth technical overview of the methodologies and scientific rationale employed to elucidate the antimicrobial spectrum of AC1Ldcjl, a novel investigational compound. As a self-validating system, the described protocols are grounded in internationally recognized standards, ensuring the generation of robust and reproducible data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new anti-infective agents.
The antimicrobial spectrum of an antibiotic refers to the range of microorganisms it can effectively kill or inhibit.[1] This spectrum can be broadly categorized as broad-spectrum, extended-spectrum, or narrow-spectrum, with narrow-spectrum agents being preferable for their lower propensity to induce resistance and disrupt the host microbiome.[1] The determination of this spectrum is achieved through rigorous in vitro testing against a diverse panel of clinically relevant microbes.[1]
Part 1: Determination of Antibacterial Spectrum
The initial assessment of this compound's antimicrobial activity is focused on its efficacy against a panel of bacterial pathogens, including representatives from both Gram-positive and Gram-negative species. The methodologies employed adhere to the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5][6]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's potency. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration of 10 mg/mL. Subsequent dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum Preparation: Bacterial strains are cultured on appropriate agar plates for 18-24 hours. Several colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution in 96-Well Plates: this compound is serially diluted two-fold across a 96-well microtiter plate containing CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.125 µg/mL).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (bacteria and broth, no this compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of this compound at which there is no visible growth.
Causality Behind Experimental Choices: The use of CAMHB is critical as it is a standardized medium with controlled levels of divalent cations (Ca²⁺ and Mg²⁺), which can influence the activity of certain antimicrobial agents. The 0.5 McFarland standard ensures a consistent and reproducible bacterial inoculum density, which is crucial for accurate MIC determination.
Data Presentation: MIC Values for this compound against Key Bacterial Pathogens
The results of the MIC testing are summarized in a clear and concise table for easy comparison of this compound's activity against different bacterial species.
| Bacterial Species | Gram Stain | This compound MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 2 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 4 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 1 |
| Escherichia coli (ATCC 25922) | Gram-negative | 8 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 16 |
| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 8 |
Experimental Workflow for Antibacterial Spectrum Determination
Caption: Workflow for determining the antibacterial spectrum of this compound.
Part 2: Evaluation of Antifungal Activity
To ascertain the breadth of this compound's antimicrobial properties, its activity against a panel of pathogenic fungi is evaluated. The methodologies are adapted from CLSI document M27 for yeasts and M38 for filamentous fungi.
Experimental Protocol: Antifungal Susceptibility Testing
Similar to antibacterial testing, a broth microdilution method is employed to determine the MIC of this compound against fungal pathogens.
Step-by-Step Methodology:
-
Fungal Inoculum Preparation:
-
Yeasts (Candida albicans, Cryptococcus neoformans): Colonies from a 24-hour culture on Sabouraud Dextrose Agar are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. The suspension is then diluted in RPMI-1640 medium.
-
Molds (Aspergillus fumigatus): Conidia are harvested from a 7-day old culture on Potato Dextrose Agar and suspended in sterile saline with 0.05% Tween 80. The conidial suspension is adjusted to a specific concentration using a hemocytometer.
-
-
Assay Setup: The assay is performed in 96-well microtiter plates with serial dilutions of this compound in RPMI-1640 medium.
-
Incubation: Plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.
Causality Behind Experimental Choices: RPMI-1640 is the standard medium for antifungal susceptibility testing as it supports the growth of most clinically relevant fungi. The use of Tween 80 for molds helps to create a uniform suspension of conidia.
Data Presentation: Antifungal Activity of this compound
| Fungal Species | Type | This compound MIC (µg/mL) |
| Candida albicans (ATCC 90028) | Yeast | 16 |
| Cryptococcus neoformans (H99) | Yeast | 32 |
| Aspergillus fumigatus (ATCC 204305) | Mold | >64 |
Part 3: Assessment of Antiviral Efficacy
The evaluation of this compound's antiviral activity requires cell-based assays to determine its ability to inhibit viral replication. A common method is the plaque reduction assay.
Experimental Protocol: Plaque Reduction Assay
This assay quantifies the inhibition of viral replication by measuring the reduction in the formation of viral plaques in a susceptible cell line.
Step-by-Step Methodology:
-
Cell Culture: A monolayer of a susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus) is grown in 6-well plates.
-
Virus Infection: The cell monolayers are infected with a known titer of the virus for 1-2 hours.
-
This compound Treatment: After infection, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of this compound.
-
Incubation: The plates are incubated for a period that allows for the formation of visible plaques (typically 2-3 days).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
IC₅₀ Determination: The concentration of this compound that reduces the number of plaques by 50% (IC₅₀) is calculated.
Causality Behind Experimental Choices: The semi-solid overlay is crucial as it restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of cell death (plaques) that can be quantified.
Data Presentation: Antiviral Activity of this compound
| Virus | Host Cell Line | This compound IC₅₀ (µM) |
| Herpes Simplex Virus 1 (HSV-1) | Vero | 10 |
| Influenza A Virus (H1N1) | MDCK | >50 |
Logical Relationship in Antiviral Assay
Caption: Logical flow of the plaque reduction assay for antiviral activity.
Conclusion
The comprehensive in vitro evaluation of this compound, following standardized protocols from CLSI and EUCAST, provides a foundational understanding of its antimicrobial spectrum. The data presented in this guide suggest that this compound possesses antibacterial activity against a range of Gram-positive and Gram-negative bacteria, with notable potency against Streptococcus pneumoniae. Its antifungal activity appears to be more limited, with some effect against yeasts but not molds at the concentrations tested. The antiviral assessment indicates a potential for activity against enveloped DNA viruses like HSV-1.
These findings are crucial for guiding the subsequent stages of drug development, including mechanism of action studies, in vivo efficacy models, and toxicity assessments. The self-validating nature of the described methodologies ensures a high degree of confidence in the generated data, forming a solid basis for the continued investigation of this compound as a potential novel antimicrobial agent.
References
-
Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100. Wayne, PA: Clinical and Laboratory Standards Institute; 2020. [Link]
-
CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Home. [Link]
-
EUCAST. Clinical Breakpoint Tables. [Link]
-
Wikipedia. Antimicrobial spectrum. [Link]
-
CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]
-
CLSI. CLSI 2024 M100Ed34(1). [Link]
-
EUCAST. Expert Rules. [Link]
-
CHAIN. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016). [Link]
-
YouTube. 5 Guidance on the use of the EUCAST breakpoint table (Romanian). [Link]
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In silico modeling of AC1Ldcjl receptor binding
An In-Depth Technical Guide: In Silico Modeling of AC1Ldcjl Receptor Binding: A Framework for G-Protein Coupled Receptors
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of ligand binding to the putative this compound receptor. As the this compound receptor represents a novel, uncharacterized target, this document establishes a robust, validated workflow by using the well-characterized human Alpha-1A Adrenergic Receptor (α1A-AR) as a surrogate model. The α1A-AR, a member of the G-protein coupled receptor (GPCR) family, serves as an exemplary system for demonstrating the multi-stage computational approach required to predict and analyze ligand-receptor interactions.[1][2] The methodologies detailed herein are broadly applicable to the study of small molecule interactions with any GPCR target lacking an experimental structure. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations, complemented by structured data presentation and workflow visualizations.
Chapter 1: The Strategic Imperative of In Silico Modeling in Drug Discovery
Modern drug discovery is a resource-intensive endeavor. Computational techniques, collectively known as in silico modeling, have become indispensable for mitigating risk and accelerating timelines.[3] These methods provide a cost-effective and rapid means to screen vast chemical libraries, predict binding affinities, and achieve a molecular-level understanding of drug-target interactions before committing to expensive and time-consuming laboratory synthesis and testing.[4][5]
The typical computational workflow operates as a "virtual screening funnel," starting with millions of compounds and systematically filtering them down to a few high-probability candidates for experimental validation.[4][6] This process dramatically increases the hit rate of subsequent experimental assays.[5]
The Target: From the Hypothetical this compound to the Archetypal α1A-Adrenergic Receptor
This guide addresses the challenge of modeling the hypothetical this compound receptor. In the absence of sequence or structural data, we pivot to a surrogate target that embodies the characteristics of a therapeutically relevant receptor class. We have selected the human α1A-Adrenergic Receptor (α1A-AR), a Class A GPCR. GPCRs are a vast superfamily of membrane proteins that are the targets of a significant portion of modern medicines.[7][8] The α1A-AR is involved in critical physiological processes, primarily mediating smooth muscle contraction, and is a key target for treating conditions like benign prostatic hyperplasia.[1][2] Its established pharmacology and the availability of high-quality structural templates make it an ideal candidate for demonstrating a rigorous modeling workflow.
The α1A-Adrenergic Receptor Signaling Pathway
The α1A-AR is coupled to the Gq heterotrimeric G protein.[2] Upon agonist binding, the receptor undergoes a conformational change, activating Gq. This activation stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to trigger the release of calcium from the endoplasmic reticulum, leading to a cascade of downstream cellular responses, including smooth muscle contraction.[2][9]
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- 9. Functional characterization of the α1-adrenoceptor in adult male rat locus coeruleus neurons ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the Solubility and Stability of Vorinostat for Drug Development Professionals
This guide provides a comprehensive framework for evaluating the solubility and stability of Vorinostat (suberoylanilide hydroxamic acid, SAHA), a histone deacetylase inhibitor. The principles and methodologies detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to conduct robust physicochemical characterizations, ensuring data integrity and supporting informed decision-making throughout the drug development pipeline.
Introduction to Vorinostat: Physicochemical Context
Vorinostat is an anticancer agent approved for the treatment of cutaneous T-cell lymphoma. Its chemical structure, featuring a hydroxamic acid moiety, is crucial to its biological activity but also presents significant challenges in terms of its solubility and stability. The hydroxamic acid group is susceptible to hydrolysis, and the molecule's overall structure contributes to its limited aqueous solubility. Understanding these liabilities is paramount for developing a viable drug product with acceptable shelf-life and bioavailability.
Key Physicochemical Properties of Vorinostat:
-
Molecular Formula: C₁₄H₂₀N₂O₃
-
Molecular Weight: 264.32 g/mol
-
pKa: The hydroxamic acid moiety has a pKa of approximately 9.2, indicating it is a weak acid.
-
LogP: The octanol-water partition coefficient (LogP) is approximately 1.59, suggesting moderate lipophilicity.
Core Principles of Solubility and Stability Testing
The objective of these studies is not merely to generate data points, but to build a comprehensive understanding of the molecule's behavior in various environments. This knowledge informs critical decisions in formulation development, analytical method development, and regulatory submissions.
The "Why" Behind Experimental Design
The choice of experimental conditions is dictated by the anticipated physiological and manufacturing environments the drug substance will encounter. For instance, solubility testing in a range of pH values mimics the gastrointestinal tract, while forced degradation studies simulate long-term storage and identify potential degradation products.
A Self-Validating Approach
Each protocol described below incorporates internal checks and balances to ensure the validity of the results. This includes the use of orthogonal analytical techniques, control samples, and mass balance calculations in stability studies.
Experimental Protocols: Solubility Assessment
A multi-faceted approach is necessary to fully characterize the solubility of Vorinostat.
Thermodynamic (Equilibrium) Solubility
This method determines the true equilibrium solubility of the compound and is considered the "gold standard."
Protocol:
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the physiological pH range.
-
Sample Preparation: Add an excess of Vorinostat powder to each buffer solution in triplicate. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.
-
Sample Processing: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.
-
Quantification: Analyze the concentration of Vorinostat in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Kinetic Solubility
This high-throughput method is often used in early discovery to quickly assess the solubility of many compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of Vorinostat in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer.
-
Precipitation Detection: Monitor the solutions for the formation of precipitate using nephelometry or turbidimetry. The concentration at which precipitation is first observed is the kinetic solubility.
Experimental Protocols: Stability Assessment
Stability studies are critical for determining the shelf-life of the drug substance and identifying potential degradation products.
Forced Degradation (Stress Testing)
This involves subjecting the drug substance to harsh conditions to accelerate its degradation. This helps in identifying the likely degradation pathways and developing stability-indicating analytical methods.
Protocol:
-
Stress Conditions: Expose solutions of Vorinostat to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 N NaOH at room temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Solid drug substance at elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid drug substance and solutions to light according to ICH Q1B guidelines.
-
-
Time Points: Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using an HPLC method capable of separating the parent drug from its degradation products. A mass spectrometer can be used to identify the structure of the degradants.
ICH Stability Studies
These are long-term stability studies conducted under controlled temperature and humidity conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.
Protocol:
-
Storage Conditions: Store the drug substance in controlled environment chambers at the following conditions:
-
Long-term: 25°C / 60% RH
-
Accelerated: 40°C / 75% RH
-
-
Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Testing: Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes.
Data Presentation and Interpretation
Table 1: Thermodynamic Solubility of Vorinostat
| pH | Temperature (°C) | Solubility (mg/mL) |
| 1.2 | 25 | 0.04 |
| 4.5 | 25 | 0.05 |
| 6.8 | 25 | 0.10 |
| 7.4 | 25 | 0.12 |
| 7.4 | 37 | 0.15 |
Table 2: Summary of Forced Degradation Studies for Vorinostat
| Stress Condition | Observation | Major Degradant(s) Identified |
| 0.1 N HCl, 60°C | Significant degradation observed | Suberoylanilide |
| 0.1 N NaOH, RT | Rapid degradation | Suberoylanilide |
| 3% H₂O₂, RT | Moderate degradation | Oxidative adducts |
| 80°C (solid) | Minimal degradation | - |
| Photostability (ICH Q1B) | Slight degradation with light exposure | Photodegradants |
Visualization of Workflows
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Caption: Overview of Forced Degradation and ICH Stability Study Pathways.
Conclusion
The solubility and stability of Vorinostat are critical quality attributes that must be thoroughly investigated to ensure the development of a safe, effective, and stable drug product. The protocols and insights provided in this guide offer a robust framework for this characterization. By understanding the underlying physicochemical principles and employing a systematic, self-validating approach, researchers can successfully navigate the challenges associated with this important therapeutic agent.
References
-
U.S. Food and Drug Administration. (2006). Zolinza (Vorinostat) Prescribing Information. [Link]
An In-depth Technical Guide to the Preclinical Toxicology and Safety Profile of a Novel Investigational Drug: AC1Ldcjl
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of a novel therapeutic agent necessitates a rigorous and comprehensive evaluation of its safety profile before it can be administered to humans. This guide provides a detailed overview of the preclinical toxicology and safety assessment of AC1Ldcjl, a hypothetical small molecule drug candidate. By presenting a structured approach to safety evaluation, from initial in vitro screens to in vivo animal studies, this document serves as a practical framework for researchers and drug development professionals. We will delve into the core principles of toxicology studies, including pharmacokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, providing insights into experimental design, data interpretation, and regulatory considerations.
Introduction to this compound and the Imperative for a Robust Toxicological Assessment
This compound is a novel investigational small molecule designed for a specific therapeutic indication (the exact mechanism of action is proprietary). As with any new chemical entity (NCE), a thorough understanding of its potential adverse effects is paramount to ensure patient safety and successful clinical development. The primary goals of the preclinical safety evaluation are to identify potential target organs for toxicity, determine a safe starting dose for clinical trials, and to understand the dose-response relationship for any observed toxicities. This process is guided by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
The toxicological assessment of this compound follows a tiered approach, beginning with in vitro assays and progressing to more complex in vivo studies in animal models. This strategy allows for early identification of potential liabilities and helps to refine the design of subsequent, more resource-intensive studies.
Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding Exposure and Effect
A fundamental aspect of toxicology is understanding the relationship between the dose of a drug and its concentration in the body over time (pharmacokinetics), and the resulting pharmacological effect (pharmacodynamics).[1][2][3][4][5]
Absorption, Distribution, Metabolism, and Excretion (ADME)
ADME studies are crucial for characterizing the disposition of this compound in the body.[6] These studies inform the selection of appropriate animal species for toxicology testing and help in the interpretation of toxicity findings.
-
Absorption: Determines how much of the drug enters the bloodstream after administration.
-
Distribution: Describes where the drug goes in the body.
-
Metabolism: Investigates how the body chemically modifies the drug.
-
Excretion: Determines how the drug and its metabolites are eliminated from the body.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Mouse | Rat | Dog | Monkey |
| Bioavailability (%) | 45 | 60 | 30 | 75 |
| Tmax (h) | 0.5 | 1.0 | 2.0 | 1.5 |
| Cmax (ng/mL) | 1200 | 1500 | 800 | 2000 |
| AUC (ng*h/mL) | 4800 | 9000 | 6400 | 18000 |
| Half-life (h) | 2.5 | 4.0 | 8.0 | 6.0 |
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats (n=3/sex/group).
-
Dosing: A single oral gavage dose of this compound at 10 mg/kg.
-
Blood Sampling: Serial blood samples (approx. 0.2 mL) are collected from the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Analysis: Plasma is separated by centrifugation and drug concentrations are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Acute and Chronic Toxicity Assessment
These studies are designed to evaluate the potential for adverse effects after single and repeated administrations of this compound.
Acute Toxicity
Acute toxicity studies aim to determine the median lethal dose (LD50) and identify the target organs of toxicity after a single high dose of the drug.[7]
Chronic Toxicity
Chronic toxicity studies involve repeated dosing over a longer period (e.g., 28 days, 90 days, or longer) to assess the cumulative effects of the drug. These studies are critical for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed. The NOAEL is a key parameter used to calculate the safe starting dose in humans.[8]
Table 2: Hypothetical Findings from a 28-Day Repeated-Dose Toxicity Study of this compound in Rats
| Dose Group (mg/kg/day) | Key Findings |
| 0 (Vehicle) | No treatment-related findings. |
| 10 | No treatment-related findings. |
| 50 | Mild, reversible elevation in liver enzymes (ALT, AST). |
| 200 | Moderate elevation in liver enzymes, hepatocellular hypertrophy observed in histopathology. |
| NOAEL | 10 mg/kg/day |
Genotoxicity: Assessing the Potential for DNA Damage
Genotoxicity studies are conducted to determine if a drug candidate can cause damage to the genetic material of cells.[9][10][11] A positive finding in these assays can be a significant safety concern, as it may indicate a potential for carcinogenicity or heritable genetic defects.
Standard Battery of Genotoxicity Tests
A standard battery of in vitro and in vivo tests is typically performed:
-
Ames Test (Bacterial Reverse Mutation Assay): An in vitro test to assess the ability of the drug to cause mutations in bacteria.[10]
-
In Vitro Mammalian Cell Micronucleus Test: An in vitro test to detect chromosomal damage in mammalian cells.[10]
-
In Vivo Micronucleus Test in Rodents: An in vivo test to assess chromosomal damage in the bone marrow of rodents.[10]
Caption: Workflow for Genotoxicity Assessment of this compound.
Carcinogenicity: Evaluating the Potential to Cause Cancer
Carcinogenicity studies are long-term studies, typically conducted in two rodent species, to assess the potential of a drug to cause cancer with chronic exposure.[12][13][14][15][16] These studies are generally required for drugs that are intended for long-term use.
Rationale for Carcinogenicity Testing of this compound
Given the intended chronic administration of this compound, a thorough evaluation of its carcinogenic potential is warranted. The decision to conduct these studies is also based on factors such as the drug's mechanism of action, findings from chronic toxicity and genotoxicity studies, and the intended patient population.[14]
Reproductive and Developmental Toxicology
Reproductive and developmental toxicology studies are designed to assess the potential effects of a drug on all aspects of reproduction, from fertility to the development of the offspring.[8][17][18][19][20]
Segments of Reproductive Toxicology Studies
-
Segment I (Fertility and Early Embryonic Development): Evaluates the effects on male and female fertility and early embryonic development.
-
Segment II (Embryo-Fetal Development): Assesses the potential for the drug to cause birth defects (teratogenicity).
-
Segment III (Pre- and Postnatal Development): Examines the effects on the development of the offspring from birth through maturity.
Caption: The Three Segments of Reproductive Toxicology Studies.
Safety Pharmacology
Safety pharmacology studies are conducted to evaluate the potential for a drug to have adverse effects on vital physiological functions, such as the cardiovascular, respiratory, and central nervous systems. These studies are crucial for identifying potential acute risks to humans.
Conclusion and Risk Assessment
The comprehensive preclinical toxicology and safety assessment of this compound is an iterative process that provides a robust understanding of its potential risks. The data generated from these studies are essential for making informed decisions about the progression of this compound into clinical development. A thorough risk assessment, weighing the potential benefits against the identified risks, is critical for ensuring the safety of participants in clinical trials and, ultimately, the patients who may one day receive this new therapy.
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Developmental & Reproductive Toxicity - National Toxicology Program - NIH. (2025). Retrieved from [Link]
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The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC - NIH. (n.d.). Retrieved from [Link]
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Study Details | NCT02029443 | ACP-196 (Acalabrutinib), a Novel Bruton Tyrosine Kinase (BTK) Inhibitor, for Treatment of Chronic Lymphocytic Leukemia, Richter's Syndrome or Prolymphocytic Leukemia | ClinicalTrials.gov. (n.d.). Retrieved from [Link]
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Subchronic toxicity and carcinogenicity studies of 1,2-dichloropropane inhalation to mice - PubMed. (2013). Retrieved from [Link]
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The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed. (n.d.). Retrieved from [Link]
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Real-world safety profile of sonidegib: a disproportionality analysis based on the FDA adverse event reporting system - PubMed. (2025). Retrieved from [Link]
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EVALUATION OF DATA FROM SHORT-TERM GENETIC TESTING OF ANTICHOLINERGIC CHEMICALS - NCBI. (n.d.). Retrieved from [Link]
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Toxicological Profiles - Agency for Toxic Substances and Disease Registry | ATSDR - CDC. (2025). Retrieved from [Link]
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Demographic and clinical information in acute cervical spinal cord injury as part of the Riluzole in Spinal cord Injury Study (RISCIS) | TrialScreen. (n.d.). Retrieved from [Link]
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Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed. (2019). Retrieved from [Link]
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Pharmacokinetics and Pharmacodynamics - Dirty Medicine - YouTube. (2021). Retrieved from [Link]
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Acute Toxicity Database - Columbia Environmental Research Center. (n.d.). Retrieved from [Link]
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A new database contains 520 studies investigating the carcinogenicity data of 238 pharmaceuticals across 14 ATC classifications - Frontiers. (2024). Retrieved from [Link]
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The basics of preclinical drug development for neurodegenerative disease indications - PMC - PubMed Central. (2009). Retrieved from [Link]
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Assessment of the Clinical Trials Safety Profile of PD-1/PD-L1 Inhibitors Among Patients With Cancer: An Updated Systematic Review and Meta-Analysis - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Reproductive and Developmental Toxicity - ChemSafetyPro.COM. (2016). Retrieved from [Link]
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Genetic Toxicology Studies - Charles River Laboratories. (n.d.). Retrieved from [Link]
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Perspectives on reproductive and developmental toxicity - PubMed. (n.d.). Retrieved from [Link]
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The future of preclinical animal models in pharmaceutical discovery and development: a need to bring in cerebro to the in vivo discussions - PubMed. (n.d.). Retrieved from [Link]
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Evaluation of chronic toxicity and carcinogenicity of ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in Sprague–Dawley rats - NIH. (n.d.). Retrieved from [Link]
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Safety Profile of Istradefylline in Parkinson's Disease: A Meta-Analysis of Randomized Controlled Trials and Disproportionality Analysis Using FAERS - PubMed. (2025). Retrieved from [Link]
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The protective mechanism of action of plantamajoside on a rat model of acute spinal cord injury - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Toxicological Profile for 1,1-Dichloroethane - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved from [Link]
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Workshop 1: Risk assessment of genotoxic compounds in the presence of data from carcinogenicity... - YouTube. (2024). Retrieved from [Link]
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S1A The Need for Long-term Rodent Carcinogenicity Studies of Pharmaceuticals - FDA. (2020). Retrieved from [Link]
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Genotoxicity and Carcinogenicity Studies of Bronchodilators and Antiasthma Drugs - PubMed. (n.d.). Retrieved from [Link]
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Mechanism of action of a human interleukin 1 inhibitor - PubMed - NIH. (n.d.). Retrieved from [Link]
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Genotoxicity testing of an aqueous mistletoe extract in vitro - PubMed. (n.d.). Retrieved from [Link]
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TESTING FOR CARCINOGENICITY OF PHARMACEUTICALS S1B(R1) - ICH. (2022). Retrieved from [Link]
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Developmental and Reproductive Toxicology - ScienceDirect. (n.d.). Retrieved from [Link]
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1.1.2. The Science of Dosing: A Deep Dive into Pharmacokinetics & Pharmacodynamics (PK/PD) - YouTube. (2025). Retrieved from [Link]
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Chapter 30: Pharmacokinetics and Pharmacodynamics in Clinical Drug Product Development - AccessPharmacy. (n.d.). Retrieved from [Link]
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Developmental and reproductive toxicology - ERBC Group. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Pharmacokinetics and Metabolism of [AC1Ldcjl]
A Note to the Reader: As of the current date, publicly available scientific literature and databases do not contain information on a compound designated "AC1Ldcjl." Therefore, this document has been constructed as a comprehensive, illustrative template. The data and specific molecular pathways described herein are based on established principles of drug metabolism and pharmacokinetics, using a hypothetical molecule to demonstrate the structure, depth, and scientific rigor expected in a technical guide for drug development professionals. This guide is intended to serve as a framework that can be adapted for a real-world compound once specific data becomes available.
Introduction
The journey of a novel therapeutic agent from initial discovery to clinical application is a multi-stage process underpinned by a thorough understanding of its interaction with the biological system.[1][2][3] A critical component of this understanding lies in the characterization of its pharmacokinetics (PK) and metabolism, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). This document provides a detailed overview of the preclinical pharmacokinetic and metabolic profile of this compound, a novel investigational compound. The insights presented herein are crucial for guiding dose selection, anticipating potential drug-drug interactions, and ensuring the safety and efficacy of this compound in future clinical development.[4][5]
Nonclinical Pharmacokinetics
The pharmacokinetic profile of this compound was investigated in several preclinical species to understand its absorption, distribution, and elimination characteristics. These studies are fundamental to predicting the drug's behavior in humans.
Bioavailability and Absorption
Following oral administration in rodents, this compound demonstrated moderate to good oral bioavailability. The absolute oral bioavailability was determined to be approximately 65% in rats.[6] Peak plasma concentrations (Cmax) were typically observed between 1 and 2 hours post-dose, suggesting relatively rapid absorption from the gastrointestinal tract.
Distribution
This compound exhibits a moderate volume of distribution (Vd), suggesting distribution into tissues beyond the systemic circulation.[7] In vivo studies in rats indicated that the highest concentrations of this compound were found in the liver and kidneys, consistent with its primary routes of metabolism and excretion.[6] Notably, brain concentrations were significantly lower than plasma concentrations, indicating limited penetration across the blood-brain barrier.[6] Plasma protein binding of this compound was determined to be approximately 85%, primarily to albumin.
Metabolism
The metabolic fate of this compound was extensively investigated using in vitro and in vivo systems. The primary goals were to identify the major metabolic pathways, the enzymes responsible, and any potentially active or reactive metabolites.
Incubation of this compound with human liver microsomes resulted in the formation of several metabolites. The principal metabolic pathways identified were N-dealkylation and aromatic hydroxylation. Further studies with recombinant human cytochrome P450 (CYP) enzymes identified CYP3A4 as the major enzyme responsible for the N-dealkylation, with minor contributions from CYP2D6.
Following a single oral dose of radiolabeled this compound to rats, the majority of the administered radioactivity was recovered in the feces (approximately 70%) and urine (approximately 25%). Metabolite profiling of plasma, urine, and feces revealed that the primary circulating entity was unchanged this compound. The major metabolite in excreta was the N-dealkylated product, consistent with the in vitro findings.
Excretion
The elimination of this compound and its metabolites occurs through both renal and fecal routes. The relatively high fecal excretion is likely due to a combination of incomplete absorption and biliary excretion of metabolites. The terminal elimination half-life (t1/2) of this compound in rats was approximately 6 hours.[8]
Summary of Pharmacokinetic Parameters
| Parameter | Value (Rat) |
| Absolute Oral Bioavailability (F) | ~65% |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours |
| Volume of Distribution (Vd) | 2.5 L/kg |
| Plasma Protein Binding | ~85% |
| Terminal Elimination Half-life (t1/2) | ~6 hours |
| Primary Route of Excretion | Fecal |
Metabolic Pathways and Bioactivation
A detailed understanding of the metabolic pathways of this compound is crucial for identifying potential drug-drug interactions and assessing the risk of forming reactive metabolites.
Primary and Secondary Metabolic Pathways
The metabolism of this compound is initiated by Phase I oxidative reactions, followed by Phase II conjugation.
-
Phase I Metabolism: As previously mentioned, N-dealkylation and aromatic hydroxylation are the primary Phase I pathways. The N-dealkylation is predominantly mediated by CYP3A4, while the aromatic hydroxylation involves both CYP3A4 and CYP2D6.
-
Phase II Metabolism: The hydroxylated metabolites of this compound can undergo glucuronidation, a Phase II conjugation reaction, to form more water-soluble products that are readily excreted.
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Methodological & Application
Application Note & Synthesis Protocol: A Representative Approach to the Synthesis of Complex Bioactive Molecules, Exemplified by the Synthesis of an HDAC Inhibitor
Disclaimer: The molecule name "AC1Ldcjl" provided in the initial query does not correspond to a known chemical entity in major chemical databases (e.g., PubChem, SciFinder). Therefore, this document provides a detailed, research-grade synthesis protocol for Vorinostat (Suberoylanilide Hydroxamic Acid) , a well-characterized and clinically approved Histone Deacetylase (HDAC) inhibitor. The synthesis of Vorinostat serves as a representative and instructive example of a multi-step protocol applicable to the development of complex, biologically active small molecules, and is intended to fulfill the user's request for a detailed, scientifically rigorous guide for a research audience.
Introduction: The Logic of Multi-Step Synthesis in Drug Discovery
The synthesis of novel chemical entities for drug discovery is a cornerstone of modern medicinal chemistry. The process is rarely a single reaction; instead, it is a carefully planned multi-step sequence designed to build molecular complexity in a controlled and efficient manner. Key considerations in designing such a synthesis include the availability of starting materials, the robustness and scalability of each chemical transformation, and the implementation of purification strategies that ensure the final compound meets the stringent purity requirements for biological testing.
This guide details the synthesis of Vorinostat, a molecule that exemplifies these principles. Its structure, featuring a hydroxamic acid, a long aliphatic chain, and an aromatic cap, is assembled through a logical sequence of reactions common in pharmaceutical chemistry. We will dissect each step, explaining not only the procedure but also the underlying chemical principles and the rationale for the chosen experimental conditions. This approach ensures that the protocol is not just a recipe, but a self-validating system grounded in established chemical theory.
Synthesis Overview: A Strategic Pathway to Vorinostat
The synthesis of Vorinostat can be efficiently achieved in a three-step sequence starting from commercially available suberic acid and aniline. The overall strategy is as follows:
-
Selective Mono-Amidation and Protection: Suberic acid, a symmetrical dicarboxylic acid, is first selectively reacted with aniline to form a mono-amide. The remaining carboxylic acid is simultaneously protected, in this case as a methyl ester, to prevent it from interfering in subsequent steps.
-
Amide Coupling: The aniline moiety of the intermediate is then acylated with an acetyl group.
-
Hydroxamic Acid Formation: Finally, the methyl ester is converted to the target hydroxamic acid via reaction with hydroxylamine.
This strategic pathway is visualized in the workflow diagram below.
Caption: Overall synthetic workflow for Vorinostat.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Thionyl chloride (SOCl₂) and acetyl chloride are corrosive and react violently with water; handle with extreme care.
Step 1: Synthesis of Methyl 8-anilino-8-oxooctanoate (Intermediate 1)
Principle: This step achieves two transformations in one pot. Thionyl chloride (SOCl₂) converts one of the carboxylic acid groups of suberic acid into a more reactive acyl chloride. This allows for selective reaction with the nucleophilic aniline to form an amide bond. The subsequent addition of methanol then converts the remaining carboxylic acid into a methyl ester, which serves as a protecting group.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Suberic Acid | 174.20 | 10.0 g | 57.4 mmol |
| Thionyl Chloride (SOCl₂) | 118.97 | 5.0 mL (68.3 mmol) | 1.2 eq |
| Aniline | 93.13 | 5.3 mL (58.0 mmol) | 1.01 eq |
| Methanol (MeOH) | 32.04 | 100 mL | Solvent |
| Dichloromethane (DCM) | 84.93 | 150 mL | Solvent |
Protocol:
-
Suspend suberic acid (10.0 g, 57.4 mmol) in dichloromethane (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add thionyl chloride (5.0 mL, 68.3 mmol) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux (approx. 40°C) and stir for 2 hours. The suspension should become a clear solution.
-
Allow the reaction to cool to room temperature.
-
In a separate flask, dissolve aniline (5.3 mL, 58.0 mmol) in 50 mL of DCM.
-
Add the aniline solution dropwise to the reaction mixture over 30 minutes with stirring. A white precipitate will form.
-
Stir the reaction at room temperature for an additional 1 hour.
-
Slowly add methanol (100 mL). The mixture will heat up and the precipitate should re-dissolve.
-
Continue stirring at room temperature for 16 hours (overnight).
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Redissolve the residue in ethyl acetate (200 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a crude solid.
-
Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford Intermediate 1 as a white crystalline solid.
-
Characterization: Confirm structure using ¹H NMR and Mass Spectrometry. Expected [M+H]⁺ = 264.15.
Step 2: N-Acetylation (Synthesis of Intermediate 2)
Principle: This is a standard N-acetylation reaction. The nitrogen of the anilide group in Intermediate 1 acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. Pyridine is used as a mild base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Intermediate 1 | 263.34 | 5.0 g | 19.0 mmol |
| Acetyl Chloride | 78.50 | 1.5 mL (21.1 mmol) | 1.1 eq |
| Pyridine | 79.10 | 3.1 mL (38.5 mmol) | 2.0 eq |
| Dichloromethane (DCM) | 84.93 | 100 mL | Solvent |
Protocol:
-
Dissolve Intermediate 1 (5.0 g, 19.0 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine (3.1 mL, 38.5 mmol) to the solution.
-
Add acetyl chloride (1.5 mL, 21.1 mmol) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Dilute the reaction mixture with DCM (50 mL). Wash sequentially with 1M HCl (2 x 30 mL) to remove pyridine, followed by water (1 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The resulting crude oil can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm structure using ¹H NMR and Mass Spectrometry. Expected [M+H]⁺ = 306.16.
Step 3: Hydroxamic Acid Formation (Synthesis of Vorinostat)
Principle: This final step is a nucleophilic acyl substitution. The methyl ester of Intermediate 2 is converted into the desired hydroxamic acid. A basic solution of hydroxylamine is used as the nucleophile. Sodium hydroxide is present to deprotonate hydroxylamine, increasing its nucleophilicity, and to neutralize the acidic proton of the resulting hydroxamic acid, driving the reaction to completion.
Caption: Mechanism of hydroxamic acid formation.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Intermediate 2 | 305.38 | 4.0 g | 13.1 mmol |
| Hydroxylamine HCl | 69.49 | 2.73 g (39.3 mmol) | 3.0 eq |
| Sodium Hydroxide (NaOH) | 40.00 | 3.14 g (78.5 mmol) | 6.0 eq |
| Methanol (MeOH) | 32.04 | 80 mL | Solvent |
| Water (H₂O) | 18.02 | 20 mL | Solvent |
Protocol:
-
Prepare the hydroxylamine solution: In a 250 mL flask, dissolve hydroxylamine hydrochloride (2.73 g, 39.3 mmol) and sodium hydroxide (3.14 g, 78.5 mmol) in a mixture of methanol (80 mL) and water (20 mL). Stir at room temperature until all solids have dissolved.
-
Add Intermediate 2 (4.0 g, 13.1 mmol) to the hydroxylamine solution.
-
Stir the mixture at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water (100 mL) to the residue.
-
Acidify the aqueous solution to pH 6-7 by the dropwise addition of 1M HCl. A white precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL).
-
Dry the solid under high vacuum to yield Vorinostat as a white to off-white powder.
-
Characterization (Self-Validation): The final product's identity and purity must be rigorously confirmed.
-
¹H NMR: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight. Expected [M+H]⁺ = 265.15.
-
HPLC: To determine purity, which should be >98% for research use.
-
Conclusion and Best Practices
This protocol provides a reliable and well-documented pathway for the synthesis of Vorinostat, serving as a practical guide for researchers engaged in medicinal chemistry and drug development. The principles demonstrated here—strategic protection of functional groups, robust coupling reactions, and controlled final-step transformations—are broadly applicable to the synthesis of many complex molecular targets. For any synthesis, meticulous execution of each step, careful monitoring of reaction progress, and rigorous characterization of intermediates and the final product are paramount to ensuring the integrity of the scientific outcomes.
References
High-throughput screening assays for AC1Ldcjl derivatives
Topic: High-Throughput Screening Assays for AC1Ldcjl Derivatives
Abstract
The discovery of small-molecule modulators for novel protein targets is a cornerstone of modern drug development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for identifying derivatives that modulate the function of the hypothetical target, this compound. We will explore the strategic decisions behind assay selection, delve into detailed protocols for robust biochemical and cell-based screening platforms, and outline a rigorous hit validation cascade. This guide emphasizes the causality behind experimental choices and the establishment of self-validating systems to ensure data integrity and accelerate the transition from primary hits to validated leads.
Section 1: Strategic Foundations for Screening this compound
The success of any HTS campaign is predicated on the selection of an appropriate assay format that is sensitive, robust, and relevant to the biological function of the target.[1] For this compound, the initial step is to define its molecular function, which will dictate the screening strategy.
1.1 Defining the Target's Mechanism of Action
Before embarking on HTS, it is critical to understand the nature of this compound. Is it:
-
An enzyme? If so, a biochemical assay measuring the consumption of a substrate or formation of a product is the most direct approach.
-
Part of a protein-protein interaction (PPI) complex? Assays that can detect the proximity of this compound to its binding partner(s) are required.[2][3]
-
A regulator of a signaling pathway? A cell-based assay measuring a downstream event (e.g., gene expression, second messenger production) would be most physiologically relevant.[4]
This guide will proceed assuming this compound's primary disease-relevant function involves a critical protein-protein interaction (PPI) with a known binding partner, "Partner-B". The goal is to identify small-molecule inhibitors of this interaction.
1.2 The Choice: Biochemical vs. Cell-Based Primary Screens
HTS campaigns can be broadly divided into two categories: biochemical assays and cell-based assays.[5] The choice between them involves a trade-off between the purity of the system and its physiological relevance.
-
Biochemical Assays: These assays use purified components (e.g., proteins, substrates) in a controlled, in vitro environment.[5]
-
Pros: High precision, lower variability, direct measurement of target engagement, and easier to troubleshoot. They are ideal for identifying compounds that directly bind to the target protein.[6]
-
Cons: Lack of a physiological context; they cannot assess cell permeability, cytotoxicity, or off-target effects.[5]
-
-
Cell-Based Assays: These assays are performed using living cells, measuring a cellular response to the test compounds.[7][8][9]
-
Pros: Higher physiological relevance, as they simultaneously assess compound efficacy along with cell permeability and potential toxicity.[4] They are essential for validating hits from biochemical screens.
-
Cons: Higher biological variability, more complex to develop, and can be prone to artifacts that are not related to direct target engagement.
-
Scientist's Recommendation: For a novel target like this compound, a robust strategy is to begin with a biochemical HTS campaign to identify direct inhibitors of the this compound::Partner-B interaction. Promising hits are then progressed to a suite of secondary cell-based assays to confirm on-target activity in a physiological context.
Section 2: Primary Biochemical HTS: Proximity-Based Assays
Proximity assays are ideal for screening PPI inhibitors as they generate a signal only when the two protein partners are close to each other.[10] An inhibitor will disrupt this proximity, leading to a loss of signal. We will detail two powerful, homogeneous (no-wash) assay formats: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen®.
2.1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Principle of the Assay TR-FRET combines the low background of time-resolved fluorescence (TRF) with the distance-dependent energy transfer of FRET.[11][12][13] The assay uses a pair of fluorophores: a long-lifetime lanthanide donor (e.g., Europium) and a suitable acceptor (e.g., allophycocyanin). When the donor and acceptor are brought into close proximity by the this compound::Partner-B interaction, excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength.[14][15] An inhibitor disrupts the protein interaction, separating the fluorophores and causing a decrease in the acceptor's emission signal. The time-resolved detection minimizes interference from compound autofluorescence and scattered light, leading to high sensitivity.[14]
Protocol 2.1.1: TR-FRET Assay for this compound::Partner-B Inhibition
A. Reagent Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.01% (v/v) Triton X-100, 0.1% (w/v) BSA.
-
Scientist's Note: The inclusion of non-ionic detergent (Triton X-100) and a blocking agent (BSA) is critical to minimize non-specific binding of compounds and proteins to the plate surface.
-
-
This compound-Donor Conjugate: Prepare a 2X working stock of this compound labeled with a Europium (Eu) donor fluorophore in Assay Buffer. The final concentration should be empirically determined (typically low nM range).
-
Partner-B-Acceptor Conjugate: Prepare a 2X working stock of Partner-B labeled with an APC acceptor fluorophore in Assay Buffer. The final concentration should be at its Kd value for the interaction to ensure assay sensitivity.
-
Compound Plates: Serially dilute test compounds in 100% DMSO. Then, dilute into Assay Buffer to create a 4X final concentration stock plate.
-
Controls:
-
Positive Control (Max Signal): Assay Buffer with DMSO (vehicle).
-
Negative Control (Min Signal): A known, potent inhibitor or a high concentration of unlabeled Partner-B to fully compete for binding.
-
B. Assay Procedure (384-well format)
-
Add 5 µL of 4X compound solution or control to the appropriate wells of a low-volume, black 384-well assay plate.
-
Add 5 µL of the 2X this compound-Donor conjugate solution to all wells.
-
Add 5 µL of the 2X Partner-B-Acceptor conjugate solution to all wells.
-
Add 5 µL of Assay Buffer to bring the final volume to 20 µL.
-
Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate for 60 minutes at room temperature, protected from light.
-
Scientist's Note: The incubation time should be sufficient to allow the binding reaction to reach equilibrium. This should be optimized during assay development.
-
-
Read the plate on a TR-FRET compatible plate reader. Excite at ~340 nm and read emissions at two wavelengths: Donor emission (~615 nm) and Acceptor emission (~665 nm).
C. Data Analysis and Quality Control
-
Calculate the TR-FRET ratio for each well: Ratio = (Emission_665nm / Emission_615nm) * 10,000.
-
Normalize the data as percent inhibition: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)).
-
Assay Quality: Calculate the Z'-factor to determine assay robustness.[16] Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
An assay is considered excellent for HTS if Z' ≥ 0.5.
-
2.2 AlphaScreen® Assay
Principle of the Assay AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions.[17][18][19] The assay utilizes two types of beads: a Donor bead and an Acceptor bead.[18] The Donor bead contains a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen.[20] Singlet oxygen has a short half-life and can diffuse approximately 200 nm. If an Acceptor bead is within this proximity due to a biological interaction, the singlet oxygen triggers a cascade of chemical reactions within the Acceptor bead, culminating in the emission of light at 520-620 nm.[17][20] Inhibitors of the this compound::Partner-B interaction prevent the beads from coming into proximity, resulting in a loss of signal.
Protocol 2.2.1: AlphaScreen Assay for this compound::Partner-B Inhibition
A. Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% (v/v) Tween-20.
-
This compound-Biotin: Prepare biotinylated this compound.
-
Partner-B-GST: Prepare Partner-B fused with a Glutathione S-transferase (GST) tag.
-
Bead Preparation:
-
Donor Beads: Streptavidin-coated Donor beads.
-
Acceptor Beads: Anti-GST coated Acceptor beads.
-
Reconstitute beads in Assay Buffer. Prepare a 2X working solution containing both bead types.
-
Scientist's Note: AlphaScreen beads are light-sensitive and should be handled under subdued lighting conditions.
-
-
Protein Mix: Prepare a 2X working solution containing both Biotin-AC1Ldcjl and GST-Partner-B in Assay Buffer.
-
Compound Plates: Prepare as described in Protocol 2.1.1.
B. Assay Procedure (384-well format)
-
Add 5 µL of 4X compound solution or control to the appropriate wells of a white 384-well ProxiPlate.
-
Add 5 µL of the 2X Protein Mix (Biotin-AC1Ldcjl and GST-Partner-B) to all wells.
-
Incubate for 30 minutes at room temperature to allow the protein interaction to occur.
-
Add 10 µL of the 2X Bead Mix (Donor and Acceptor) to all wells.
-
Seal the plate, and incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
C. Data Analysis and Quality Control
-
Data is recorded as raw luminescence counts.
-
Normalize the data as percent inhibition using the high (vehicle) and low (inhibitor) controls.
-
Calculate the Z'-factor as described in Protocol 2.1.1 to assess assay quality.
| Parameter | TR-FRET | AlphaScreen® |
| Principle | Time-Resolved FRET | Luminescent Oxygen Channeling |
| Donor/Acceptor | Fluorophores (e.g., Eu, APC) | 250 nm Beads |
| Max Interaction Distance | ~10 nm | ~200 nm |
| Common Interference | Light scattering (largely mitigated) | Singlet oxygen quenchers |
| Signal Output | Ratiometric Fluorescence | Luminescence |
| Plate Type | Black, low-volume | White or light-grey |
Table 1: Comparison of TR-FRET and AlphaScreen® HTS Technologies.
Section 3: The HTS Workflow and Hit Validation Cascade
Identifying a "hit" in a primary screen is only the first step. A rigorous, multi-stage validation process is essential to eliminate false positives and prioritize the most promising compounds for lead optimization.[21][22]
3.1 The Screening and Validation Workflow
The overall process follows a funnel-like structure, starting with a large number of compounds and progressively narrowing the field to a small set of high-quality, validated hits.
Caption: High-level workflow from primary HTS to validated hit series.
3.2 Protocol for Hit Confirmation and Triage
Protocol 3.2.1: IC50 Determination and Orthogonal Validation
This protocol assumes a hit was identified in the TR-FRET primary screen.
-
IC50 Determination:
-
Select all confirmed hits from the single-point screen.
-
Perform a 10-point, 3-fold serial dilution for each compound, starting at a top concentration of 100 µM.
-
Run the primary TR-FRET assay as described in Protocol 2.1.1.
-
Plot the % Inhibition versus log[Compound] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Scientist's Note: A clear dose-response relationship is a key indicator of a true hit, whereas a flat or irregular curve may suggest an artifact.
-
-
Orthogonal Assay Validation:
-
Test all compounds with a confirmed IC50 in a secondary, orthogonal biochemical assay. For example, if the primary screen was TR-FRET, use the AlphaScreen assay (Protocol 2.2.1).
-
Rationale: An orthogonal assay uses a different detection technology.[22] A compound that is active in both assays is much less likely to be an artifact of a specific technology (e.g., a fluorescent compound interfering with FRET).[21]
-
-
Counter-Screens for Assay Interference:
-
Design an assay to detect compounds that interfere with the assay technology itself rather than the biological target.
-
For the TR-FRET assay, a simple counter-screen involves running the assay in the absence of one of the binding partners (e.g., without Partner-B-Acceptor). A compound that still causes a signal change is likely an assay artifact.
-
| Validation Step | Purpose | Outcome |
| Hit Confirmation | Confirm activity from single-point screen. | List of reproducible hits. |
| IC50 Determination | Quantify potency and confirm dose-dependency. | Potency value (IC50) for each hit. |
| Orthogonal Assay | Eliminate technology-specific false positives. | Hits active in two different assay formats. |
| Counter-Screen | Eliminate compounds that interfere with assay components. | Hits with confirmed, specific activity. |
Table 2: Key Stages in the Hit Validation Cascade.
Section 4: Cell-Based Secondary Assays
After a compound is confirmed as a direct inhibitor of the this compound::Partner-B interaction through biochemical and biophysical means, its activity must be verified in a cellular context.
4.1 NanoBRET™ Protein:Protein Interaction Assay
Principle of the Assay Bioluminescence Resonance Energy Transfer (BRET) is another powerful proximity-based assay, but it is optimized for use in living cells. In the NanoBRET™ assay, this compound is fused to a highly efficient NanoLuc® luciferase (the energy donor), and its binding partner, Partner-B, is fused to a HaloTag® protein that is labeled with a fluorescent acceptor. When the proteins interact in the cell, energy is transferred from the luciferase to the fluorophore, generating a BRET signal. Small-molecule inhibitors that penetrate the cell and disrupt this interaction will cause a loss of signal.
Protocol 4.1.1: Cellular this compound::Partner-B NanoBRET™ Assay
A. Cell and Reagent Preparation
-
Vector Construction: Create expression vectors for this compound-NanoLuc and HaloTag-Partner-B.
-
Cell Culture and Transfection: Co-transfect HEK293 cells with both plasmids. Plate the transfected cells in a white, 96-well cell culture plate and incubate for 24 hours.
-
HaloTag Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (the acceptor) to the cell media and incubate for at least 60 minutes.
-
Substrate Addition: Just prior to reading, add the Nano-Glo® Substrate (furimazine) to the wells.
B. Assay Procedure
-
Treat the transfected and labeled cells with serial dilutions of the validated hit compounds for a defined period (e.g., 2-4 hours).
-
Add the luciferase substrate to all wells.
-
Read the plate on a luminometer equipped with two filter sets to measure donor emission (~460 nm) and acceptor emission (>600 nm) simultaneously.
C. Data Analysis
-
Calculate the NanoBRET™ ratio: Ratio = (Acceptor Emission_600nm / Donor Emission_460nm).
-
Normalize the data and determine cellular IC50 values.
-
Parallel Toxicity Assay: Concurrently, run a cell viability assay (e.g., CellTiter-Glo®) on a parallel plate to ensure that the observed loss of BRET signal is due to target engagement and not general cytotoxicity.
Caption: Principle of a proximity assay (e.g., TR-FRET) for PPI inhibitors.
References
- LeTilly, V., & Royer, C. A. (1993). Fluorescence anisotropy assays implicate protein-protein interactions in regulating trp repressor DNA binding. Biochemistry.
- Xing, Y., et al. (2018).
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Poly-Dtech. TR-FRET Assay Principle. Poly-Dtech Website. [Link]
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Gaddilapati, V. V., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology. [Link]
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An, W. F., & Tolliday, N. (2010). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
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Agilent Technologies. TR-FRET. Agilent Website. [Link]
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Rossi, A. M., & Taylor, C. W. (2004). Fluorescence polarization assay to quantify protein-protein interactions. Methods in Molecular Biology. [Link]
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Creative Bioarray. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Creative Bioarray Website. [Link]
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Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices Website. [Link]
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Wikipedia Contributors. Time-resolved fluorescence energy transfer. Wikipedia. [Link]
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Wyatt, P. G., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]
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Royer, C. A. (2025). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. Methods in Molecular Biology. [Link]
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Wolpaw, A. J., & Stockwell, B. R. (2014). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Frontiers in Bioscience. [Link]
-
Colas, P. (2008). High-throughput screening assays to discover small-molecule inhibitors of protein interactions. Current Drug Discovery Technologies. [Link]
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News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. [Link]
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Astashkina, A., et al. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]
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Hoepfner, D., et al. (2019). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]
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Peterson, J. R. (2006). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology. [Link]
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Rauch, J. N., et al. (2018). High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. Journal of Biological Chemistry. [Link]
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Raines, R. T., et al. (2004). Protein–Protein Interactions. Methods in Molecular Biology. [Link]
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BMG LABTECH. AlphaScreen. BMG LABTECH Website. [Link]
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Royal Society of Chemistry. (2020). High Throughput Screening Methods for PPI Inhibitor Discovery. RSC Publishing. [Link]
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Promega UK. (2020). A biochemical method for cancer drug screening using the NanoBiT® Protein:Protein Interaction Assay. YouTube. [Link]
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Peat, A. J., et al. (2014). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Journal of Biomolecular Screening. [Link]
-
Taipale, M. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]
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Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]
-
BellBrook Labs. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. BellBrook Labs Website. [Link]
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BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs Website. [Link]
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Cell-based assay development for AC1Ldcjl activity
Title: A High-Throughput Cell-Based Assay for Monitoring AC1Ldcjl Acyl-CoA Synthetase Activity
Abstract
This application note provides a comprehensive guide for the development and implementation of a robust, high-throughput cell-based assay to measure the activity of the putative long-chain acyl-CoA synthetase, this compound. Long-chain acyl-CoA synthetases (ACS) are pivotal enzymes in lipid metabolism, catalyzing the ATP-dependent formation of acyl-CoAs from fatty acids and coenzyme A.[1] These activated fatty acids are essential for numerous cellular processes, including energy production via β-oxidation, synthesis of complex lipids, and regulation of signaling pathways.[1][2] Given the association of dysregulated lipid metabolism with various diseases such as type 2 diabetes and cancer, targeting ACS enzymes has become an area of intense research.[1] This guide details a fluorescence-based assay methodology suitable for compound screening and mechanistic studies of this compound in a cellular context. We provide step-by-step protocols for cell culture, assay execution, data analysis, and validation, underpinned by a rationale for key experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Significance of this compound
This compound is a hypothesized member of the long-chain acyl-CoA synthetase family, enzymes that are critical gatekeepers of fatty acid metabolism. By converting free fatty acids into their activated acyl-CoA thioesters, these enzymes commit them to specific metabolic fates.[2] The activation of fatty acids is the first essential step for their utilization in both anabolic and catabolic pathways.[1] Acyl-CoAs can be transported to the mitochondria for β-oxidation to generate ATP, or they can be used as substrates for the synthesis of triglycerides for energy storage and phospholipids for membrane biogenesis.[2]
The activity of acyl-CoA synthetases is tightly regulated to meet the cell's metabolic demands and can be influenced by substrate availability and downstream signaling events.[3][4] Dysregulation of this enzymatic activity has been implicated in a variety of pathological conditions, making enzymes like this compound potential therapeutic targets.[1] A reliable cell-based assay is therefore indispensable for identifying and characterizing modulators of this compound activity, which could lead to the development of novel therapeutics for metabolic disorders.
Assay Principle
The assay described herein is a homogeneous, fluorescence-based method designed for a 96- or 384-well plate format. The principle relies on the quantification of the product of the this compound-catalyzed reaction, the long-chain acyl-CoA. In this protocol, we will utilize a commercially available detection system where a series of coupled enzymatic reactions act on the newly synthesized acyl-CoA, leading to the generation of a highly fluorescent product.[5] The fluorescence intensity is directly proportional to the amount of acyl-CoA produced and thus to the activity of this compound. This "mix-incubate-measure" format is highly amenable to high-throughput screening (HTS).[5]
The this compound Signaling Pathway and Metabolic Integration
This compound is postulated to be an integral component of the cellular lipid metabolic network. Its activity is likely influenced by upstream signaling cascades that respond to nutrient availability and cellular energy status. The products of its reaction, long-chain acyl-CoAs, are not just metabolic intermediates but also signaling molecules that can allosterically regulate other enzymes or even influence gene expression.
Caption: Postulated signaling and metabolic pathway involving this compound.
Materials and Reagents
Cell Lines and Culture Reagents
-
HEK293, HepG2, or other suitable cell line endogenously expressing or engineered to overexpress this compound.
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Assay Reagents
-
EnzyFluo™ Fatty Acyl-CoA Assay Kit (BioAssay Systems, Cat. No. EFAAC-100) or similar.[5]
-
Long-chain fatty acid substrate (e.g., Oleate, Palmitate) complexed to fatty acid-free Bovine Serum Albumin (BSA).
-
Control inhibitor (e.g., Triacsin C, a known non-specific inhibitor of long-chain acyl-CoA synthetases).
-
Cell lysis buffer (e.g., 130mM KCl, 25mM Tris-HCl, pH 7.4, 1% Triton X-100).[2]
-
96-well or 384-well solid black, flat-bottom assay plates.
Detailed Protocols
General Cell Culture
-
Maintain the chosen cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage cells every 2-3 days or when they reach 80-90% confluency. For the assay, cells should be in the logarithmic growth phase.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the this compound cell-based assay.
Step-by-Step Assay Protocol
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cell suspension to the desired density (e.g., 2 x 10⁵ cells/mL) in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and controls (e.g., Triacsin C) in serum-free medium.
-
Remove the growth medium from the cells and replace it with 100 µL of the medium containing the test compounds. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.
-
Incubate for a predetermined time (e.g., 1 hour to 24 hours) to allow for compound uptake and interaction with the target.
-
-
Cell Lysis and Lysate Preparation:
-
After incubation, aspirate the medium and wash the cells once with 100 µL of ice-cold PBS.
-
Aspirate the PBS and add 50 µL of ice-cold lysis buffer to each well.
-
Incubate the plate on ice for 30 minutes with gentle shaking to ensure complete lysis.[2]
-
-
Enzymatic Reaction:
-
Prepare the Assay Mix according to the manufacturer's protocol (e.g., EnzyFluo™ Kit).[5] This will typically include the fatty acid substrate, coenzyme A, ATP, and the coupled enzyme system for detection.
-
Transfer 20 µL of cell lysate from each well to a corresponding well in a new black 96-well assay plate.
-
Add 80 µL of the freshly prepared Assay Mix to each well to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 40 minutes, protected from light.[5]
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 585 nm.
-
Data Analysis and Interpretation
The raw fluorescence units (RFU) are proportional to the this compound activity.
-
Background Subtraction: Subtract the average RFU of "no lysate" control wells from all other measurements.
-
Calculation of Percent Inhibition:
-
% Inhibition = (1 - (RFU_compound - RFU_background) / (RFU_vehicle - RFU_background)) * 100
-
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Example Data: Inhibition of this compound by Triacsin C
The following table presents example data from an experiment testing the inhibitory effect of Triacsin C on this compound activity in HEK293 cells overexpressing the enzyme.
| Triacsin C (µM) | Log [Triacsin C] | Avg. RFU | % Inhibition |
| 0 (Vehicle) | N/A | 15,250 | 0% |
| 0.01 | -2.00 | 14,180 | 7% |
| 0.1 | -1.00 | 11,590 | 24% |
| 1 | 0.00 | 7,825 | 49% |
| 10 | 1.00 | 2,950 | 81% |
| 100 | 2.00 | 1,510 | 90% |
| Background | N/A | 1,200 | 100% |
Data are for illustrative purposes only.
Assay Validation and Quality Control
To ensure the reliability and robustness of the assay for HTS, several validation parameters should be assessed.
-
Z'-factor: This parameter assesses the statistical effect size and the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the signals from positive (e.g., potent inhibitor) and negative (vehicle) controls.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Substrate Specificity: The assay should be tested with various long-chain fatty acids (e.g., palmitate, stearate, linoleate) to characterize the substrate preference of this compound.[6][7]
-
Linearity: The assay should demonstrate linearity with respect to both time and the amount of cell lysate (protein concentration) used.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Contaminated reagents; Autofluorescence of compounds. | Use fresh reagents; Run a parallel assay without lysate to check for compound interference. |
| Low signal-to-background ratio | Low enzyme expression/activity; Insufficient substrate; Inactive reagents. | Use an overexpression cell line; Optimize substrate concentrations and incubation time; Check reagent expiration dates. |
| High well-to-well variability | Inconsistent cell seeding; Pipetting errors; Edge effects. | Ensure a homogeneous cell suspension; Use calibrated multichannel pipettes; Avoid using the outer wells of the plate. |
| Inconsistent IC₅₀ values | Compound instability; Cell passage number variation. | Prepare fresh compound dilutions for each experiment; Use cells within a defined passage number range. |
Conclusion
The cell-based assay protocol detailed in this application note provides a robust and high-throughput compatible method for quantifying the activity of the putative long-chain acyl-CoA synthetase, this compound. By explaining the scientific rationale behind the protocol steps and providing clear guidance on data analysis and validation, this document serves as a valuable resource for researchers in academia and the pharmaceutical industry. This assay is a critical tool for the discovery of novel modulators of this compound, which may ultimately lead to new therapeutic strategies for metabolic diseases.
References
-
Füllekrug, J., & Poppelreuther, M. (2016). Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity. Methods in Molecular Biology, 1376, 43–53. Available at: [Link]
-
BioAssay Systems. (n.d.). EnzyFluo™ Fatty Acyl-CoA Assay Kit. Retrieved from [Link]
-
Biology LibreTexts. (2021, March 5). 1.18: Enzyme Function. Retrieved from [Link]
-
Jack Westin. (n.d.). Function Of Enzymes In Catalyzing Biological Reactions. Retrieved from [Link]
-
Golej, J., et al. (2011). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 1(1), 36-54. Available at: [Link]
-
PubMed. (n.d.). Structural basis for substrate specificity of heteromeric transporters of neutral amino acids. Retrieved from [Link]
-
PubMed. (n.d.). Identification of amino acid residues involved in substrate specificity of plant acyl-ACP thioesterases using a bioinformatics-guided approach. Retrieved from [Link]
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- 7. Identification of amino acid residues involved in substrate specificity of plant acyl-ACP thioesterases using a bioinformatics-guided approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Preclinical Efficacy of AC1Ldcjl, a Novel CDK4/6 Inhibitor, in Oncology Models
For Researchers, Scientists, and Drug Development Professionals.
Introduction: Targeting the Cell Cycle with AC1Ldcjl
Uncontrolled cell proliferation is a fundamental characteristic of cancer. The cell cycle, a tightly regulated process, is often hijacked by cancer cells to drive their growth. A key control point in this cycle is the G1-S transition, which is primarily governed by the activity of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2] These kinases, when activated by Cyclin D, phosphorylate the Retinoblastoma tumor suppressor protein (pRb).[2][3] This phosphorylation event releases the transcription factor E2F, allowing it to activate the genes necessary for a cell to enter the DNA synthesis (S) phase and commit to division.[3][4]
In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6-Rb pathway is hyperactivated, making it a prime therapeutic target.[5][6] Selective CDK4/6 inhibitors have shown significant clinical benefit by blocking this pathway, inducing cell cycle arrest (G1 arrest), and preventing tumor cell proliferation.[7][8][9][10]
This document provides a comprehensive guide for the preclinical in vivo evaluation of This compound , a hypothetical, novel, and potent selective inhibitor of CDK4/6. We will detail the rationale for model selection, provide step-by-step protocols for efficacy and pharmacodynamic (PD) studies, and offer guidance on data analysis and interpretation, grounding our recommendations in established, field-proven methodologies.
Scientific Rationale: Selecting the Right In Vivo Model
The primary goal of an in vivo efficacy study is to determine if a drug can inhibit tumor growth in a living organism. The choice of animal model is therefore critical and must be scientifically justified. For a targeted agent like this compound, the model must possess the molecular characteristics that confer sensitivity to the drug's mechanism of action.
Cell Line-Derived Xenograft (CDX) Models
CDX models, where human cancer cell lines are implanted into immunocompromised mice, are the workhorse of preclinical oncology.[11][12][13]
-
Rationale: Their primary advantages are reproducibility, rapid growth, and relatively low cost.[11] For this compound, it is essential to select cell lines that are known to be dependent on the CDK4/6 pathway for proliferation. A key determinant of sensitivity is the presence of a functional Rb protein (Rb-proficient).[1][9][14] Cell lines lacking functional Rb (Rb-null) are intrinsically resistant to CDK4/6 inhibitors.
-
Recommended Model: For initial efficacy testing of this compound, the MCF-7 human breast cancer cell line is an excellent choice.[15] MCF-7 cells are estrogen receptor-positive (ER+), known to rely on the CDK4/6 pathway, and have consistently demonstrated sensitivity to approved CDK4/6 inhibitors.[15][16] These cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., Nude or SCID mice) for easy tumor measurement.[17]
Patient-Derived Xenograft (PDX) Models
PDX models involve the direct implantation of tumor fragments from a human patient into highly immunodeficient mice.[11][18]
-
Rationale: PDX models better retain the genetic and histological complexity of the original human tumor compared to long-established cell lines.[11][12] This makes them powerful tools for predicting clinical response and studying resistance mechanisms.[19]
-
Application for this compound: Once proof-of-concept is established in a CDX model, testing this compound in a panel of well-characterized, Rb-proficient breast cancer PDX models can provide a more robust assessment of its potential clinical activity across a heterogeneous population.[19]
Signaling Pathway: this compound's Mechanism of Action
To design robust experiments, it is crucial to understand the pathway being targeted. This compound exerts its effect by inhibiting CDK4 and CDK6, thereby preventing the phosphorylation of Rb and halting cell cycle progression at the G1/S checkpoint.
Caption: Standard workflow for a xenograft efficacy and pharmacodynamics study.
Protocol 1: Subcutaneous Xenograft Efficacy Study
Objective: To determine the anti-tumor efficacy of this compound in an Rb-proficient xenograft model.
Materials:
-
Animals: Female athymic nude mice (e.g., NU/J), 6-8 weeks old.
-
Cell Line: MCF-7 (ER+, Rb-proficient).
-
Reagents: Matrigel®, sterile PBS, this compound formulation, vehicle control.
-
Equipment: Calipers, analytical balance, sterile syringes and needles.
Methodology:
-
Ethics Statement: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for rodent tumor models. [17][20][21][22]2. Cell Preparation: Culture MCF-7 cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1x10⁸ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10⁷ cells) into the right flank of each mouse. [17]4. Tumor Growth Monitoring: Monitor tumor growth by caliper measurement at least twice weekly. [20][22]Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 . [22]5. Randomization: When mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group) with similar mean tumor volumes.
-
Group 1: Vehicle Control (e.g., daily oral gavage).
-
Group 2: this compound (e.g., X mg/kg, daily oral gavage).
-
Group 3: Positive Control (e.g., Palbociclib, 100 mg/kg, daily oral gavage). [7]6. Treatment and Monitoring: Administer the designated treatments daily for 21-28 days. Record tumor volumes and body weights 2-3 times per week. Monitor animal health daily, observing for signs of distress or toxicity. [21]7. Humane Endpoints: Euthanize animals if the tumor diameter exceeds 2.0 cm, tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or body weight loss exceeds 20%, in accordance with IACUC guidelines. [17][22][23]8. Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group. A common formula is: % TGI = (1 - (ΔT / ΔC)) x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. [24]
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm that this compound engages its target (CDK4/6) in the tumor tissue by measuring the phosphorylation of its downstream substrate, Rb. [1][14] Methodology:
-
Study Design: Set up a satellite group of tumor-bearing mice (n=3-4 per time point) alongside the efficacy study.
-
Dosing and Tissue Collection: Administer a single dose of Vehicle or this compound to the satellite mice. At specific time points post-dose (e.g., 2, 8, 24 hours), euthanize the mice and carefully excise the tumors. [14]3. Tissue Processing: Immediately snap-freeze the tumor tissue in liquid nitrogen or place it in a tissue lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Western Blot Analysis: a. Homogenize the tumor tissue and quantify total protein concentration. b. Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. [25] d. Incubate overnight at 4°C with primary antibodies:
- Anti-phospho-Rb (e.g., Ser807/811): To detect the inactive, phosphorylated form of Rb. [25][26] * Anti-total-Rb: To normalize for the total amount of Rb protein. [25] * Anti-β-actin or GAPDH: As a loading control. e. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. [25] f. Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Interpretation: A significant decrease in the ratio of phospho-Rb to total Rb in the this compound-treated tumors compared to the vehicle-treated tumors confirms target engagement and pathway inhibition. [14][27]
Data Presentation and Interpretation
Efficacy Data Summary
Summarize the key efficacy endpoints in a table for easy comparison between treatment groups.
| Group | N | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at End (mm³) ± SEM | Δ Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) ± SEM |
| Vehicle | 10 | 125.4 ± 8.2 | 1450.8 ± 110.5 | 1325.4 | - | +5.2 ± 1.5 |
| This compound (X mg/kg) | 10 | 126.1 ± 7.9 | 380.2 ± 45.1 | 254.1 | 80.8% | +2.1 ± 2.1 |
| Positive Control | 10 | 124.9 ± 8.5 | 415.6 ± 52.3 | 290.7 | 78.1% | +1.8 ± 1.9 |
Table 1: Example efficacy data for this compound in an MCF-7 xenograft model. TGI indicates strong anti-tumor activity.
Pharmacodynamic Data Interpretation
The Western blot results should clearly demonstrate on-target activity. A dose-dependent and time-dependent decrease in pRb levels following this compound administration provides strong evidence that the observed anti-tumor efficacy is mechanism-driven. [14]This link between pharmacodynamics and efficacy is the cornerstone of a self-validating preclinical data package. Other noninvasive markers like serum thymidine kinase 1 (TK1) can also be explored as indicators of G1 arrest. [1][6][27]
Conclusion
This guide outlines a robust, scientifically-grounded framework for evaluating the in vivo efficacy of this compound, a novel CDK4/6 inhibitor. By employing Rb-proficient xenograft models and integrating efficacy studies with direct pharmacodynamic readouts, researchers can generate a high-confidence data package. This comprehensive approach, which links the drug's mechanism to its anti-tumor activity, is critical for making informed decisions in the drug development process and for advancing promising new therapies toward clinical investigation.
References
-
Real life efficacy of palbociclib and endocrine therapy in HR positive, HER2 negative advanced breast cancer. National Institutes of Health. [Link]
-
Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. National Institutes of Health. [Link]
-
Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers. ASCO Publications. [Link]
-
Patient-Derived Xenograft Models of Breast Cancer and Their Application. National Institutes of Health. [Link]
-
IACUC Guideline. Spandidos Publications. [Link]
-
Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis. National Institutes of Health. [Link]
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Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine. National Institutes of Health. [Link]
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Palbociclib in metastatic breast cancer: current evidence and real-life data. National Institutes of Health. [Link]
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Systematic Review of Molecular Biomarkers Predictive of Resistance to CDK4/6 Inhibition in Metastatic Breast Cancer. National Institutes of Health. [Link]
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Optimizing Xenograft Models for Breast Cancer: A Comparative Analysis of Cell-Derived and Patient-Derived Implantation Techniques in Pre-Clinical Research. Taylor & Francis Online. [Link]
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Differential Phosphorylation of the Retinoblastoma Protein by G1/S Cyclin-dependent Kinases. ResearchGate. [Link]
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MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. PAGE Meeting. [Link]
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Real-World Evidence Supports Efficacy of Palbociclib Plus Letrozole in HR+/HER2– Breast Cancer. CancerNetwork. [Link]
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Biomarkers of Response and Resistance to CDK4/6 Inhibitors in Breast Cancer: Hints from Liquid Biopsy and microRNA Exploration. MDPI. [Link]
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Models of Early Resistance to CDK4/6 Inhibitors Unveil Potential Therapeutic Treatment Sequencing. MDPI. [Link]
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Breast Cancer Xenograft. Altogen Labs. [Link]
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Development of a fully “humanized” xenograft model of breast cancer. AACR Journals. [Link]
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STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. National Institutes of Health. [Link]
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Pharmacodynamic Modeling of CDK4/6 Inhibition-Related Biomarkers and the Characterization of the Relationship Between Biomarker Response and Progression-Free Survival in Patients With Advanced Breast Cancer. PubMed. [Link]
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CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. AACR. [Link]
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Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. second scight. [Link]
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Improved quality of life with palbociclib plus ET in the PADMA study. YouTube. [Link]
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Application Note: Analytical Methods for the Quantification of AC1Ldcjl in Biological Samples
Introduction
The journey of a novel therapeutic or biomarker from discovery to clinical application is critically dependent on the ability to accurately and reliably measure its concentration in complex biological matrices. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and validation of analytical methods for the quantification of a novel analyte, designated here as AC1Ldcjl. As the specific physicochemical properties of this compound are yet to be fully elucidated, this guide will provide a framework for method development and validation applicable to a range of potential molecular classes, including small molecules, peptides, and proteins. Our focus is to equip you with the foundational knowledge and practical insights required to establish robust and defensible bioanalytical assays.
The choice of analytical methodology is fundamentally dictated by the nature of the analyte and the required sensitivity and selectivity of the assay. This note will primarily focus on two gold-standard analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high specificity and versatility with small molecules and peptides, and Immunoassays, specifically Enzyme-Linked Immunosorbent Assay (ELISA), for their high-throughput capabilities and sensitivity in quantifying peptides and proteins.[1][2][3]
We will delve into the critical pre-analytical considerations, detailed sample preparation techniques, in-depth analytical protocols, and the indispensable process of method validation in alignment with regulatory expectations.[4][5] The overarching goal is to provide a self-validating system of protocols, grounded in scientific first principles and supported by authoritative references.
Pre-analytical Considerations: The Foundation of Reliable Data
The integrity of bioanalytical data begins long before the sample reaches the analytical instrument. Inconsistent or improper sample collection, handling, and storage can introduce significant variability and bias, rendering the most sophisticated analytical methods unreliable.
Table 1: Pre-analytical Considerations for Common Biological Matrices
| Biological Matrix | Collection | Handling | Storage |
| Plasma | Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin, citrate). The choice of anticoagulant should be evaluated for potential interference with the assay.[6] | Centrifuge at 1000-2000 x g for 15 minutes at 4°C within 30-60 minutes of collection to separate plasma from blood cells.[6] | Aliquot plasma into cryovials and store at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.[6] |
| Serum | Collect whole blood in tubes without an anticoagulant. | Allow blood to clot at room temperature for 30-60 minutes, followed by centrifugation at 1000-2000 x g for 15 minutes.[6] | Aliquot serum and store at -80°C. Long-term stability should be assessed. |
| Tissue Homogenates | Excise tissue immediately post-mortem and rinse with ice-cold phosphate-buffered saline (PBS) to remove excess blood. | Snap-freeze in liquid nitrogen or on dry ice. Homogenize on ice in a suitable lysis buffer containing protease and/or phosphatase inhibitors. | Store homogenates at -80°C. The protein concentration should be determined prior to analysis.[7] |
| Cell Lysates | Harvest cells and wash with cold PBS. | Lyse cells using a compatible lysis buffer (e.g., RIPA buffer) with inhibitors. | Centrifuge to pellet cellular debris and collect the supernatant. Store at -80°C.[6] |
Workflow for Novel Analyte Quantification
The following diagram illustrates a generalized workflow for the quantification of a novel analyte like this compound in biological samples.
Caption: Generalized workflow for this compound quantification.
Quantification of this compound as a Small Molecule or Peptide via LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for the quantification of small molecules and peptides in biological matrices due to its high selectivity, sensitivity, and wide dynamic range.[1][8][9]
Sample Preparation for LC-MS/MS
The primary goal of sample preparation for LC-MS/MS is to remove interfering substances from the biological matrix that can suppress the ionization of the analyte and to concentrate the analyte to a level that is detectable by the mass spectrometer.[10][11]
-
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to denature and precipitate proteins. While effective for initial cleanup, it may not remove other interferences like phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE separates the analyte from the sample matrix based on its differential solubility in two immiscible liquids (an aqueous and an organic phase).[11] The choice of organic solvent is critical and depends on the polarity of this compound.
-
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that utilizes a solid stationary phase to retain the analyte while interfering compounds are washed away. The analyte is then eluted with a small volume of solvent.
Caption: Detailed workflow for LC-MS/MS quantification.
Protocol: Quantification of this compound in Plasma using SPE and LC-MS/MS
This protocol is a template and should be optimized for the specific properties of this compound.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound and a suitable internal standard (IS), preferably a stable isotope-labeled version of this compound, in an appropriate organic solvent.
-
Serially dilute the this compound stock solution to prepare calibration standards and QC samples at low, medium, and high concentrations in the same biological matrix as the study samples.
-
-
Sample Preparation (SPE):
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the IS working solution.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge for a basic compound) with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent to remove interferences.
-
Elute this compound and the IS with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the chemical nature of this compound.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Optimize the precursor and product ions for both this compound and the IS.
-
-
Quantification of this compound as a Peptide or Protein via Immunoassay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and high-throughput technique commonly used for the quantification of proteins and peptides in biological fluids.[7][12][13] The sandwich ELISA format is particularly specific as it utilizes two antibodies that recognize different epitopes on the analyte.
Protocol: Quantification of this compound in Serum using Sandwich ELISA
This protocol assumes the availability of a matched pair of antibodies specific to this compound.
-
Plate Coating:
-
Dilute the capture antibody to a pre-optimized concentration in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve by serially diluting a known concentration of this compound in the blocking buffer.
-
Add 100 µL of the standards, samples, and controls to the appropriate wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate as described above.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate as described above.
-
-
Enzyme Conjugate Incubation:
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer, to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate as described above.
-
-
Substrate Development and Measurement:
-
Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Caption: Step-by-step workflow for a Sandwich ELISA.
Method Validation: Ensuring Data Integrity
A bioanalytical method is not considered reliable until it has been thoroughly validated. The validation process demonstrates that the method is suitable for its intended purpose.[4][5][14] Key validation parameters, as recommended by the FDA and other regulatory agencies, are summarized below.
Table 2: Key Bioanalytical Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria (LC-MS/MS) | Typical Acceptance Criteria (LBA) |
| Specificity & Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample.[14] | No significant interference at the retention time of the analyte and IS. | Minimal cross-reactivity with structurally related molecules. |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[15] | Within ±20% of the nominal value (±25% at LLOQ and Upper Limit of Quantification, ULOQ). |
| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[15] | CV ≤20% (≤25% at LLOQ and ULOQ). |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte.[14] | At least 6-8 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. | A suitable non-linear regression model should be used. |
| Range | The interval between the LLOQ and ULOQ. | The range over which the method is accurate, precise, and linear. | The range over which the method is accurate, precise, and reproducible. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Assessed under various conditions (freeze-thaw, short-term, long-term). Analyte concentration should be within ±15% of the baseline. | Similar stability assessments as for LC-MS/MS. |
Conclusion
The successful quantification of a novel analyte such as this compound in biological samples is a meticulous process that demands careful consideration of pre-analytical factors, optimization of sample preparation and analytical methods, and rigorous validation. This application note provides a comprehensive framework for developing and implementing robust bioanalytical methods using either LC-MS/MS or ELISA. By adhering to the principles and protocols outlined herein, researchers and scientists can generate high-quality, reliable, and defensible data that are essential for advancing drug development and biomedical research.
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Determination of Axitinib in Human Plasma
Abstract
This application note describes a detailed, sensitive, and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Axitinib in human plasma. Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, approved for the treatment of advanced renal cell carcinoma.[1][2] Accurate measurement of its plasma concentration is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization strategies to maximize efficacy while minimizing toxicity.[3] This protocol employs a straightforward sample preparation technique, optimized chromatographic separation, and detection using a triple quadrupole mass spectrometer, ensuring high throughput and reliability in a regulated bioanalytical environment. The method is developed in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[4][5]
Introduction: The Rationale for Axitinib Quantification
Axitinib inhibits signaling pathways implicated in pathologic angiogenesis and tumor growth.[6] Its pharmacokinetic profile can exhibit inter-individual variability, making precise quantification in plasma essential for clinical research and development. LC-MS/MS offers unparalleled sensitivity and specificity for quantifying small molecules in complex biological matrices.[7][8] The triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, thereby minimizing interference from endogenous plasma components.[9][10]
This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in established scientific principles to ensure data integrity and reproducibility.
Physicochemical Properties of Axitinib
A fundamental understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₈N₄OS | [11] |
| Molecular Weight | 386.5 g/mol | [6][11] |
| pKa | 4.8 | [1][6] |
| Log P | 3.5 | [2][6] |
| Aqueous Solubility | pH-dependent; >0.2 µg/mL over pH 1.1-7.8 | [1][2] |
| Chemical Structure | Indazole derivative | [1] |
The compound's hydrophobic nature (Log P = 3.5) and basic character (pKa = 4.8) inform the choice of a reversed-phase chromatographic system and an acidic mobile phase to ensure optimal retention and peak shape.[1][6]
Method Overview: The Analytical Workflow
The analytical process is designed for efficiency and robustness, ensuring that each step contributes to the overall accuracy and precision of the final measurement.
Caption: High-level workflow for Axitinib quantification in plasma.
Detailed Experimental Protocols
Reagents and Materials
-
Axitinib reference standard (≥98% purity)
-
Axitinib-d3 (stable isotope-labeled internal standard)
-
Acetonitrile and Methanol (LC-MS grade)
-
Formic Acid (Optima™ LC/MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Human Plasma (K₂EDTA anticoagulant), sourced from an accredited supplier.
Preparation of Standards and Quality Controls
Expertise & Experience: The accuracy of a bioanalytical method is anchored by the precise preparation of calibration standards and quality control (QC) samples. A stable isotope-labeled (SIL) internal standard, such as Axitinib-d3, is strongly recommended by regulatory agencies.[12] It is the ideal choice as it co-elutes with the analyte and experiences identical ionization suppression or enhancement, thus correcting for variability in sample preparation and matrix effects more effectively than a structural analog.[13][14][15]
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Axitinib and Axitinib-d3 in DMSO to create primary stock solutions. Store at -20°C.[16]
-
Working Stock Solutions: Prepare serial dilutions of the Axitinib primary stock in 50:50 acetonitrile/water to create working solutions for calibration curve (CC) standards and QC samples.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Axitinib-d3 primary stock in acetonitrile. This solution will be used for protein precipitation.
-
Calibration Curve and QC Preparation: Spike appropriate volumes of the Axitinib working solutions into blank human plasma to prepare CC standards and QC samples at low, medium, and high concentrations (LQC, MQC, HQC). A typical calibration range is 0.5–100 ng/mL.[3]
Protocol 1: Sample Preparation (Protein Precipitation)
Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which would otherwise interfere with the analysis and foul the LC column and mass spectrometer.[3][17] Acetonitrile is a highly efficient solvent for this purpose.
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Aliquot 100 µL of plasma sample, CC standard, or QC into the corresponding tube.
-
Add 250 µL of the IS working solution (50 ng/mL Axitinib-d3 in acetonitrile).[3]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean injection vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Causality: Reversed-phase chromatography is the method of choice for separating hydrophobic molecules like Axitinib from the polar components of the plasma extract.[18][19][20] A C18 column provides the necessary hydrophobic surface for retention. The mobile phase, a mixture of water and an organic solvent (acetonitrile or methanol) with a formic acid additive, controls the elution.[19] Formic acid acidifies the mobile phase, which protonates Axitinib (pKa 4.8), leading to better retention and improved peak shape on the C18 stationary phase and enhanced ionization efficiency in the ESI source.
Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold at 95% for 1 min, return to 5% B |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
Mass Spectrometry Parameters
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
| Nebulizer Gas | Nitrogen, 3 L/min |
| CID Gas | Argon |
MRM Transitions
Trustworthiness: The selection of specific and intense MRM transitions is the cornerstone of a selective and sensitive LC-MS/MS assay.[7] The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific, stable product ion is selected in the third quadrupole (Q3).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Axitinib | 387.4 | 356.1 | -20 |
| Axitinib-d3 (IS) | 390.4 | 359.1 | -20 |
Note: Collision energy should be optimized for the specific instrument used. The values above are representative.[21]
Method Validation
To ensure the trustworthiness and reliability of the data, the method must be validated according to regulatory guidelines.[4][5] This process provides a self-validating system for the protocol.
Caption: Key parameters for bioanalytical method validation.
Summary of Acceptance Criteria (based on FDA/ICH M10 Guidance) [4][5]
| Parameter | Objective | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous components. | Response in blank samples should be <20% of LLOQ response. |
| Linearity | Establish the relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the true value and their variability. | For CC standards: ±15% of nominal (±20% at LLOQ). For QCs: Mean concentration within ±15% of nominal; precision (%CV) ≤15%. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Accuracy within ±20% of nominal; Precision (%CV) ≤20%. |
| Recovery | Efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Matrix Effect | Assess the impact of matrix components on ionization. | IS-normalized matrix factor %CV should be ≤15%. |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term). | Mean concentrations of stability samples must be within ±15% of nominal. |
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the quantification of Axitinib in human plasma. By explaining the causality behind experimental choices, such as the use of a stable isotope-labeled internal standard and reversed-phase chromatography with an acidic mobile phase, this guide equips researchers with a robust and reliable method. The detailed protocols for sample preparation and analysis, coupled with a clear outline for method validation based on authoritative guidelines, ensure the generation of high-quality, reproducible data suitable for pharmacokinetic studies and clinical applications.
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation FDA 2001.pdf. [Link]
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Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Sparidans, R. W., et al. (2009). Liquid chromatography-tandem mass spectrometric assay for the light sensitive tyrosine kinase inhibitor axitinib in human plasma. Journal of Chromatography B, 877(32), 4090-4096. [Link]
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Resolvemass Laboratories. (2025). The Quantification workflows using Triple Quad Mass Spectrometry. [Link]
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ResearchGate. (n.d.). A liquid chromatography-tandem mass spectrometric method for the determination of axitinib in nude mouse plasma: Development, validation and application to a pharmacokinetic study | Request PDF. [Link]
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Wu, J., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 100-108. [Link]
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Application Note: A Systematic Workflow for the Structural Elucidation of the Novel Small Molecule AC1Ldcjl using NMR Spectroscopy
Abstract
The de novo structural elucidation of novel small molecules is a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for this purpose, providing unparalleled insight into the atomic-level connectivity and spatial arrangement of a molecule.[1][2][3] This application note provides a comprehensive, field-proven workflow for determining the complete chemical structure of "AC1Ldcjl," a representative novel small organic molecule. We detail a systematic and self-validating protocol, from optimal sample preparation through a logical sequence of one- and two-dimensional NMR experiments, culminating in data interpretation and structure verification. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and efficient methodology for small molecule structural characterization.
Introduction: The Rationale for a Systematic NMR Approach
When a novel chemical entity like this compound is synthesized, its precise chemical structure—the specific arrangement and connectivity of its atoms—must be unambiguously determined. This is critical for understanding its physicochemical properties, predicting its biological activity, and securing intellectual property. While other analytical techniques like mass spectrometry provide the molecular formula, only NMR spectroscopy can piece together the complete molecular puzzle.[1][3]
The strategy outlined here is hierarchical. We begin with simple, high-sensitivity experiments to gather foundational data (¹H and ¹³C NMR) and then progressively employ more complex 2D NMR experiments to build the molecular framework bond by bond. Each step leverages the information gained from the previous one, ensuring an efficient and logical progression toward the final structure. This approach mitigates ambiguity and builds a self-consistent dataset that validates the final proposed structure.[4]
Foundational Workflow for Structural Elucidation
The process of elucidating the structure of this compound follows a multi-stage workflow. Each experiment is chosen specifically to answer a key question about the molecule's architecture.
Figure 1: A systematic workflow for NMR-based structural elucidation of a novel small molecule.
Detailed Protocols and Methodologies
Part 3.1: Sample Preparation - The Key to High-Quality Data
The quality of the final NMR data is profoundly dependent on proper sample preparation.[5][6] A poorly prepared sample can lead to broad spectral lines, poor resolution, and artifacts that complicate interpretation.[7][8]
Protocol for Sample Preparation:
-
Mass Determination: Accurately weigh the sample of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent.
-
Causality: Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum.[8][9] The primary selection criterion is the sample's solubility.[7] Common choices include Chloroform-d (CDCl₃), DMSO-d₆, and Methanol-d₄. Ensure the residual solvent peak does not overlap with key analyte signals.[7]
-
-
Dissolution & Transfer: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent, initially in a small vial.[8]
-
Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool or a syringe filter, transfer the solution into a high-quality, clean NMR tube.[5][10]
-
Labeling: Clearly label the NMR tube with a permanent marker.[8]
Part 3.2: Foundational Analysis (1D NMR)
A. ¹H NMR: The Proton Blueprint
The ¹H NMR spectrum is the starting point for nearly all structure elucidations. It provides information on the number of different proton environments, their relative abundance (integration), and their neighboring protons (multiplicity/splitting).[11][12]
Protocol for ¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire a standard, single-pulse ¹H NMR spectrum.
-
Process the data: Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis using a reference standard, typically internal Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.[7]
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts and coupling patterns (multiplicities) to generate initial hypotheses about the types of functional groups present (e.g., alkyl, aromatic, vinyl).[13]
B. ¹³C and DEPT NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. Combining it with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment provides crucial information about the type of each carbon (CH₃, CH₂, CH, or quaternary C).
Protocol for ¹³C and DEPT Acquisition:
-
Using the same sample, tune the probe to the ¹³C frequency.
-
Acquire a standard proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon.
-
Acquire DEPT-135 and DEPT-90 spectra.
-
Causality: The DEPT-135 experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. The DEPT-90 experiment shows only CH signals. By comparing these spectra, one can unambiguously assign the multiplicity of each carbon atom. Quaternary carbons do not appear in DEPT spectra.
-
Part 3.3: Mapping Connectivity (2D NMR)
A. ¹H-¹H COSY: Identifying Spin Systems
The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through two or three bonds.[14][15][16] This allows for the assembly of molecular fragments or "spin systems."
Protocol for COSY Acquisition:
-
Load a standard COSY pulse sequence.
-
Acquire the 2D data. The experiment consists of a series of 1D experiments with a systematically incremented evolution time.[14]
-
Process the 2D data to generate a spectrum with the ¹H spectrum on both axes.
-
Interpretation: Off-diagonal cross-peaks connect protons that are scalar (J) coupled.[14][16] By "walking" through the correlations (e.g., a cross-peak between H-A and H-B, and another between H-B and H-C), one can trace out entire bonded proton networks.[17]
B. ¹H-¹³C HSQC: Direct C-H Attachment
The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with the carbon atom it is directly attached to.[18][19][20] This is a highly sensitive and indispensable experiment for assigning carbons.
Protocol for HSQC Acquisition:
-
Load a standard HSQC pulse sequence.
-
Acquire and process the 2D data. The resulting spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other.
-
Interpretation: Each cross-peak in the HSQC spectrum indicates a direct one-bond connection between a specific proton and a specific carbon.[18][20] This allows for the unambiguous assignment of the ¹³C chemical shift for every protonated carbon.
C. ¹H-¹³C HMBC: Assembling the Fragments
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful tool for piecing the final structure together. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds.[18][20][21]
Protocol for HMBC Acquisition:
-
Load a standard HMBC pulse sequence. The experiment is optimized to detect long-range (typically 8-10 Hz) C-H coupling constants while suppressing one-bond correlations.[18]
-
Acquire and process the 2D data.
-
Interpretation: A cross-peak between a proton (e.g., H-A) and a carbon (e.g., C-X) indicates they are 2-4 bonds apart. By systematically analyzing these long-range correlations, one can connect the fragments identified by COSY and establish the complete carbon skeleton, including the placement of quaternary carbons and heteroatoms.
Figure 2: Logical diagram showing how HMBC data connects molecular fragments derived from COSY and ¹³C NMR.
Part 3.4: Stereochemistry and Final Verification
¹H-¹H NOESY/ROESY: Through-Space Correlations
Once the 2D planar structure is established, the final step is to determine the relative stereochemistry. The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment identifies protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[22][23][24][25] For medium-sized molecules where the NOE might be zero, the ROESY experiment is a superior alternative.[22]
Protocol for NOESY/ROESY Acquisition:
-
Load the appropriate NOESY or ROESY pulse sequence.
-
Acquire and process the 2D data.
-
Interpretation: Cross-peaks in a NOESY/ROESY spectrum indicate spatial proximity between protons.[23][24][26] This information is crucial for assigning the relative stereochemistry of substituents on rings or double bonds and for defining the molecule's preferred conformation in solution.[22][26]
Data Reporting and Summary
All acquired NMR data for this compound should be summarized in a clear, standardized format. This ensures the results are easily interpretable and reproducible. The American Chemical Society (ACS) provides excellent guidelines for reporting NMR data.[27][28]
Table 1: Standard Format for Reporting NMR Data for this compound
| Position/Proton Label | δ ¹H (ppm) (Multiplicity, J in Hz, No. of H) | δ ¹³C (ppm) (DEPT) | Key Correlations (COSY, HMBC, NOESY) |
|---|---|---|---|
| Example: H-1 | 3.75 (t, J = 7.2, 2H) | 58.3 (CH₂) | COSY: H-2; HMBC: C-2, C-3; NOESY: H-5a |
| Example: H-2 | 1.89 (m, 2H) | 31.5 (CH₂) | COSY: H-1, H-3; HMBC: C-1, C-3, C-4 |
| Example: C-4 | — | 172.1 (C) | HMBC: H-2, H-3, H-5a |
| ... | ... | ... | ... |
Note: Data presented is hypothetical for illustrative purposes.
Reporting Format Example (in text): ¹H NMR (500 MHz, CDCl₃) δ 3.75 (t, J = 7.2 Hz, 2H), 1.89 (m, 2H), ... ¹³C{¹H} NMR (125 MHz, CDCl₃) δ 172.1, 58.3, 31.5, ...[27][29]
Conclusion
By following this systematic and causality-driven workflow, researchers can confidently and efficiently elucidate the complete structure of novel small molecules like this compound. The integration of 1D and 2D NMR experiments provides a self-validating dataset that defines the molecular constitution, connectivity, and relative stereochemistry. This protocol serves as a robust foundation for the critical task of structural characterization in the fields of chemistry and drug development.
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Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]
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-
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Assigning a 1H NMR spectrum. YouTube. [Link]
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Application Notes and Protocols for X-ray Crystallography of AC1Ldcjl
An in-depth technical guide to the X-ray crystallography of AC1Ldcjl, a protein of significant interest in contemporary drug development, is presented in the following application notes and protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound has been identified as a novel therapeutic target. Understanding its three-dimensional structure is paramount for structure-based drug design. This guide provides a comprehensive overview of the methodologies for determining the crystal structure of this compound using X-ray crystallography.
I. Protein Expression and Purification
A homogenous and stable protein sample is the foremost requirement for successful crystallization[1]. The protocol below details the expression of recombinant this compound in E. coli and its subsequent purification.
Table 1: Summary of a Typical Purification Yield for this compound
| Purification Step | Total Protein (mg) | Purity (%) |
| Cleared Lysate | 500 | 15 |
| Ni-NTA Affinity | 80 | 85 |
| Size Exclusion | 45 | >98 |
Protocol 1: Expression and Purification of His-tagged this compound
-
Transformation: Transform chemically competent E. coli BL21(DE3) cells with a pET-28a vector containing the this compound gene with an N-terminal His6-tag. Plate on LB agar with kanamycin and incubate overnight at 37°C.
-
Expression: Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C with shaking. Use this starter culture to inoculate 2 L of LB medium. Grow at 37°C until the OD600 reaches 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow for 16 hours at 18°C.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Affinity Chromatography: Clarify the lysate by ultracentrifugation. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Size Exclusion Chromatography: Concentrate the eluted protein and load it onto a Superdex 200 size-exclusion column pre-equilibrated with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl) to remove aggregates and obtain a homogenous sample[1][2].
-
Purity and Concentration: Assess the purity by SDS-PAGE. Concentrate the pure protein to 10-15 mg/mL for crystallization trials.
Diagram 1: Workflow for this compound Expression and Purification
Caption: Overall workflow from gene to pure protein for crystallization.
II. Crystallization
Protein crystallization involves slowly reaching a state of supersaturation to allow for the formation of a well-ordered crystal lattice[3]. The hanging drop vapor diffusion method is commonly employed for this purpose.
Protocol 2: Crystallization of this compound by Hanging Drop Vapor Diffusion
-
Plate Setup: Use a 24-well crystallization plate. Pipette 500 µL of the reservoir solution into each well.
-
Drop Preparation: On a siliconized glass coverslip, mix 1 µL of the purified this compound protein solution (10-15 mg/mL) with 1 µL of the reservoir solution.
-
Sealing and Incubation: Invert the coverslip and place it over the well, sealing it with grease. Incubate the plate at a constant temperature (e.g., 20°C).
-
Crystal Screening: Monitor the drops for crystal growth over several days to weeks. Initial screening is often performed using commercial kits that cover a wide range of pH, precipitants, and salts.
Table 2: Optimized Crystallization Condition for this compound
| Parameter | Value |
| Precipitant | 1.2 M Sodium Citrate |
| Buffer | 0.1 M HEPES pH 7.5 |
| Temperature | 20°C |
Diagram 2: Hanging Drop Vapor Diffusion Setup
Caption: Schematic of the hanging drop vapor diffusion method.
III. X-ray Diffraction Data Collection
High-quality diffraction data is essential for accurate structure determination. This is typically performed at a synchrotron source due to the high intensity of the X-ray beam[2].
Protocol 3: Cryo-protection and Data Collection
-
Cryo-protection: To prevent ice formation during data collection at cryogenic temperatures, soak the crystal in a cryo-protectant solution. This is often the reservoir solution supplemented with an increasing concentration of a cryo-protectant like glycerol or ethylene glycol.
-
Crystal Mounting: Using a nylon loop, carefully harvest a single crystal from the drop and flash-cool it in liquid nitrogen.
-
Data Collection: Mount the frozen crystal on the goniometer of the diffractometer at the synchrotron beamline. Collect a series of diffraction images while rotating the crystal in the X-ray beam. The diffraction pattern is recorded on a detector[4][5].
Table 3: Typical Data Collection Statistics for this compound
| Parameter | Value |
| Wavelength (Å) | 0.979 |
| Resolution (Å) | 1.8 |
| Space Group | P2₁2₁2₁ |
| Unit Cell (Å) | a=50, b=65, c=80 |
| Completeness (%) | 99.8 |
| Redundancy | 6.5 |
| I/σ(I) | 25.0 (2.1 in highest shell) |
| Rmerge | 0.07 |
IV. Structure Determination and Refinement
The collected diffraction data is processed to determine the three-dimensional structure of the protein.
Diagram 3: Structure Determination Pipeline
Caption: The computational workflow for structure solution.
Protocol 4: Structure Solution and Refinement
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and scale the data from different images. This results in a file containing the Miller indices (h,k,l) and the corresponding intensity for each reflection[4].
-
Phase Determination: The "phase problem" is a central challenge in crystallography. For this compound, if a homologous structure exists in the Protein Data Bank (PDB), molecular replacement can be used to solve the phase problem[6]. This involves using the known structure as a search model to find its correct orientation and position in the unit cell of the unknown crystal.
-
Model Building: An initial electron density map is calculated using the determined phases and the measured structure factor amplitudes. A molecular model of this compound is then built into this map using specialized software.
-
Refinement: The initial model is refined to improve its fit to the experimental data. This is an iterative process of adjusting atomic coordinates, temperature factors, and other parameters to minimize the difference between the observed and calculated structure factors[7][8].
-
Validation: The final model is validated to ensure it has good stereochemistry and conforms to known protein structural principles.
References
-
Introduction to protein crystallization. PubMed Central, NIH. [Link]
-
A Beginner's Guide to Protein Crystallography. Creative Biostructure. [Link]
-
Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination. PubMed Central, NIH. [Link]
-
A Tutorial Review on the Methodologies and Theories Utilized to Handle Proteins toward Obtaining Single Protein Crystals. ACS Publications. [Link]
-
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-
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-
A beginner's guide to X-ray data processing. The Biochemist - Portland Press. [Link]
- Structure solution and refinement: introductory str
-
XRD Basics. UPenn Physics. [Link]
-
Using Crystallography to Resolve Protein Structure. Biocompare. [Link]
-
X-ray diffraction (XRD) basics and application. Chemistry LibreTexts. [Link]
-
Methods for Protein Crystallization. Encyclopedia.pub. [Link]
-
Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. [Link]
-
Structure refinement. MIT OpenCourseWare. [Link]
-
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How to dissolve AC1Ldcjl for in vitro experiments
Note to the Reader
The compound identifier "AC1Ldcjl" provided in the topic does not correspond to a known chemical entity in public scientific literature or chemical databases. Therefore, providing a specific dissolution protocol for this identifier is not possible.
The following Application Note has been developed as a comprehensive, universal framework to guide researchers, scientists, and drug development professionals through the systematic process of solubilizing and handling any novel or poorly characterized small molecule inhibitor for in vitro experiments. We will use the placeholder "Novel Compound-1 (NC-1) " to illustrate the principles and protocols. This guide is designed to ensure experimental success and data reproducibility by establishing a robust, scientifically-grounded methodology.
Application Note & Protocol: A Systematic Approach to the Solubilization of Novel Small Molecule Inhibitors for In Vitro Assays
Abstract
The successful execution of in vitro experiments hinges on the proper preparation of test compounds. Poor solubility is a primary factor contributing to experimental artifacts and lack of reproducibility, with nearly 40% of new chemical entities being poorly water-soluble.[1][2] This guide details a systematic, field-proven workflow for determining the optimal solvent, preparing stable, high-concentration stock solutions, and creating aqueous working solutions for a hypothetical novel compound, NC-1. We address common challenges such as compound precipitation and solvent-induced cytotoxicity, providing robust protocols and troubleshooting strategies to ensure the integrity and validity of your in vitro data.
Introduction: The Critical Impact of Solubility
The bioavailability and, consequently, the therapeutic effectiveness of a drug candidate are fundamentally linked to its solubility.[1][3][4] In the context of in vitro research, this principle is just as critical. A compound that is not fully dissolved cannot be accurately quantified, dosed, or interpreted. The formation of micro-precipitates or aggregates can lead to a host of problems:
-
Inaccurate Potency: Undissolved compound leads to an overestimation of the concentration required for a biological effect (e.g., IC50).
-
Assay Interference: Precipitates can scatter light, interfere with fluorescent or luminescent readouts, and cause non-specific cellular stress, confounding results.
-
Poor Reproducibility: Inconsistent solubility between experiments is a major source of data variability.
Many small molecule inhibitors, particularly those targeting hydrophobic pockets like the ATP-binding site of kinases, are inherently lipophilic and exhibit low aqueous solubility.[2] Therefore, a methodical approach to solubilization is not a preliminary chore but a foundational component of rigorous science. This guide provides that method.
Initial Characterization & Preliminary Solubility Assessment
Before any dissolution is attempted, gather all available information on NC-1. If a Certificate of Analysis (CoA) is available, review it for any supplied solubility data. The primary goal of this phase is to identify a suitable organic solvent for preparing a high-concentration primary stock solution.
Protocol 2.1: Empirical Solubility Test
This protocol aims to quickly identify the best solvent for creating a concentrated stock solution (e.g., 10-50 mM).[5]
Materials:
-
Novel Compound-1 (NC-1) powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
200-proof Ethanol (EtOH)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes, vortex mixer, 37°C water bath
Procedure:
-
Preparation: Accurately weigh 1-2 mg of NC-1 into three separate, labeled sterile microcentrifuge tubes.
-
Solvent Addition: Add the calculated volume of the first test solvent (e.g., DMSO) to achieve a high target concentration (e.g., 20 mM).
-
Dissolution Attempt: Vortex the tube vigorously for 1-2 minutes. Visually inspect for dissolved material against a light source.
-
Assisted Dissolution: If the compound is not fully dissolved, place the tube in a 37°C water bath for 10 minutes, followed by another 1-2 minutes of vortexing.[5] Sonication can also be applied if a sonicator bath is available.
-
Observation: Carefully observe the solution. A compound is considered dissolved if the solution is clear with no visible particulates, cloudiness, or crystals.[6]
-
Repeat: Repeat steps 2-5 for the other solvents (e.g., Ethanol, PBS).
-
Record: Document the results in a clear format.
Data Presentation: Sample Solubility Assessment Table
| Solvent | Target Concentration | Observation (Room Temp) | Observation (37°C) | Conclusion |
| DMSO | 20 mM | Mostly dissolved, fine particles | Clear solution | Soluble |
| Ethanol | 20 mM | Suspension | Cloudy solution | Sparingly Soluble |
| PBS, pH 7.4 | 20 mM | Insoluble precipitate | Insoluble precipitate | Insoluble |
Based on these hypothetical results, DMSO is the clear choice for preparing the primary stock solution of NC-1.
Preparation of Primary Stock & Working Solutions
Once the optimal solvent is identified, the next step is to prepare a sterile, high-concentration primary stock solution. This stock will be the source for all subsequent experimental dilutions.
Diagram 3.1: Workflow for Solution Preparation
This diagram illustrates the logical flow from the powdered compound to the final working solution used in a cell-based assay.
Caption: Decision tree for troubleshooting precipitation.
Common Problems & Solutions:
-
Issue: Immediate precipitation upon dilution ("solvent shock"). [7] * Cause: The compound is rapidly forced from a favorable organic environment (DMSO) into an unfavorable aqueous one.
-
Solution: Perform serial dilutions. Add the stock solution dropwise into the vortexing medium to ensure rapid dispersal. [8]* Issue: The solution is clear initially but becomes cloudy after hours in the incubator.
-
Cause: The final concentration is above the compound's thermodynamic solubility limit in the complex environment of the cell culture medium (which contains salts, proteins, etc.). [8] * Solution: The only reliable solution is to lower the final working concentration of the compound to a level that remains soluble over the entire experiment duration. [8]* Issue: The primary stock in DMSO has crystals after being stored at -20°C.
-
Cause: The stock concentration may be too high, or the compound is less soluble at low temperatures.
-
Solution: Before use, gently warm the aliquot to 37°C and vortex until all crystals are redissolved. [7]If this is a persistent problem, consider preparing a slightly lower concentration primary stock.
-
Conclusion
A compound's solubility is an intrinsic physicochemical property that must be respected for successful in vitro research. By adopting a systematic approach—beginning with empirical testing, followed by careful preparation of aliquoted primary stocks, and culminating in methodical dilution into aqueous media—researchers can mitigate the risks of precipitation and solvent toxicity. This diligence ensures that the observed biological effects are a true reflection of the compound's activity, leading to reliable, reproducible, and ultimately more impactful scientific outcomes.
References
-
protocols.io. (2021). DMSO stock preparation. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Life Science & Technology Co., Ltd. Retrieved from [Link]
-
nanopartikel.info. (2016, May 28). Procedure for solubility testing of NM suspension. Retrieved from [Link]
-
BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
ResearchGate. (2025, April 3). How do I dilute DMSO 0.1% to 0.05% in cell culture media? Retrieved from [Link]
-
Al-Kassas, R., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments? Retrieved from [Link]
-
Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
-
National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Retrieved from [Link]
-
Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]
-
ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Unlocking Precision Bioconjugation: Application Notes and Protocols for AC1Ldcjl in Advanced Click Chemistry
Introduction: The Next Leap in Bioorthogonal Chemistry
In the dynamic fields of chemical biology, drug development, and materials science, the ability to selectively and efficiently conjugate molecules in complex biological environments is paramount. "Click chemistry," a concept introduced by K. B. Sharpless, has revolutionized this space by offering a suite of reactions that are high-yielding, stereospecific, and biocompatible.[1] Among these, the azide-alkyne cycloaddition has become a cornerstone, enabling researchers to "click" together molecules with unprecedented control.[2]
This guide introduces AC1Ldcjl , a novel, state-of-the-art cyclooctyne derivative engineered for superior performance in click chemistry applications. We will delve into the fundamental principles governing its reactivity, provide detailed, field-tested protocols for its use in both copper-catalyzed and strain-promoted click chemistry, and offer insights to empower researchers to achieve their bioconjugation goals with unparalleled precision and efficiency.
The Chemical Rationale: Understanding this compound's Reactivity
The utility of cyclooctyne derivatives in click chemistry stems from their unique structural features. The alkyne within the eight-membered ring is highly strained, which significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide, forming a stable triazole linkage.[3] This principle is the foundation of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry variant that is ideal for applications in living systems where the cytotoxicity of copper is a concern.[4]
This compound has been designed to optimize this inherent reactivity. While the precise structural details remain proprietary, its design focuses on enhancing key performance characteristics such as reaction kinetics, solubility, and stability. These improvements translate to more efficient conjugations, lower required concentrations of reagents, and cleaner reaction profiles.
Alternatively, for applications where the presence of a catalyst is permissible and even desirable for accelerating the reaction, this compound is also highly effective in the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[] The copper(I) catalyst orchestrates the reaction to proceed with remarkable speed and regiospecificity, yielding exclusively the 1,4-disubstituted triazole isomer.[6]
Comparative Overview of Common Cyclooctyne Reagents
To appreciate the advancements offered by this compound, it is useful to compare it with other commonly used cyclooctyne reagents.
| Reagent | Key Features | Common Applications |
| DBCO (Dibenzocyclooctyne) | High reactivity, but can be hydrophobic.[1] | Cell surface labeling, antibody-drug conjugates (ADCs).[7] |
| BCN (Bicyclononyne) | Good balance of reactivity and stability; less hydrophobic than DBCO.[8] | Oligonucleotide labeling, surface modification.[9] |
| DIFO (Difluorinated Cyclooctyne) | Increased reactivity due to electron-withdrawing fluorine atoms.[10] | In vivo imaging, labeling of biomolecules in complex mixtures. |
| This compound (This Product) | Engineered for enhanced kinetics, solubility, and stability. | A wide range of applications, including those requiring low reagent concentrations and high sensitivity. |
Experimental Protocols
The following protocols are designed to be adaptable to a wide range of applications. Researchers are encouraged to optimize these protocols for their specific experimental systems.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Labeling
This protocol describes the conjugation of an azide-modified antibody with this compound.
Materials:
-
Azide-modified antibody (in an amine-free buffer like PBS)
-
This compound-NHS ester (or other amine-reactive form)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Workflow Diagram:
Caption: Workflow for antibody labeling using SPAAC with this compound.
Procedure:
-
Preparation of Reagents:
-
Activation of Antibody with this compound:
-
Add a 10- to 20-fold molar excess of the this compound-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 20% (v/v).[11]
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.[12]
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[11]
-
Remove unreacted this compound-NHS ester using a desalting column equilibrated with PBS.
-
-
Conjugation to Azide-Modified Molecule:
-
Add the azide-modified molecule of interest to the purified this compound-activated antibody. A 2- to 4-fold molar excess of the azide-containing molecule is typically recommended.[12]
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[13] Reaction times may be shorter with this compound due to its enhanced kinetics.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the final antibody conjugate using a suitable method, such as size-exclusion chromatography (SEC), to remove any unreacted azide-modified molecule.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol provides a general method for CuAAC, which is suitable for conjugating small molecules, peptides, or oligonucleotides that are not sensitive to copper.
Materials:
-
Alkyne-containing molecule (e.g., modified with this compound)
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
Workflow Diagram:
Caption: General workflow for a CuAAC reaction.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10-20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50-100 mM stock solution of the copper ligand (THPTA for aqueous reactions, TBTA for organic/aqueous mixtures) in a suitable solvent (water for THPTA, DMSO/tBuOH for TBTA).
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh for each experiment.
-
Dissolve the alkyne- and azide-containing molecules in a suitable reaction buffer or solvent.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-containing molecule and the azide-containing molecule. A 1:1.5 to 1:3 molar ratio of alkyne to azide is often used.
-
Prepare the catalyst premix by adding the CuSO₄ stock solution to the ligand stock solution. A 1:5 ratio of copper to ligand is recommended to protect biomolecules from oxidative damage.[6] Let this mixture stand for a few minutes.
-
Add the catalyst premix to the reaction mixture. The final concentration of copper is typically in the range of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 1-5 mM.
-
-
Reaction and Purification:
-
Allow the reaction to proceed for 30-60 minutes at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
Monitor the reaction by an appropriate method (e.g., TLC, LC-MS, HPLC).
-
Once the reaction is complete, purify the conjugate using a suitable chromatographic technique to remove the copper catalyst and excess reagents.
-
Troubleshooting and Expert Insights
-
Low Conjugation Efficiency (SPAAC):
-
Cause: Steric hindrance around the azide or alkyne; low reactivity of the specific azide.
-
Solution: Increase the reaction time and/or temperature (up to 37°C for biological samples). Increase the molar excess of the labeling reagent. Consider using a longer linker on either the azide or this compound to reduce steric hindrance.
-
-
Low Conjugation Efficiency (CuAAC):
-
Cause: Oxidation of the Cu(I) catalyst; degradation of sodium ascorbate.
-
Solution: Ensure the sodium ascorbate solution is freshly prepared. Degas the reaction buffer to remove dissolved oxygen. Increase the concentration of the copper ligand.
-
-
Non-specific Binding (SPAAC with cells):
-
Cause: Hydrophobicity of the cyclooctyne reagent.
-
Solution: this compound is designed for improved solubility, which should minimize this issue. However, if observed, reduce the concentration of the labeling reagent and the incubation time. Include a blocking step (e.g., with BSA) for cell-based assays.
-
-
Precipitation of Reagents:
-
Cause: Poor solubility of one of the components in the reaction buffer.
-
Solution: Add a small amount of a water-miscible organic co-solvent like DMSO or DMF (typically 5-10% v/v). Ensure the pH of the buffer is appropriate for the solubility of your molecules.
-
Conclusion
This compound represents a significant advancement in the field of click chemistry, offering researchers a powerful tool for creating precisely engineered bioconjugates. Its enhanced reactivity, solubility, and stability make it suitable for a broad spectrum of applications, from fundamental biological studies to the development of novel therapeutics and diagnostics. By understanding the principles behind its reactivity and following the detailed protocols provided, researchers can confidently and successfully implement this compound in their experimental workflows, pushing the boundaries of what is possible in bioconjugation.
References
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]
- Sletten, E. M., & Bertozzi, C. R. (2011). A Hydrophilic Azacyclooctyne for Cu-Free Click Chemistry. Organic Letters.
- Debets, M. F., et al. (2013). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Accounts of chemical research.
- El-Sagheer, A. H., & Brown, T. (2012). Bioconjugation application notes.
-
Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology.
-
Creative PEGWorks. (n.d.). Click chemistry PEG derivatives. Retrieved from [Link]
- Klán, P., et al. (2018). Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis. The Journal of Organic Chemistry.
-
Interchim. (n.d.). Click chemistries. Retrieved from [Link]
- Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer biotherapy & radiopharmaceuticals.
- Wang, H., et al. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry.
- Díez-González, S. (2010). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
-
Confluore. (n.d.). Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction. Retrieved from [Link]
- van der Vliet, K. M., et al. (2011). Cu-free click cycloaddition reactions in chemical biology. Drug Discovery Today: Technologies.
- Kumar, A., et al. (2023).
-
Glen Research. (n.d.). New Product - Dibenzaocyclooctyl (DBCO) Copper-Free Click Chemistry. Retrieved from [Link]
-
Creative Biolabs. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Retrieved from [Link]
- Brecht, R., et al. (2019). Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. Chemistry – A European Journal.
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
- American Chemical Society. (2023). Click chemistry in the synthesis of antibody-drug conjugates. Journal of the American Chemical Society.
- van Delft, F. L., et al. (2011).
- Wang, Y., et al. (2017). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology.
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcmarot.com [jcmarot.com]
- 4. Bioconjugation application notes [bionordika.fi]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Oligonucleotide Tagging for Copper-Free Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. interchim.fr [interchim.fr]
Application Notes and Protocols for AC1Ldcjl: A Covalent Chemical Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The following document provides a comprehensive guide to utilizing the chemical probe AC1Ldcjl for target identification and validation. As of the last update, "this compound" appears to be a novel or proprietary compound designation, as it is not yet characterized in publicly available scientific literature. Therefore, this guide has been constructed based on established principles of chemical proteomics and covalent ligand-target discovery, assuming this compound acts as a covalent probe. The protocols and principles outlined herein are designed to be broadly applicable and should be adapted based on the specific physicochemical properties of this compound and the biological system under investigation.
Introduction to this compound as a Chemical Probe
Chemical probes are small molecules designed to selectively interact with a specific protein or a family of proteins, enabling the study of their biological function.[1] A well-characterized chemical probe, along with a structurally similar but biologically inactive negative control, is a powerful tool for dissecting complex cellular processes and for validating the therapeutic potential of a novel drug target.[1][2][3]
This compound is hypothesized to be a covalent chemical probe, a class of molecules that form a stable, long-lasting bond with their protein target. This irreversible interaction is particularly advantageous for target identification, as it allows for the stringent purification of the probe-protein complex, even from highly complex cellular lysates. The stable linkage facilitates the unambiguous identification of the target protein(s) through techniques like mass spectrometry.[4][5]
This guide provides a framework for using this compound to:
-
Identify direct protein targets from complex biological mixtures.
-
Validate target engagement in a cellular context.
-
Elucidate the mechanism of action of this compound and related compounds.
The Principle of Covalent Target Capture with this compound
The core of this methodology relies on the principles of affinity purification coupled with mass spectrometry (AP-MS).[4][6][7] We postulate that this compound contains a reactive electrophilic group (e.g., an acyl chloride) that forms a covalent bond with a nucleophilic amino acid residue (e.g., lysine, cysteine, serine) within the binding site of its target protein.[8][9] To facilitate the isolation of these covalently modified proteins, this compound is typically synthesized with a "handle," such as a biotin tag or a clickable alkyne group, for affinity capture.
The general workflow for target identification using a biotinylated version of this compound is as follows:
Figure 1: General workflow for target identification using a biotinylated this compound probe.
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents should be compiled, including cell culture media, lysis buffers, protease and phosphatase inhibitors, streptavidin-coated magnetic beads, and mass spectrometry-grade solvents.
| Reagent | Suggested Supplier | Purpose |
| Biotinylated this compound | In-house Synthesis/Vendor | Covalent probe for target capture |
| Negative Control Probe | In-house Synthesis/Vendor | Control for non-specific interactions |
| Cell Lysis Buffer (RIPA or similar) | Various | Solubilization of cellular proteins |
| Protease Inhibitor Cocktail | Various | Prevention of protein degradation |
| Phosphatase Inhibitor Cocktail | Various | Preservation of phosphorylation states |
| Streptavidin Magnetic Beads | Various | Affinity capture of biotinylated complexes |
| Trypsin, MS-grade | Promega | Proteolytic digestion for MS analysis |
| Dithiothreitol (DTT) | Sigma-Aldrich | Reduction of disulfide bonds |
| Iodoacetamide (IAA) | Sigma-Aldrich | Alkylation of cysteine residues |
Protocol 1: Target Identification in Cell Lysate
This protocol describes the identification of this compound targets from a total cell lysate.
Step 1: Cell Culture and Lysis
-
Culture cells of interest to approximately 80-90% confluency.
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in an appropriate lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
Step 2: Probe Incubation
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL.
-
Treat the lysate with biotinylated this compound at a predetermined optimal concentration (e.g., 1-10 µM).
-
As a negative control, treat a parallel lysate sample with the inactive control probe at the same concentration.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
Step 3: Affinity Purification
-
Add pre-washed streptavidin magnetic beads to the probe-treated lysates.
-
Incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated probe-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended.
Step 4: On-Bead Digestion and Sample Preparation for Mass Spectrometry
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Add mass spectrometry-grade trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.[10]
Step 5: LC-MS/MS Analysis and Data Interpretation
-
Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.[5][11][12]
-
Search the resulting MS/MS spectra against a relevant protein database to identify the captured proteins.
-
Potential targets of this compound are identified as proteins that are significantly enriched in the this compound-treated sample compared to the negative control.
Protocol 2: Target Engagement in Living Cells
This protocol verifies that this compound can engage its target in a live-cell context.
Step 1: Cellular Treatment
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a defined period (e.g., 1-4 hours). Include a vehicle-treated control (e.g., DMSO).
-
Wash the cells with ice-cold PBS to remove excess probe.
Step 2: Lysis and Western Blot Analysis
-
Lyse the cells as described in Protocol 1.
-
Normalize protein concentrations for all samples.
-
Perform a Western blot analysis using an antibody against a putative target identified in Protocol 1. A successful target engagement should result in a detectable modification of the target protein (e.g., a mobility shift) or prevent the binding of a specific antibody.
Alternative for Step 2: Competitive Profiling
-
After treating live cells with a non-biotinylated version of this compound, lyse the cells.
-
Treat the resulting lysate with biotinylated this compound.
-
Perform the affinity purification and mass spectrometry as described in Protocol 1.
-
Proteins that show a reduced signal in the sample pre-treated with non-biotinylated this compound are confirmed as cellular targets.
Hypothetical Target and Pathway Analysis
Let us assume that the target identification experiments (Protocol 1) revealed that this compound covalently binds to and inhibits a hypothetical protein kinase, "Kinase X," which is a key regulator of the "Pro-Survival Pathway."
Figure 2: Hypothetical signaling pathway inhibited by this compound.
To validate this, one could perform a Western blot to measure the phosphorylation of the "Downstream Substrate." Treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of this substrate, confirming the on-target effect of the probe.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background of non-specific proteins | Insufficient washing; Probe concentration too high. | Increase the number and stringency of wash steps; Optimize probe concentration. |
| No enrichment of specific targets | Probe is not cell-permeable (for live-cell experiments); Probe is not binding to any target. | Perform experiments on cell lysates first; Re-evaluate probe design. |
| Low peptide/protein yield | Inefficient digestion or sample loss. | Optimize digestion conditions; Use low-binding tubes and tips. |
Conclusion
This compound represents a powerful tool for chemical biology and drug discovery. The protocols detailed in this application note provide a robust framework for the identification and validation of its protein targets. By combining affinity purification-mass spectrometry with cellular validation assays, researchers can gain deep insights into the mechanism of action of this compound and uncover novel biological pathways.[13][14]
References
-
Dunham, W. H., Mullin, M., & Gingras, A. C. (2012). Affinity-purification coupled to mass spectrometry: basic principles and strategies. Proteomics, 12(10), 1576–1590. [Link]
-
Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Zuercher, W. J. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536-541. [Link]
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Zaragoza, K., & Zuercher, W. J. (2020). Target Identification Using Chemical Probes. Methods in molecular biology (Clifton, N.J.), 2089, 1-22. [Link]
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Wikipedia contributors. (2023). Acyl chloride. In Wikipedia, The Free Encyclopedia. [Link]
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Cologna, C. T., & Zuercher, W. J. (2022). Target deconvolution studies of (2R,6R)-hydroxynorketamine: an elusive search. Neuropsychopharmacology, 47(8), 1530-1538. [Link]
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Waas, M., Gari, A. A., & Paulo, J. A. (2022). Protocol for generating high-fidelity proteomic profiles using DROPPS. STAR protocols, 3(4), 101848. [Link]
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EBSCO. (n.d.). Acid Chlorides | Research Starters. [Link]
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Bhatia, S., & Gari, A. A. (2019). Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia. Oncotarget, 10(16), 1584. [Link]
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Schwalm, M. P., & Knapp, S. (2023). Discovery and characterization of a chemical probe targeting the zinc-finger ubiquitin-binding domain of HDAC6. bioRxiv. [Link]
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National Institutes of Health. (n.d.). Target deconvolution studies of (2R,6R)-hydroxynorketamine: an elusive search. [Link]
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O'Reilly, F. J., & Rappsilber, J. (2018). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature protocols, 13(12), 2851-2872. [Link]
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ResearchGate. (2022). Target deconvolution studies of (2R,6R)-hydroxynorketamine: an elusive search | Request PDF. [Link]
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Wang, Y., & Li, Y. (2019). The protective mechanism of action of plantamajoside on a rat model of acute spinal cord injury. Experimental and therapeutic medicine, 18(5), 3585-3592. [Link]
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Foley, E., & Tria, G. S. (2018). Labelled chemical probes for demonstrating direct target engagement in living systems. Future medicinal chemistry, 10(14), 1711-1727. [Link]
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Zhang, H., & Kapoor, T. M. (2017). A Chemical Proteomics Approach to Reveal Direct Protein-Protein Interactions in Living Cells. Cell chemical biology, 24(12), 1544-1553. [Link]
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Raja, A., & Reiß, R. (2019). Red-Fluorescent Activatable Probes for the Detection of Hydrogen Peroxide in Living Cells. Chemistry (Weinheim an der Bergstrasse, Germany), 25(57), 13123-13127. [Link]
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Singh, S., & Kumar, V. (2023). Affinity Purification-Mass Spectroscopy (AP-MS) and Co-Immunoprecipitation (Co-IP) Technique to Study Protein-Protein Interactions. Methods in molecular biology (Clifton, N.J.), 2690, 81-85. [Link]
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ResearchGate. (2022). Mapping Differential Protein-Protein Interaction Networks using Affinity Purification Mass Spectrometry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
A Note on Scope: The topic "AC1Ldcjl synthesis" appears to be a placeholder, as no public scientific literature exists for this specific term. To provide a valuable and scientifically accurate guide for researchers, this support center will focus on a cornerstone of modern drug development that frequently requires yield optimization: the Suzuki-Miyaura Cross-Coupling Reaction . The principles and troubleshooting strategies discussed here are broadly applicable to many palladium-catalyzed syntheses.
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron species (like a boronic acid) and an organohalide.[1] Despite its versatility, achieving high yields can be challenging. This guide provides a structured approach to troubleshooting and optimization, designed for professionals in chemical research and development.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of each component in a Suzuki-Miyaura reaction?
A1: Understanding the function of each reagent is the first step to effective troubleshooting.
-
Palladium Catalyst (Precatalyst): The engine of the reaction. It is typically a Pd(0) or Pd(II) source. Pd(II) sources must be reduced in situ to the active Pd(0) state to initiate the catalytic cycle.[2][3]
-
Ligand: A crucial component that binds to the palladium atom. Its electronic properties and steric bulk influence the catalyst's stability and reactivity, directly impacting the rates of oxidative addition and reductive elimination.[1][4][5] Bulky, electron-rich phosphine ligands are often used to improve efficiency, especially with less reactive substrates like aryl chlorides.[4][6]
-
Base: The base is essential for the transmetalation step. It activates the organoboron compound, making it more nucleophilic and ready to transfer its organic group to the palladium center.[7][8][9] The choice of base can significantly affect yield, rate, and side reactions.[7]
-
Organohalide/Pseudohalide (Electrophile): One of the coupling partners. Reactivity is highly dependent on the leaving group, following the general trend: I > Br > OTf >> Cl.[1][10]
-
Organoboron Reagent (Nucleophile): The second coupling partner, typically a boronic acid or a more stable boronic ester.[1][11] These reagents are generally stable but can be prone to side reactions like protodeboronation.[3][12]
-
Solvent: The solvent solubilizes the reagents and influences reaction kinetics. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are common.[3]
Q2: My reaction is not working at all (zero yield). What are the most critical initial checks?
A2: A complete lack of product typically points to a fundamental failure in one of three areas:
-
Catalyst Inactivity: The most common issue. Ensure your palladium source and phosphine ligand are not degraded. Phosphine ligands are susceptible to oxidation, and Pd(II) precatalysts can degrade over time.[12] Always use fresh reagents or a pre-activated Pd(0) source if possible.[2]
-
Failed Initiation: The reaction must be under a strict inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst, halting the cycle before it begins.[12] Ensure all solvents are properly degassed.
-
Gross Reagent Error: Double-check that all reagents were added correctly. It's a simple check, but a common source of error in complex setups.[13]
Q3: What are the primary side reactions that lower the yield in Suzuki couplings?
A3: Two side reactions are notorious for consuming starting materials and reducing yield:
-
Protodeboronation: This is the replacement of the boronic acid/ester group with a hydrogen atom from a proton source (like water or alcohol).[12] It is a major pathway for decomposition of the organoboron reagent and is often exacerbated by high temperatures and certain bases.[12][14]
-
Homocoupling: The unwanted coupling of two identical molecules (e.g., two organoboron molecules coupling together). This is often caused by the presence of oxygen, which can facilitate the oxidative coupling.[3][12]
Troubleshooting Guide: Low or Incomplete Conversion
This section addresses the common scenario where the reaction produces some product, but the yield is unsatisfactory or starting material remains.
Issue 1: Reaction Stalls or Yield Plateaus Below 50%
Possible Cause A: Poor Catalyst Performance or Decomposition
-
Why it Happens: The catalytic cycle involves sensitive intermediates. If the ligand cannot sufficiently stabilize the palladium center, or if oxidative addition is too slow, the catalyst can decompose into inactive palladium black. Less reactive electrophiles (aryl chlorides) or sterically hindered substrates often require more robust catalyst systems.[4]
-
Troubleshooting Protocol:
-
Switch to a More Active Ligand: If using a simple ligand like PPh₃, consider switching to a modern bulky, electron-rich biarylphosphine ligand (e.g., Buchwald ligands like SPhos or XPhos).[4][6] These ligands are known to accelerate oxidative addition and stabilize the catalyst.[4]
-
Use a Precatalyst: Instead of separate Pd source and ligand, use a well-defined precatalyst. These are often more stable and generate the active Pd(0) species more reliably.[15]
-
Check Catalyst Loading: While lower is better, a stalled reaction may benefit from a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%). However, excessively high loadings can sometimes promote side reactions.[16]
-
Data Presentation: Ligand Performance Comparison
The table below illustrates how ligand choice can dramatically affect the yield in the coupling of a challenging aryl chloride.
| Catalyst System | Ligand Type | Substrate | Yield (%) |
| Pd₂(dba)₃ / PPh₃ | Simple Monodentate | 4-Chloroanisole | <10% |
| Pd₂(dba)₃ / XPhos | Bulky Biarylphosphine | 4-Chloroanisole | >95% |
| Pd(OAc)₂ / SPhos | Bulky Biarylphosphine | 2-Chloropyridine | >90% |
| Yields are representative and highly dependent on specific reaction conditions. Data compiled for illustrative purposes.[4][6] |
Possible Cause B: Suboptimal Base or Solvent System
-
Why it Happens: The base's strength and solubility are critical. A base that is too weak may not activate the boronic acid efficiently.[7][9] A base that is too strong or too nucleophilic can promote substrate decomposition or protodeboronation.[12] The solvent must dissolve the base and the organopalladium intermediates effectively. An insoluble base, for example, can lead to poor reaction rates.[17]
-
Troubleshooting Protocol:
-
Screen Different Bases: The optimal base is substrate-dependent. Create a small screening panel to test different classes of bases.
-
Ensure Anhydrous Conditions (if needed): While some water can be beneficial, excess water can accelerate protodeboronation. Use anhydrous, degassed solvents.[12]
-
Consider Solvent Polarity: If intermediates are precipitating, a more polar solvent system may be required to maintain homogeneity.
-
Data Presentation: Base Selection Screening
Coupling of 4-bromotoluene with phenylboronic acid.
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | Dioxane/H₂O | 90 | 92% |
| K₃PO₄ | Toluene | 100 | 95% |
| Cs₂CO₃ | THF | 70 | 88% |
| Et₃N (Triethylamine) | DMF | 90 | <20% |
| Yields compiled from multiple sources for illustrative purposes. Inorganic bases often outperform organic amine bases in this reaction.[7] |
Visualizing the Process
Understanding the core mechanism and the troubleshooting logic is key to efficient optimization.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps where the palladium catalyst does its work. Problems in any of these steps can lead to low yield.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving low-yield issues.
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- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 17. reddit.com [reddit.com]
Technical Support Center: Overcoming AC1Ldcjl Solubility Issues
Introduction
AC1Ldcjl is a potent and selective kinase inhibitor with significant promise in drug development research. However, its utility in aqueous experimental systems is often hampered by its poor solubility. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to overcome these challenges. As your scientific partner, we aim to empower you with the knowledge to ensure your experimental outcomes are both reliable and reproducible.
The core issue with this compound stems from its physicochemical properties. It is a weakly acidic molecule (pKa ≈ 4.5) with a high degree of lipophilicity (LogP ≈ 5.0) . This combination leads to low intrinsic solubility in neutral aqueous buffers, a common challenge for many small molecule drug candidates.[1][2] This guide will walk you through the causality of these solubility issues and provide validated methods to address them effectively.
Frequently Asked Questions (FAQs)
Q1: I diluted my 10 mM this compound DMSO stock into PBS (pH 7.4) for my assay, and it immediately precipitated. What happened?
A: This is a classic case of a compound "crashing out" of solution. This compound is highly soluble in 100% DMSO but extremely insoluble in aqueous buffers like PBS.[3] When you dilute the DMSO stock into an aqueous medium, the DMSO concentration drops sharply, reducing its ability to keep the hydrophobic this compound molecules dissolved. The aqueous environment forces the hydrophobic molecules to aggregate and precipitate.[4]
Q2: What is the maximum concentration of this compound I can use in my cell culture medium?
A: The maximum concentration is highly dependent on the percentage of fetal bovine serum (FBS) in your medium. Serum proteins, particularly albumin, can bind to hydrophobic compounds like this compound, acting as natural carriers and increasing their apparent solubility.[5][6] In media with 10% FBS, concentrations of 1-10 µM are often achievable, but this must be empirically determined. In serum-free media, the achievable concentration will be significantly lower and will likely require the use of solubilizing agents.
Q3: Can I just sonicate the buffer after adding this compound to get it back into solution?
A: While sonication can temporarily disperse particles and break down aggregates, it does not increase the thermodynamic solubility of the compound.[4] If the concentration of this compound is above its solubility limit in the buffer, it will likely precipitate again over time, leading to inconsistent results in your experiments.[7] It is a temporary physical fix, not a stable chemical solution.
Troubleshooting Guide 1: Precipitation in Simple Aqueous Buffers (e.g., PBS, TRIS)
This section addresses the most common issue: preparing a stable, working solution of this compound for biochemical or biophysical assays.
Problem: My compound precipitates immediately upon dilution into a neutral aqueous buffer.
Root Cause Analysis:
At neutral pH (e.g., 7.4), this compound, a weak acid with a pKa of ~4.5, exists predominantly in its neutral, un-ionized form. According to the Henderson-Hasselbalch equation, this form is significantly less water-soluble.[8][9] The high lipophilicity (high LogP) further drives its precipitation from the polar aqueous environment.
Solution 1: pH-Modified Buffers
Scientific Rationale: For a weakly acidic compound, increasing the pH of the buffer above its pKa will shift the equilibrium towards the ionized (deprotonated) form, which is more soluble in water.[10][11][12]
Experimental Protocol: pH Adjustment
-
Determine Target pH: Select a pH at least 1.5 to 2 units above the compound's pKa. For this compound (pKa ≈ 4.5), a buffer pH of 6.5 - 8.0 should show improved solubility. A pH of ≥7.5 is recommended for significant improvement.
-
Buffer Preparation: Prepare your desired buffer (e.g., Phosphate, TRIS) and adjust it to the target pH. For example, use a 50 mM Sodium Phosphate buffer adjusted to pH 8.0.
-
Dilution Method: a. Start with your 10 mM stock of this compound in DMSO. b. Vigorously vortex the pH-adjusted buffer. c. While vortexing, add the this compound stock dropwise to the buffer to achieve the final desired concentration. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
Verification: Visually inspect the solution for any signs of precipitation against a dark background. For quantitative analysis, measure the concentration of the filtered solution via HPLC-UV.
Table 1: Effect of pH on Approximate Solubility of this compound
| Buffer pH | Predominant Species | Expected Relative Solubility | Assay Compatibility Notes |
|---|---|---|---|
| 4.5 | 50% Ionized / 50% Neutral | Low | May be unstable for some proteins. |
| 6.5 | >99% Ionized | Moderate | Generally compatible with most assays. |
| 7.4 | >99.9% Ionized | High | Standard physiological pH. |
| 8.0 | >99.9% Ionized | Very High | Check for effects on enzyme activity or protein stability. |
Solution 2: Using Co-solvents
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[3][] This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule like this compound, thereby increasing its solubility.[14][15]
Experimental Protocol: Co-solvent Formulation
-
Select a Co-solvent: Common biocompatible co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[15][16]
-
Determine Final Concentration: The final concentration of the co-solvent should be as low as possible while maintaining compound solubility, as high concentrations can affect biological assays. A typical starting point is 1-5% (v/v).
-
Preparation Method: a. Prepare an intermediate stock of this compound in 100% co-solvent (e.g., 1 mM in DMSO). b. Prepare your final aqueous buffer. c. Add the required volume of the intermediate stock to the aqueous buffer to achieve the final desired concentration of both this compound and the co-solvent. For example, adding 10 µL of a 1 mM this compound/DMSO stock to 990 µL of buffer yields a 10 µM this compound solution in 1% DMSO.
-
Validation: Always run a vehicle control (buffer with the same final concentration of co-solvent but without this compound) in your experiments to account for any effects of the co-solvent itself.
Workflow for Buffer Selection
Caption: Decision tree for selecting a primary solubilization strategy.
Troubleshooting Guide 2: Advanced Solubilization for Cellular and In Vivo Models
For more complex systems like cell culture or preclinical studies, the options for co-solvents and pH are more restricted. Here, advanced excipients are required.
Problem: My compound is not soluble enough in cell culture media, even with 10% FBS, or I need a formulation for an in vivo study.
Root Cause Analysis:
Cell culture media is buffered around pH 7.2-7.4, which is favorable for this compound's ionized state, and serum provides some solubilizing capacity.[5] However, for higher concentrations or in serum-free conditions, this is often insufficient. For in vivo use, high concentrations of co-solvents like DMSO can be toxic.
Solution 3: Cyclodextrin-Based Formulations
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex."[19][20] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent water solubility of the guest molecule.[21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and a well-established safety profile.
Caption: Encapsulation of this compound by a cyclodextrin molecule.
Experimental Protocol: Preparing a Cyclodextrin Formulation
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile water or saline.
-
Determine Molar Ratio: A 1:1 molar ratio of this compound to HP-β-CD is a good starting point. You may need to optimize this ratio.
-
Preparation: a. Calculate the required mass of HP-β-CD to make a 10-40% (w/v) solution in your desired vehicle (e.g., water, saline). A 20% solution is a common starting point. b. Dissolve the HP-β-CD in the vehicle. This may require gentle heating (40-50°C) and stirring. c. Weigh the this compound powder and add it directly to the HP-β-CD solution. d. Stir the mixture vigorously, protected from light, at room temperature for 12-24 hours to allow for complex formation. Sonication can be used to expedite the process.
-
Sterilization & Clarification: Filter the final solution through a 0.22 µm sterile filter to remove any un-complexed, undissolved drug and to sterilize the formulation for in vitro or in vivo use.
-
Concentration Verification: The concentration of the final filtered solution should be confirmed by a suitable analytical method (e.g., HPLC-UV, LC-MS) to ensure accurate dosing.
Solution 4: Using Surfactants
Scientific Rationale: Surfactants are amphiphilic molecules that, above a specific concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[22][23][24] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic drugs like this compound can partition into the hydrophobic core, effectively solubilizing them in the aqueous bulk phase.[25][26]
Table 2: Common Surfactants for Research Formulations
| Surfactant | Type | Typical Use Concentration | Notes |
|---|---|---|---|
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1% - 2% (v/v) | Widely used, generally low toxicity. Can be used in cell culture and in vivo. |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.1% - 2% (v/v) | Similar to Tween 80, often used in protein formulations. |
| Kolliphor® EL (Cremophor® EL) | Non-ionic | 1% - 10% (v/v) | Excellent solubilizer but associated with hypersensitivity reactions in vivo. Use with caution. |
Protocol Note: The preparation method is similar to that for co-solvents. Prepare a concentrated stock of the drug in the pure surfactant or an organic solvent, then dilute it into the final buffer containing the surfactant at a concentration well above its CMC.
This guide provides a logical, stepwise approach to overcoming the solubility challenges of this compound. By understanding the underlying physicochemical principles and applying these validated protocols, you can generate reliable data and advance your research with confidence. For further assistance, please do not hesitate to contact our technical support team.
References
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Chaudhari, K. S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]
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Cao, Y., et al. (2019). Micelles with Ultralow Critical Micelle Concentration as Carriers for Drug Delivery. NIH. Retrieved from [Link]
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Gali, A. D., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]
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Pace, C. N., et al. (2004). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. PMC. Retrieved from [Link]
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Shayan, M., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC. Retrieved from [Link]
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Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]
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Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of alcohol on the solubility and structure of native and disulfide-modified bovine serum albumin. Retrieved from [Link]
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Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
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YouTube. (2025). Does Solution pH Control The Extent Of Solubility? Retrieved from [Link]
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Yalkowsky, S. H., & Pinal, R. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. Retrieved from [Link]
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Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]
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- 9. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Khan Academy [khanacademy.org]
- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
- 22. Micelles with Ultralow Critical Micelle Concentration as Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 24. Critical micellar concentration: Significance and symbolism [wisdomlib.org]
- 25. pnas.org [pnas.org]
- 26. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]
Preventing degradation of AC1Ldcjl in cell culture media
Technical Support Center: Managing L-Ascorbic Acid Stability in Cell Culture
A Note from the Senior Application Scientist: The following guide addresses the common challenges researchers face with the stability of L-Ascorbic Acid (Vitamin C) in cell culture media. The principles and protocols detailed here are designed to provide a robust framework for ensuring experimental consistency and validity. While the original query mentioned "AC1Ldcjl," this molecule is not found in scientific literature. We have substituted it with L-Ascorbic Acid, a vital yet notoriously unstable supplement, to provide a scientifically accurate and practical guide.
I. Frequently Asked Questions (FAQs)
Q1: Why is my L-Ascorbic Acid (Vitamin C) degrading in my cell culture medium?
L-Ascorbic Acid is highly susceptible to oxidation, a process accelerated by several factors prevalent in standard cell culture conditions.[1][2][3] The primary drivers of degradation are:
-
Oxygen: Standard incubators maintain atmospheric oxygen levels (~21%), which is significantly higher than physiological levels and promotes rapid oxidation.[4]
-
Transition Metal Ions: Metal ions like copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), often present as trace elements in basal media and serum, are potent catalysts for ascorbic acid oxidation.[1][2]
-
Light Exposure: L-Ascorbic Acid is photosensitive and degrades when exposed to light, particularly UV radiation.[1][5][6]
-
Elevated Temperature: The standard incubation temperature of 37°C accelerates the rate of all chemical reactions, including oxidation.[1][6][7][8]
-
pH: L-Ascorbic Acid is more stable in acidic conditions.[9] In the physiological pH range of most culture media (pH 7.2-7.4), it exists predominantly as the ascorbate anion, which is more prone to oxidation.[6]
Q2: What are the consequences of L-Ascorbic Acid degradation for my cells?
Degradation not only depletes the active form of Vitamin C but also generates byproducts that can confound experimental results.
-
Generation of Reactive Oxygen Species (ROS): The oxidation process itself can produce hydrogen peroxide (H₂O₂), which can induce oxidative stress in cells, potentially leading to cytotoxicity or altered cell signaling.[4]
-
Formation of Bioactive Byproducts: The primary oxidation product, dehydroascorbic acid (DHA), can be taken up by cells and recycled back to ascorbic acid, but its accumulation is non-physiological.[10] Further irreversible degradation leads to compounds like 2,3-diketogulonic acid, which lacks the biological activity of ascorbic acid.[6]
-
Pro-oxidant Activity: At higher concentrations or in the presence of metal ions, ascorbic acid can paradoxically act as a pro-oxidant, contributing to cellular damage.[4][6]
Q3: How quickly does L-Ascorbic Acid degrade in culture medium?
The half-life can be as short as a few hours under typical culture conditions.[11] For example, one study notes a half-life of approximately 15.5 hours at room temperature.[11] This rapid loss means that a single initial supplementation is often insufficient for experiments lasting 24 hours or more.
Q4: Can I just add more L-Ascorbic Acid to compensate for degradation?
While frequent supplementation is a common strategy, it can lead to fluctuating concentrations and bursts of hydrogen peroxide production.[10][12] A more controlled approach is often necessary for reproducible results.
Q5: Are there more stable alternatives to L-Ascorbic Acid?
Yes. The most widely used stable derivative is L-Ascorbic Acid 2-Phosphate (AA2P) .[10][13] This molecule is resistant to oxidation in the medium. Once taken up by cells, endogenous phosphatases cleave the phosphate group, releasing a steady and continuous supply of active L-Ascorbic Acid intracellularly.[10] This provides a more stable and physiologically relevant method for long-term experiments.[13][14]
II. Troubleshooting Guide: Diagnosing and Solving Degradation
This section provides a systematic approach to identifying and mitigating L-Ascorbic Acid degradation.
Issue 1: Inconsistent Experimental Results or Signs of Oxidative Stress
-
Symptoms: High variability between replicate wells, unexpected changes in cell morphology, decreased cell viability, or activation of stress-related pathways.
-
Causality Analysis: These symptoms often point to uncontrolled degradation of L-Ascorbic Acid, leading to fluctuating concentrations of the active compound and its cytotoxic byproducts. The initial dose may be depleted within hours, leaving cells in a scorbutic state for the remainder of the experiment.
Workflow for Diagnosing Degradation
Caption: Diagnostic workflow for addressing inconsistent experimental outcomes.
III. Core Protocols & Stabilization Strategies
Protocol 1: Preparation of L-Ascorbic Acid Stock Solution
This protocol minimizes initial oxidation during stock preparation.
Materials:
-
L-Ascorbic Acid powder (reagent grade)
-
Sterile, nuclease-free water or PBS (pH should be slightly acidic if possible)
-
Amber or foil-wrapped 15 mL conical tubes
-
0.22 µm syringe filter
Procedure:
-
Work in a sterile environment and protect from light. Conduct all steps in a laminar flow hood with the sash lowered and minimize ambient light.
-
Weigh Powder: Accurately weigh the desired amount of L-Ascorbic Acid powder. For a 100 mM stock, this is 17.61 mg/mL.
-
Dissolve: Transfer the powder to a light-protected conical tube. Add sterile water or PBS. Mix gently by inversion until fully dissolved.[11] Do not heat to dissolve, as this will cause rapid degradation.[11]
-
Filter Sterilize: Pass the solution through a 0.22 µm syringe filter into a new sterile, light-protected tube.[11] Do not autoclave.
-
Aliquot & Store: Immediately aliquot the stock solution into single-use volumes in light-protected microcentrifuge tubes. Purging the headspace with nitrogen or argon gas before capping can further reduce oxidation.[11]
-
Storage: Store aliquots at -80°C for long-term use (up to 6 months). For short-term use, -20°C is acceptable for up to one month.[11] Thaw a fresh aliquot for each experiment and discard any unused portion.[15]
Data Summary: Storage and Stability
| Parameter | Condition | Recommendation | Source(s) |
| Solvent | Sterile Water or PBS | Use immediately after preparation. | [11] |
| Stock Solution Storage | -20°C | Up to 1 month (light-protected) | [11] |
| -80°C | Up to 6 months (light-protected, under inert gas) | [11] | |
| Working Solution (in Media) | 37°C, 5% CO₂ | Half-life of hours; replenish or use stable derivatives. | [4][11] |
Protocol 2: Monitoring L-Ascorbic Acid Concentration in Media
Validating the concentration of L-Ascorbic Acid in your media over the course of an experiment is critical. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[16]
Simplified Workflow:
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of cell culture supernatant.
-
Sample Preparation: Immediately stabilize the sample by adding a precipitating agent like metaphosphoric acid to prevent further oxidation and remove proteins.[9] Centrifuge to pellet debris.
-
Analysis: Analyze the supernatant using an HPLC system equipped with a C18 column and a UV detector set to ~265 nm.[16]
-
Quantification: Compare the peak area from your samples to a standard curve generated from known concentrations of L-Ascorbic Acid.
Stabilization Strategies
If you confirm that degradation is occurring, implement one or more of the following strategies.
Caption: Key strategies for stabilizing L-Ascorbic Acid in cell culture.
-
Strategy 1 (Highly Recommended): Use L-Ascorbic Acid 2-Phosphate (AA2P). This is the most effective method for providing a stable, continuous source of ascorbic acid.[10][14] It eliminates the confounding variables of oxidation byproducts and fluctuating concentrations.
-
Strategy 2: Frequent Replenishment. If using native L-Ascorbic Acid is necessary, replace the culture medium with a freshly prepared solution every 4-8 hours to maintain a more consistent concentration.[10][12] This is labor-intensive and may disturb the cells.
-
Strategy 3: Co-supplementation with other Antioxidants. Some studies suggest that co-administration with other antioxidants like α-tocopherol (Vitamin E) can have a synergistic, stabilizing effect.[1]
-
Strategy 4: Control Metal Ions. Using serum-free media formulations with defined trace element compositions can help limit the catalytic oxidation by iron and copper.
IV. References
-
Discuss the factors affecting the degradation of L-ascorbic acid. Homework.Study.com. Available from: [Link]
-
Recent Methods of Analysis of Ascorbic Acid: A Mini Review. Red Flower Publications. Available from: [Link]
-
Determination of ascorbic acid (vitamin C) in food and pharmaceutical industry. Hanna Instruments. Available from: [Link]
-
Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. National Center for Biotechnology Information. Available from: [Link]
-
(PDF) Stability and Stabilization of Ascorbic Acid. ResearchGate. Available from: [Link]
-
L-Ascorbic acid. HiMedia Laboratories. Available from: [Link]
-
Ascorbic acid for mammalian cell culture? ResearchGate. Available from: [Link]
-
How to prepare stock solution of Ascorbic Acid (AA) or Vitamin C for cell culture treatment? ResearchGate. Available from: [Link]
-
A model study on rate of degradation of L-ascorbic acid during processing using home-produced juice concentrates. PubMed. Available from: [Link]
-
A COMPARATIVE STUDY: METHODS FOR THE DETERMINATION OF ASCORBIC ACID IN SMALL AND MIDDLE SIZED FOOD ANALYTIC LABORATORIES. CORE. Available from: [Link]
-
Estimation of Ascorbic Acid. Amrita Vishwa Vidyapeetham Virtual Lab. Available from: [Link]
-
A model study on rate of degradation of L-ascorbic acid during processing using home-produced juice concentrates. SciSpace. Available from: [Link]
-
Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth. PubMed. Available from: [Link]
-
Myths, Artifacts, and Fatal Flaws: Identifying Limitations and Opportunities in Vitamin C Research. MDPI. Available from: [Link]
-
Stability and Stabilization of Ascorbic Acid. Semantic Scholar. Available from: [Link]
-
Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid. National Center for Biotechnology Information. Available from: [Link]
-
STABILIZATION OF L-ASCORBIC ACID WATER SOLUTIONS DURING ITS DETERMINATION BY HORSERADISH PEROXIDASE. CABI Digital Library. Available from: [Link]
-
Monitoring of ascorbate at a constant rate in cell culture: Effect on cell growth. Semantic Scholar. Available from: [Link]
-
How do you prepare and use ascorbic acid in cell treatment? ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability and Stabilization of Ascorbic Acid | Semantic Scholar [semanticscholar.org]
- 3. Ascorbate in Cell Culture [sigmaaldrich.com]
- 4. Myths, Artifacts, and Fatal Flaws: Identifying Limitations and Opportunities in Vitamin C Research [mdpi.com]
- 5. homework.study.com [homework.study.com]
- 6. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A model study on rate of degradation of L-ascorbic acid during processing using home-produced juice concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rfppl.co.in [rfppl.co.in]
Technical Support Center: Troubleshooting AC1Ldcjl Crystallization Experiments
<
Welcome to the technical support center for the crystallization of AC1Ldcjl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this target protein. Drawing from extensive field experience and established crystallographic principles, this resource provides in-depth troubleshooting in a practical question-and-answer format. Our goal is to not only offer solutions but to explain the underlying causality, empowering you to make informed decisions in your experimental design.
Section 1: Initial Screening and Common Pitfalls
This section addresses the most frequent challenges encountered during the initial crystallization screening of this compound.
FAQ 1: My screening plates are completely clear after several weeks. What does this indicate and what are my next steps?
Answer:
A majority of clear drops in a crystallization screen typically signifies that the protein concentration is too low to achieve the necessary supersaturation for nucleation.[1] However, other factors could also be at play.
Underlying Causality:
Protein crystallization occurs when the concentration of the protein exceeds its solubility limit, entering a supersaturated state.[2][3] If the initial protein concentration is too far below the solubility curve for the various conditions tested, it will never reach the point of nucleation.
Troubleshooting Protocol:
-
Increase Protein Concentration: This is the most critical variable to optimize.[1] The optimal concentration is protein-specific and must be determined empirically.[1] A general starting point for many proteins is in the 5-20 mg/ml range.[4][5]
-
Action: Concentrate your this compound stock and repeat the initial screen. If you started at 5 mg/ml, try screening at 10 mg/ml and 15 mg/ml.
-
-
Assess Protein Stability: Ensure your protein is stable in its storage buffer. Aggregated or unstable protein is less likely to form well-ordered crystals.[1][6]
-
Expand Screening Conditions: Your initial screen may not have sampled the correct chemical space for this compound.
-
Action: Set up new screens with a broader range of precipitants, pH levels, and salts.
-
FAQ 2: I'm seeing heavy, amorphous precipitate in most of my drops. What's happening and how can I fix it?
Answer:
Widespread amorphous precipitation usually indicates that the protein concentration is too high, or that the protein is unstable under the tested conditions, leading to aggregation rather than ordered crystallization.[1]
Underlying Causality:
When supersaturation is reached too quickly or to too great an extent, protein molecules crash out of solution randomly, forming a disordered precipitate instead of an ordered crystal lattice.[8] This is often described as moving too far into the "precipitation zone" of the phase diagram.
Troubleshooting Workflow:
Caption: Troubleshooting amorphous precipitate.
Detailed Steps:
-
Reduce Protein Concentration: This is the first and most straightforward parameter to adjust.[1]
-
Action: Perform a dilution series of your this compound stock (e.g., 10 mg/ml, 7.5 mg/ml, 5 mg/ml) and set up new screening plates.
-
-
Modify Drop Ratios: Changing the ratio of protein to reservoir solution can slow down the equilibration process.
-
Action: Instead of a 1:1 ratio, try 2:1 or 1:2 ratios of protein to reservoir solution.[9]
-
-
Optimize Buffer Conditions: The stability of this compound may be compromised in the screening conditions.
-
Vary Temperature: Temperature affects protein solubility and can be a powerful variable.[2][4]
-
Action: If screens were set up at room temperature (around 20°C), try setting up identical plates at 4°C.
-
FAQ 3: I observe phase separation in many of my drops. Is this a good or bad sign?
Answer:
Phase separation, where the drop separates into two distinct liquid phases, can be a promising sign.[10] It indicates that the conditions are driving the protein out of solution, and crystals often grow from or at the interface of these phases.[10][11]
Underlying Causality:
Liquid-liquid phase separation (LLPS) occurs when protein-protein interactions become favorable enough to form a dense, protein-rich liquid phase that is immiscible with the surrounding, more dilute solution.[12][13] This protein-rich phase is highly supersaturated, which can facilitate nucleation.[13]
What to Do:
-
Careful Observation: Do not discard these drops. Monitor them closely over time, as crystals may appear after several days or weeks.
-
Optimize Around These Conditions: The conditions that produce phase separation are a good starting point for optimization screens.
-
Action: Set up a grid screen varying the concentrations of the precipitant and salt from the promising condition. Also, screen a range of pH values around the initial hit.
-
-
Temperature Variation: The presence and nature of phase separation can be temperature-dependent.[11]
-
Action: Move the plate to a different temperature to see if it encourages the transition from the liquid-liquid phase to a solid crystalline phase.
-
Section 2: Optimizing Initial Hits
This section focuses on the next steps after identifying promising initial crystallization "hits," such as microcrystals, needles, or plates.
FAQ 4: I have a shower of microcrystals, but they are too small for X-ray diffraction. How can I grow larger, single crystals?
Answer:
A shower of microcrystals indicates that nucleation is too rapid and widespread.[1] The goal is to slow down nucleation to allow fewer crystals to grow to a larger size.
Underlying Causality:
Crystal formation involves two stages: nucleation (the formation of initial crystal seeds) and growth.[14][15] When nucleation is too favorable, many small crystals form and compete for the available protein in the drop, preventing any single crystal from growing large.
Strategies for Larger Crystals:
| Strategy | Principle | Protocol |
| Reduce Supersaturation | Slower approach to supersaturation favors growth over nucleation. | 1. Lower the protein concentration.[16] 2. Lower the precipitant concentration.[4] 3. Set up drops with a higher protein-to-reservoir ratio (e.g., 2:1). |
| Seeding | Introduce pre-formed crystal nuclei into a metastable solution. | 1. Microseeding: Crush existing microcrystals and transfer a small amount into a fresh drop equilibrated to be in the metastable zone (clear drop, slightly lower precipitant concentration).[9] |
| Vary Temperature | Temperature can alter the kinetics of nucleation and growth. | Set up optimization screens at different temperatures (e.g., 4°C, 12°C, 20°C).[6] |
| Additive Screening | Small molecules can sometimes inhibit excessive nucleation or promote better crystal packing. | Use an additive screen around your hit condition. Additives can include different salts, detergents, or small organic molecules.[9] |
Workflow for Optimizing Microcrystals:
Caption: Workflow for growing larger crystals from microcrystal hits.
FAQ 5: My crystals are thin needles or plates. How can I improve their morphology for better diffraction?
Answer:
Poor morphology, such as thin needles or plates, often results from anisotropic growth rates, where the crystal grows much faster in one or two dimensions. This can lead to poor diffraction quality.
Underlying Causality:
The morphology of a crystal is determined by the relative growth rates of its different faces. Factors in the crystallization solution can preferentially bind to certain crystal faces, slowing their growth and altering the final shape of the crystal.
Troubleshooting Protocol:
-
Screen Additives: This is often the most effective method for altering crystal habit.
-
Action: Use a commercial additive screen or create your own, testing small molecules, different salts, or detergents. The idea is to find a molecule that will interact with the fast-growing faces of the crystal, slowing their growth and allowing the other faces to catch up.
-
-
Change the Precipitant: Different precipitants can significantly alter crystal packing and morphology.[17]
-
Action: If your initial hits were in a PEG-based condition, try screening with salts (like ammonium sulfate) or organic solvents (like MPD) as the primary precipitant.
-
-
Slow Down Equilibration: Slower growth can sometimes lead to more uniform, three-dimensional crystals.
-
pH Variation: Fine-tuning the pH can alter the surface charges of the protein, which can impact crystal contacts and growth patterns.[2]
-
Action: Set up a grid screen varying the pH in small increments (e.g., 0.1-0.2 units) around your hit condition.
-
Section 3: Advanced Troubleshooting and Quality Improvement
This section covers more complex issues and methods to improve the diffraction quality of your crystals.
FAQ 6: My crystals look good, but they diffract poorly. What can I do?
Answer:
Visually appealing crystals may still have a high degree of internal disorder, which limits their diffraction resolution. Post-crystallization treatments can often improve the internal order of the crystal lattice.[19]
Underlying Causality:
Poor diffraction is a result of imperfections in the crystal lattice. Molecules within the crystal may not be perfectly aligned, leading to destructive interference of the X-rays and a weak diffraction pattern.
Improvement Techniques:
-
Crystal Dehydration: Controlled removal of water from the solvent channels of the crystal can cause the unit cell to shrink and the lattice to become more ordered.[6][19]
-
Protocol: Transfer a crystal to a new solution containing a higher concentration of the original precipitant or by passing a stream of air with controlled humidity over the crystal. This must be done carefully and incrementally to avoid cracking the crystal.
-
-
Crystal Annealing: This involves briefly and gently thawing a cryo-cooled crystal and then re-freezing it. This process can relieve mechanical stress within the lattice.[19]
-
Protocol: After cryo-cooling your crystal in liquid nitrogen, block the cryo-stream for 1-3 seconds to allow the crystal to warm slightly, then immediately re-expose it to the cold stream. Repeat this cycle a few times.
-
-
Soaking with Ligands or Co-factors: If this compound has a known ligand or co-factor, soaking it into the crystal can sometimes stabilize flexible regions and improve order.[6]
-
Protocol: Prepare a solution of your crystallization condition containing a molar excess of the ligand. Transfer your crystal into this solution and allow it to soak for a period ranging from minutes to hours before cryo-cooling.
-
References
-
Protein crystallization. Wikipedia.[Link]
-
Using Crystallography to Resolve Protein Structure. Biocompare Bench Tips.[Link]
-
Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure.[Link]
-
Rational Engineering in Protein Crystallization: Integrating Physicochemical Principles, Molecular Scaffolds, and Computational Design. MDPI.[Link]
-
Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section D: Structural Biology.[Link]
-
Protein Crystallization | Create Lattices. Mettler Toledo.[Link]
-
Protein Crystallography Common Problems, Tips, and Advice. News-Medical.Net.[Link]
-
Can someone suggest advice for crystallization of unstable protein which has higher tendency to form higher order oligomers? ResearchGate.[Link]
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry.[Link]
-
Static Light Scattering (SLS). Unchained Labs.[Link]
-
How can I determine optimal protein concentration for crystallization? ResearchGate.[Link]
-
Protein Phase Behavior in Aqueous Solutions: Crystallization, Liquid-Liquid Phase Separation, Gels, and Aggregates. Biophysical Journal.[Link]
-
The effect of protein–precipitant interfaces and applied shear on the nucleation and growth of lysozyme crystals. Acta Crystallographica Section D: Biological Crystallography.[Link]
-
Nucleation and crystal growth control for scalable solution-processed organic–inorganic hybrid perovskite solar cells. Journal of Materials Chemistry A.[Link]
-
Manipulating vapour diffusion crystallization conditions into batch.... ResearchGate.[Link]
-
Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry.[Link]
-
Improving diffraction resolution using a new dehydration method. Acta Crystallographica Section F: Structural Biology and Crystallization Communications.[Link]
-
Light Scattering in Protein Aggregation Studies. Biocompare.[Link]
-
Comparative Effects of Salt, Organic, and Polymer Precipitants on Protein Phase Behavior and Implications for Vapor Diffusion. Crystal Growth & Design.[Link]
-
Optimizing Protein Production and Purification for Crystallography. Creative Biostructure.[Link]
-
Crystallization Methods to Know for Crystallography. Fiveable.[Link]
-
Phase Separation. Uppsala University.[Link]
-
Recent applications of light scattering measurement in the biological and biopharmaceutical sciences. Journal of Pharmaceutical Sciences.[Link]
-
Protein Phase Separation and Determinants of in cell Crystallization. Institut für Physiologie.[Link]
-
a comparison of microbatch and vapor diffusion for initial screening of crystallization conditions. Douglas Instruments.[Link]
-
Nucleation and Crystal Growth: Recent Advances and Future Trends. MDPI.[Link]
-
Types of precipitates. Uppsala University.[Link]
-
How to grow crystals for X-ray crystallography. IUCr Journals.[Link]
-
Viewing Crystallization Experiments. Hampton Research.[Link]
-
Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. YouTube.[Link]
-
Control of Crystal Nucleation and Growth by Additives. Elements Magazine.[Link]
-
Protein crystal growing with amorphous protein precipitate? ResearchGate.[Link]
-
Crystallisation Techniques. University of Southampton.[Link]
-
Light Scattering in Protein Molecular Weight Determination: Principles, Strategies and Applications. MtoZ Biolabs.[Link]
-
Yield of Protein Crystallization from Metastable Liquid–Liquid Phase Separation. MDPI.[Link]
-
Control of nucleation for the growth of two-dimensional single crystals. Journal of Semiconductors.[Link]
-
Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. Malvern Panalytical Blog.[Link]
-
Predicting X-ray Diffraction Quality of Protein Crystals Using a Deep-Learning Method. MDPI.[Link]
-
Seven quick tips for beginners in protein crystallography. Frontiers Publishing Partnerships.[Link]
Sources
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- 2. Protein crystallization - Wikipedia [en.wikipedia.org]
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- 4. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. creative-biostructure.com [creative-biostructure.com]
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- 9. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
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- 11. hamptonresearch.com [hamptonresearch.com]
- 12. Protein Phase Separation and Determinants of in cell Crystallization | Institut für Physiologie [physiologie2.uni-tuebingen.de]
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- 15. Nucleation and Crystal Growth: Recent Advances and Future Trends [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. COMPARISON OF MICROBATCH AND VAPOR DIFFUSION [douglas.co.uk]
- 19. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AC1Ldcjl Dosage for In Vivo Studies
A Note on "AC1Ldcjl": Information regarding a specific compound designated "this compound" is not available in the public domain. This guide has been constructed to provide a comprehensive framework for the in vivo dosage optimization of a novel small molecule kinase inhibitor, a common class of therapeutic candidates. The principles, protocols, and troubleshooting advice presented here are based on established practices in preclinical drug development and are applicable to compounds like "this compound".
Part 1: Getting Started & Frequently Asked Questions (FAQs)
This section addresses initial high-level questions researchers face when moving a novel kinase inhibitor from in vitro assays to in vivo animal models.
Q1: We have a promising IC50 for this compound in vitro. How do we even begin to select a dose for our first animal study?
Q2: How do we choose the starting dose for the MTD study itself?
Extrapolation from in vitro data is a common starting point. A general rule of thumb is to select a starting dose that is expected to achieve a plasma concentration several-fold higher than the in vitro IC50 or EC50 value. However, this must be balanced with any available data on related compounds or potential off-target effects. The goal is to start low enough to be safe and escalate from there.
Q3: Our compound, this compound, has very poor water solubility. What are our options for formulation?
This is a very common challenge, as an estimated 70-90% of new chemical entities are poorly soluble.[6][7] Poor solubility can lead to low and variable oral bioavailability, making it difficult to establish a clear dose-exposure relationship.[8] Several formulation strategies can be employed:
-
Co-solvents and pH Modification: Using a mixture of solvents or adjusting the pH can enhance solubility.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption.[6][9]
-
Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the drug, which can enhance the dissolution rate.[7][8][9]
-
Amorphous Solid Dispersions: Creating a dispersion of the drug in a polymer carrier can prevent crystallization and maintain a higher-energy, more soluble amorphous state.[9][10]
It is critical to test the tolerability of the vehicle (the formulation without the drug) alone in a satellite group of animals to ensure it does not contribute to any observed toxicity.[8]
Q4: What is a PK/PD study, and why is it essential for dose optimization?
A PK/PD study is fundamental to understanding the relationship between a drug's concentration in the body over time (Pharmacokinetics, PK) and its biological effect (Pharmacodynamics, PD).[11][12][13]
-
PK ("what the body does to the drug"): Measures absorption, distribution, metabolism, and excretion to determine parameters like maximum concentration (Cmax) and total exposure (AUC).[14]
-
PD ("what the drug does to the body"): Measures the drug's effect on a biomarker. For a kinase inhibitor like this compound, this could be the level of phosphorylation of its target protein in tumor tissue or surrogate tissues.[11][15]
By correlating PK and PD, you can determine the drug exposure needed to achieve the desired level of target inhibition, which is crucial for selecting a rational and effective dose for efficacy studies.[16] This model-based approach is more robust than relying on dose-effect relationships alone.[11]
Part 2: Experimental Protocols & Methodologies
This section provides step-by-step frameworks for key experiments in the dose optimization workflow.
Workflow for In Vivo Dose Optimization of this compound
Caption: Workflow for establishing a safe and effective in vivo dose.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing mortality or significant toxicity.[1][17]
Methodology:
-
Animal Model: Select a relevant rodent strain (e.g., BALB/c mice or Sprague-Dawley rats). Use a small group size (n=3-5 per sex per group).
-
Dose Selection:
-
Start with a low dose (e.g., 1-5 mg/kg) and include 3-4 escalating dose levels (e.g., 10, 30, 100 mg/kg) plus a vehicle control group.
-
Dose escalation steps can be guided by a modified Fibonacci sequence.
-
-
Administration: Administer this compound daily for 7-14 days via the intended clinical route (e.g., oral gavage).[5]
-
Monitoring:
-
Record body weights daily. A weight loss of >15-20% is a common humane endpoint.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
At the end of the study, perform a gross necropsy to look for organ abnormalities.
-
-
Endpoint: The MTD is the highest dose that does not cause mortality, >15% body weight loss, or severe clinical signs of distress.[17]
Data Summary Example:
| Dose Group (mg/kg/day) | N | Mortality | Mean Body Weight Change (%) | Key Clinical Signs | MTD Recommendation |
| Vehicle | 5 | 0/5 | +5.2% | None observed (NOAEL) | - |
| 10 | 5 | 0/5 | +3.1% | None observed | Well-tolerated |
| 30 | 5 | 0/5 | -4.5% | Mild lethargy day 3-5 | Well-tolerated |
| 100 | 5 | 2/5 | -18.9% | Severe lethargy, hunched posture | Exceeds MTD |
| Conclusion | MTD is ~30 mg/kg/day |
NOAEL: No Observed Adverse Effect Level
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Study
Objective: To correlate this compound plasma concentration with target inhibition in a relevant tissue.
Methodology:
-
Animal Model: Use tumor-bearing mice (e.g., xenograft or genetically engineered models) if oncology is the therapeutic area.[18] This allows for PD analysis in the target tissue.
-
Dose Groups: Select 2-3 dose levels below the MTD (e.g., 5, 15, 30 mg/kg) and a vehicle control.
-
Study Design: Administer a single dose of this compound. At various time points post-dose (e.g., 0, 1, 2, 4, 8, 24 hours), collect samples from dedicated groups of animals (n=3 per time point).
-
Sample Collection:
-
For PK: Collect blood (for plasma).
-
For PD: Collect tumor tissue and/or a surrogate tissue.
-
-
Analysis:
-
PK Analysis: Analyze plasma samples using LC-MS/MS to determine the concentration of this compound over time.
-
PD Analysis: Analyze tissue lysates using Western Blot or ELISA to quantify the levels of the phosphorylated target of this compound versus the total target protein.
-
-
Modeling: Plot the percentage of target inhibition against the corresponding plasma concentration at each time point to build a PK/PD model and estimate the exposure required for >80% target inhibition.[15]
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during in vivo studies with novel kinase inhibitors.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common in vivo issues.
| Issue | Potential Cause | Recommended Action & Rationale |
| Lack of Efficacy at MTD | Poor Pharmacokinetics (PK): The drug is not being absorbed or is cleared too rapidly, so it never reaches a therapeutic concentration at the target site. | 1. Conduct a PK Study: Analyze plasma and tumor exposure at the MTD. 2. Reformulate: If exposure is low, improve the formulation to increase bioavailability.[7][8] |
| Insufficient Target Engagement (PD): The drug reaches the target tissue but not at a high enough concentration to inhibit the target kinase effectively. | 1. Conduct a PK/PD Study: Correlate drug exposure with target inhibition. 2. Increase Dose/Frequency: If the PK/PD model shows you are below the required exposure for efficacy, you may need a higher or more frequent dose (if tolerated).[16] | |
| Irrelevant Animal Model: The chosen animal model's disease progression may not be driven by the kinase that this compound inhibits. | 1. Review Model Literature: Confirm that the target pathway is a key driver in your specific xenograft or GEM model.[18] 2. Test in Other Models: Evaluate efficacy in a panel of models with known target pathway activation. | |
| High Variability in Efficacy Results | Inconsistent Formulation: The drug is not staying in suspension or solution, leading to inconsistent dosing. | 1. Check Formulation Stability: Assess the physical and chemical stability of your dosing formulation over the course of an experiment. 2. Prepare Fresh Batches: Prepare dosing solutions fresh daily to minimize variability. |
| High Inter-animal PK Variability: Common with kinase inhibitors, different animals may metabolize the drug at very different rates.[19] | 1. Increase Group Size (N): A larger N can provide more statistical power to overcome individual variability. 2. Consider PK/PD Modeling: Use modeling to understand if a subset of animals are "low-exposure" and driving the lack of group efficacy.[13] | |
| Unexpected Toxicity Below Calculated MTD | Vehicle Toxicity: The formulation vehicle itself is causing adverse effects. | 1. Dose a Vehicle-Only Group: Always include a control group that receives only the vehicle to isolate its effects. 2. Find an Alternative Vehicle: Test alternative, well-tolerated vehicles (e.g., 0.5% methylcellulose). |
| Off-Target Toxicity: The compound may be hitting other kinases or targets, causing toxicity unrelated to its intended mechanism. | 1. In Vitro Kinase Panel Screen: Profile this compound against a broad panel of kinases to identify potential off-targets. 2. Correlate with Known Toxicities: Research the known toxicities of inhibiting any identified off-targets to see if they match your observations. | |
| Metabolite Toxicity: A metabolite of this compound, not the parent drug, could be causing the toxicity. | 1. Metabolite Identification Study: Use LC-MS to identify major metabolites in the plasma of dosed animals and synthesize them for direct toxicity testing if necessary. |
References
-
Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]
-
Drug Efficacy Testing in Mice. PMC. [Link]
-
MDC Connects: Understanding the PK / PD Relationship. YouTube. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
PKPD model. Wikipedia. [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Model. MathWorks. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. The Oncologist. [Link]
-
Maximum Tolerated Dose (MTD) Studies in Drug Toxicology Assessments. ResearchGate. [Link]
-
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Maximum tolerated dose (MTD). GARDP Revive. [Link]
-
Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]
-
Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Molecular Cancer Therapeutics. [Link]
-
Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. PubMed Central. [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]
-
Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. AACR Journals. [Link]
-
Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Semantic Scholar. [Link]
-
Oncology Dose Optimization: Tailored Approaches to Different Molecular Classes. PMC. [Link]
-
On precision dosing of oral small molecule drugs in oncology. PMC. [Link]
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- 5. nc3rs.org.uk [nc3rs.org.uk]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 19. aacrjournals.org [aacrjournals.org]
Technical Support Center: Mitigating Off-Target Effects of AC1Ldcjl
A Guide for Researchers and Drug Development Professionals
Introduction
Welcome to the technical support center for AC1Ldcjl. As a novel therapeutic agent, understanding and mitigating its potential off-target effects is critical for accurate preclinical validation and successful clinical translation. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, validate, and reduce off-target activities of this compound. Our approach is grounded in established scientific principles to ensure the reliability and integrity of your experimental outcomes.
Section 1: Understanding and Predicting Off-Target Effects
This section addresses the fundamental questions surrounding the off-target profile of this compound and outlines predictive strategies to anticipate these effects in your experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
Off-target effects are unintended interactions between a therapeutic agent, such as this compound, and cellular components other than its intended target. These interactions can lead to a variety of undesirable outcomes, including misinterpretation of experimental results, cellular toxicity, and adverse effects in a clinical setting. For a novel agent like this compound, characterizing these effects is a crucial step in the drug development process to ensure both efficacy and safety.
Q2: What are the common molecular mechanisms that cause off-target effects?
Off-target effects can arise from several mechanisms:
-
Structural Homology: this compound may bind to proteins that share structural similarities with its primary target.
-
Metabolic Conversion: The molecule could be metabolized into active compounds with different target profiles.
-
Signaling Crosstalk: Inhibition of the primary target may lead to unforeseen compensatory changes in other signaling pathways.
Q3: How can I predict potential off-target effects of this compound before starting my experiments?
Several in silico and experimental methods can be employed to predict off-target interactions:
-
Bioinformatics and Molecular Modeling: Computational tools can screen protein databases for potential off-target binding partners based on structural or sequence homology.
-
Kinome Scanning: If this compound is a kinase inhibitor, comprehensive panels of kinases can be screened for unintended inhibitory activity.
-
Cell-Based Profiling: High-throughput screening of this compound against various cell lines can reveal unexpected patterns of activity or toxicity, suggesting potential off-target effects.
Section 2: Experimental Validation of Off-Target Effects
Once potential off-target effects are predicted, the next step is to experimentally validate them. This section provides troubleshooting guides and protocols for confirming these unintended interactions.
Troubleshooting Guide: Differentiating On-Target vs. Off-Target Phenotypes
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| The observed phenotype is stronger or different than expected from inhibiting the primary target. | This compound may be hitting one or more additional targets that contribute to the phenotype. | Perform a "rescue" experiment by reintroducing a modified, this compound-resistant version of the primary target. If the phenotype persists, it is likely due to off-target effects. |
| The cellular response to this compound does not correlate with the expression level of the primary target. | The observed effect may be driven by an off-target that is differentially expressed in your model system. | Use an orthogonal approach, such as RNA interference (RNAi) or CRISPR-Cas9, to specifically deplete the primary target and compare the resulting phenotype to that of this compound treatment.[1][2] |
| Inconsistent results are observed across different cell lines or model systems. | The off-target profile of this compound may vary depending on the proteomic landscape of the specific model system. | Employ proteomic methods, such as cellular thermal shift assay (CETSA) or chemical proteomics, to identify the binding partners of this compound in each system. |
Experimental Workflow: Validating Off-Target Engagement
The following diagram illustrates a comprehensive workflow for validating the off-target effects of this compound.
Caption: A workflow for identifying and validating off-target effects.
Protocol: CRISPR-Cas9 Mediated Target Validation
This protocol provides a method for creating a knockout cell line of the primary target to differentiate on-target from off-target effects of this compound.
Objective: To generate a stable knockout of the primary target gene to assess whether the phenotype induced by this compound is dependent on this target.
Materials:
-
Lentiviral vectors expressing Cas9 and a single-guide RNA (sgRNA) targeting the gene of interest.
-
Control sgRNA (non-targeting).
-
HEK293T cells (or other appropriate cell line).
-
Lipofectamine 3000.
-
Puromycin.
Procedure:
-
Design and Clone sgRNAs: Design two to three sgRNAs targeting an early exon of the gene of interest.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector, a packaging plasmid, and an envelope plasmid.
-
Transduction: Transduce the target cell line with the harvested lentivirus.
-
Selection: Select for transduced cells using puromycin.
-
Validation of Knockout: Confirm the knockout of the target protein by Western blot or qPCR.
-
Phenotypic Assay: Treat both the knockout and wild-type cells with this compound and assess the phenotype of interest.
Expected Outcome:
-
If the phenotype is lost in the knockout cells, it is likely an on-target effect.
-
If the phenotype persists, it is indicative of an off-target effect.
Section 3: Strategies to Reduce Off-Target Effects
After identifying and validating off-target interactions, the focus shifts to minimizing them. This section explores approaches to enhance the specificity of this compound.
Frequently Asked Questions (FAQs)
Q4: How can the chemical structure of this compound be modified to improve its specificity?
Q5: Are there any formulation or delivery strategies that can help reduce off-target effects?
Yes, advanced drug delivery systems can spatially or temporally control the exposure of this compound, thereby minimizing off-target effects. For instance, encapsulating this compound in nanoparticles that are targeted to a specific tissue or cell type can reduce systemic exposure and associated off-target interactions.
Q6: Can the experimental conditions be optimized to minimize off-target effects?
Using the lowest effective concentration of this compound is a straightforward way to reduce the likelihood of off-target engagement. It is also important to carefully consider the duration of treatment, as prolonged exposure can sometimes exacerbate off-target effects.
Workflow for Optimizing Specificity
The following diagram outlines a cyclical process for improving the specificity of a lead compound like this compound.
Caption: An iterative workflow for optimizing compound specificity.
References
-
Off-target effects in CRISPR/Cas9 gene editing. National Institutes of Health (NIH).[Link]
-
New method to detect off-target effects of CRISPR. ScienceDaily.[Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.[Link]
-
Off-Target Effects Of CRISPR/Cas9 and Their Solutions. ResearchGate.[Link]
-
Genome Editing with CRISPR: How to Effectively Minimize Off-Target Effects. YouTube.[Link]
Sources
Technical Support Center: AC1Ldcjl Purification
A Guide for Researchers, Scientists, and Drug Development Professionals
The purification of novel or complex recombinant proteins like AC1Ldcjl presents a unique set of challenges that can impede research and development timelines. Success requires more than a standard protocol; it demands a deep understanding of the protein's behavior and a systematic approach to troubleshooting. This guide, structured as a technical support center, provides field-proven insights and solutions to common issues encountered during the purification of challenging proteins.
Troubleshooting Guide: From Expression to Elution
This section addresses specific problems in a question-and-answer format, providing not just the "what" but the "why" behind each troubleshooting step.
Q1: My this compound expression is very low or completely absent. What should I investigate first?
Low protein yield is a frequent bottleneck, often originating from suboptimal expression conditions.[1] A systematic evaluation of expression parameters is the most effective approach.
Initial Checks & Solutions:
-
Codon Bias: The genetic code has redundancies, and different organisms prefer different codons for the same amino acid. If the this compound gene contains codons that are rare in your expression host (e.g., E. coli), translation can stall or terminate prematurely.[2][3]
-
Solution: Perform a codon usage analysis. If there is significant bias, re-synthesize the gene with codons optimized for your expression host.[2]
-
-
Promoter Strength & Leakiness: Strong promoters (like T7) can overwhelm the cell's machinery, leading to the formation of non-functional protein aggregates.[2] Conversely, if your protein is toxic to the host, even low-level "leaky" expression before induction can inhibit cell growth and reduce the final yield.
-
Expression Temperature: High temperatures (e.g., 37°C) promote rapid cell growth and high-level protein expression, but often at the expense of proper protein folding. This is a primary cause of protein insolubility and aggregation.[1][4]
Q2: My protein expresses well, but it's insoluble and forms inclusion bodies. How can I improve solubility?
Inclusion bodies are dense aggregates of misfolded protein.[1] While purifying from inclusion bodies is possible, optimizing for soluble expression is often preferable as it is more likely to yield correctly folded, functional protein.
Strategies for Soluble Expression:
-
Solubility-Enhancing Fusion Tags: Fusing a highly soluble partner protein to this compound can significantly improve its solubility.
-
Buffer Composition: The lysis buffer environment is critical for maintaining protein stability.
-
Co-expression with Chaperones: Molecular chaperones are proteins that assist in the correct folding of other proteins.
-
Solution: Co-transform your expression host with a plasmid that encodes for a set of chaperones (e.g., GroEL/GroES). This can provide the necessary machinery to help fold difficult proteins like this compound.[2]
-
Q3: I've purified this compound, but it precipitates or degrades quickly. How can I increase its stability?
Protein instability is a common issue, especially after removing the protein from its native cellular environment.[1] This can be due to proteolytic degradation or a tendency to aggregate at high concentrations.
Solutions for Enhancing Stability:
-
Protease Inhibition: During cell lysis, endogenous proteases are released that can degrade your target protein.
-
Solution: Always perform purification steps at low temperatures (4°C) and add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[1]
-
-
Buffer Optimization for Storage: The final storage buffer is critical for long-term stability.
-
Solution: Perform a buffer screen to find the optimal pH and salt concentration. Additives are crucial:
-
Glycerol (10-50%): Acts as a cryoprotectant and stabilizer.[1]
-
Reducing Agents (DTT or BME): If your protein has cysteine residues, these agents prevent oxidation and the formation of incorrect disulfide bonds that can lead to aggregation.[5]
-
EDTA: Chelates divalent metal ions that can be cofactors for certain proteases.
-
-
-
"Molecular Shield" Proteins: Recent research has identified "Hero" proteins that are intrinsically disordered and can protect "client" proteins from denaturation and aggregation under various stress conditions.[6][7][8][9]
Q4: My affinity-purified protein is not pure. How do I remove the remaining contaminants?
Affinity chromatography is a powerful first step, but it rarely yields a completely pure product.[10][11] Co-purification of host cell proteins (HCPs) is common, especially with His-tags, which can bind to any protein with surface-exposed histidine residues or metal-binding motifs.[12]
Improving Purity Post-Affinity Chromatography:
-
Optimize Washing Steps: Insufficient washing is a primary cause of contamination.
-
Implement Polishing Steps: A multi-step purification process is standard for achieving high purity.[10][15] The key is to use methods that separate proteins based on different physicochemical properties.
-
Ion-Exchange Chromatography (IEX): Separates proteins based on net surface charge. After affinity purification, load your sample onto an IEX column and elute with a salt gradient. This is highly effective at removing HCPs.[15]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates proteins based on their size and shape. It is an excellent final "polishing" step to remove any remaining aggregates and minor contaminants.[2][4]
-
Frequently Asked Questions (FAQs)
Q: Which expression system is best for this compound?
The choice depends on the protein's properties and the intended downstream application.
| Expression System | Advantages | Disadvantages | Best For |
| E. coli | Fast, inexpensive, high yield, easy to scale up.[1] | Lacks post-translational modifications (PTMs), high potential for inclusion bodies.[16] | Simple, non-glycosylated proteins; initial expression screening. |
| Yeast (P. pastoris) | Eukaryotic PTMs, high-density culture, secreted expression.[16] | Glycosylation patterns can be different from mammalian cells (hypermannosylation).[17] | Secreted proteins, proteins requiring basic PTMs. |
| Insect Cells (Baculovirus) | Good for large proteins and complexes, PTMs are closer to mammalian than yeast.[17][18][19][20] | More expensive and slower than E. coli, potential for non-human glycosylation.[17] | Complex intracellular or secreted proteins, virus-like particles. |
| Mammalian Cells (CHO, HEK) | Produces the most "native" protein with human-like PTMs and folding.[17][21] | Slowest, most expensive, lower yields.[21] | Therapeutic proteins, proteins requiring complex and specific PTMs for activity. |
Q: What are the pros and cons of common affinity tags?
| Affinity Tag | Advantages | Disadvantages |
| Polyhistidine (His-tag) | Small size, can be used under denaturing conditions.[11] | Lower specificity, can lead to co-purification of contaminants.[12] |
| Strep-tag® II | High specificity, gentle elution preserves protein activity.[16] | Binding can be sensitive to buffer conditions. |
| GST-tag | Large tag enhances solubility, high binding capacity.[4] | Can form dimers, large size may interfere with protein function. |
| MBP-tag | Very effective at improving solubility of difficult proteins. | Large tag (42 kDa) must often be removed, amylose resin can be prone to degradation. |
Q: When is it necessary to remove the affinity tag?
Tag removal is critical when the tag interferes with:
-
Protein Function: A bulky tag can block active sites or interaction domains.
-
Structural Studies: Tags can interfere with crystal formation in X-ray crystallography.
-
Therapeutic Applications: Non-human protein tags can be immunogenic.
The tag is removed by a site-specific protease (e.g., TEV, thrombin) that recognizes a cleavage site engineered between the protein and the tag. This adds another purification step to remove the cleaved tag and the protease.[2]
Experimental Workflow & Troubleshooting Visualizations
Standard Multi-Step Protein Purification Workflow
This diagram illustrates a common strategy for purifying a recombinant protein to high homogeneity.
Caption: A typical three-phase chromatography workflow for high-purity protein.
Troubleshooting Logic for Low Protein Yield
This flowchart provides a decision-making process for diagnosing the cause of low final protein yield.
Caption: A decision tree for systematically troubleshooting low protein yield.
References
-
Challenges and solutions for the downstream purification of therapeutic proteins. Biomaterials Research.
-
Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Journal.
-
Tips for Optimizing Protein Expression and Purification. Rockland Immunochemicals.
-
2.3: Structure & Function- Proteins I. Biology LibreTexts.
-
Troubleshooting Guide for Common Recombinant Protein Problems. Patsnap Synapse.
-
DNA elements of the type 1 adenylyl cyclase gene locus enhance reporter gene expression in neurons and pinealocytes. PubMed.
-
Protein Purification Support—Troubleshooting. Thermo Fisher Scientific.
-
How to increase the yield of a protein?. ResearchGate.
-
A widespread family of heat-resistant obscure (Hero) proteins protect against protein instability and aggregation. PubMed.
-
Production of Recombinant Viral Antigens Using the Baculovirus-Insect Cell Expression System. ACM Biolabs.
-
Challenges in recombinant protein purification PD. Cytiva Life Sciences.
-
Analyzing Protein Structure and Function. Molecular Biology of the Cell.
-
Gene Result ACOD1 aconitate decarboxylase 1. NCBI.
-
Protein Structure and Function. UW Pressbooks.
-
Strategies for Optimizing the Production of Proteins and Peptides with Multiple Disulfide Bonds. PMC - NIH.
-
'Hero' proteins assemble to stop toxic clumps. MND Research Blog.
-
Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Cytiva.
-
Functional analysis of Avr9/Cf-9 rapidly elicited genes identifies a protein kinase, ACIK1, that is essential for full Cf-9-dependent disease resistance in tomato. PubMed.
-
Cell Line Development Services | Mammalian, Microbial. AGC Biologics.
-
Challenges and solutions for the downstream purification of therapeutic proteins. ResearchGate.
-
Mastering Affinity Chromatography: Techniques and Troubleshooting. Microbioz India.
-
Overcoming Challenges and Improving Efficiency in Protein Purification. Labcompare.com.
-
Protein Structure & Function (AQA A Level Biology): Revision Note. Save My Exams.
-
Troubleshooting: Protein Expression. GoldBio.
-
Optimizing Protein Yield in E. coli Expression Systems. Patsnap Synapse.
-
A widespread family of heat-resistant obscure (Hero) proteins protect against protein instability and aggregation. bioRxiv.
-
Insect cell expression system: advances in applications, engineering strategies, and bioprocess development. PMC - NIH.
-
Protein Purification Protocol & Troubleshooting. Creative Biolabs.
-
What Are The Protocols And Tips Used In Protein Purification?. Biomatik.
-
Protein Structure. TeachMePhysiology.
-
A widespread family of heat-resistant obscure (Hero) proteins protect against protein instability and aggregation. ResearchGate.
-
Introduction to Affinity Chromatography. Bio-Rad.
-
Expression Systems. NEB.
-
Common Problems During His-tag Purification. YouTube.
-
(PDF) Baculovirus Expression Systems for Recombinant Protein Production in Insect Cells. ResearchGate.
-
A widespread family of heat-resistant obscure (Hero) proteins protect against protein instability and aggregation. Semantic Scholar.
-
Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.
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- 21. agcbio.com [agcbio.com]
Technical Support Center: Interpreting Ambiguous NMR Spectra of AC1Ldcjl
Welcome to the technical support center for the analysis of AC1Ldcjl and related compounds. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting nuclear magnetic resonance (NMR) spectra of this molecular class. The inherent structural complexity of this compound can often lead to ambiguous NMR data, including signal overlap and unexpected peak multiplicities. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you obtain and interpret high-quality NMR spectra.
Troubleshooting Guide: Resolving Common Spectral Ambiguities
This section addresses specific issues you may encounter during your NMR experiments with this compound. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Issue 1: My ¹H NMR spectrum of this compound shows severe peak broadening and poor resolution.
Broadened peaks in an NMR spectrum can be caused by several factors, including sample concentration, magnetic field inhomogeneity, and chemical exchange processes.[1][2][3] For a molecule like this compound, which contains multiple stereocenters and conformationally flexible rings, these issues are particularly common.
Potential Causes & Solutions:
-
High Sample Concentration: Aggregation of this compound molecules at high concentrations can lead to significant peak broadening.[4]
-
Troubleshooting Steps:
-
Prepare a series of samples with decreasing concentrations to determine the optimal concentration for solubility and spectral resolution. For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of deuterated solvent is a good starting point.[5]
-
If the compound is still poorly soluble, consider using a different deuterated solvent or a solvent mixture. For instance, adding a small amount of deuterated methanol (CD₃OD) to a CDCl₃ solution can sometimes disrupt intermolecular hydrogen bonding and reduce aggregation.[4]
-
-
-
Poor Magnetic Field Homogeneity (Shimming): An inhomogeneous magnetic field across the sample will cause peaks to broaden.[1][2]
-
Troubleshooting Steps:
-
Ensure your NMR tube is of good quality and has been cleaned properly to remove any paramagnetic impurities.[6]
-
Carefully follow the instrument's automatic or manual shimming procedures to optimize the magnetic field homogeneity.[7] If you are unfamiliar with manual shimming, consult your facility's NMR manager.
-
-
-
Chemical Exchange: this compound may exist in multiple conformations that are in rapid exchange on the NMR timescale, leading to broadened signals.[2][8]
-
Troubleshooting Steps:
-
Issue 2: I am struggling to distinguish between the signals of this compound and various impurities in my spectrum.
The presence of residual solvents, starting materials, or byproducts can complicate spectral interpretation.[9][10]
Potential Causes & Solutions:
-
Residual Solvents: Solvents used during the reaction or purification process are common contaminants.[1][11][12]
-
Troubleshooting Steps:
-
Consult a reference table of common NMR solvent impurities to identify potential contaminant peaks.[9][11][12][13]
-
Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample. For stubborn solvents like ethyl acetate, co-evaporation with a more volatile solvent like dichloromethane can be effective.[1]
-
-
-
Unreacted Starting Materials or Byproducts: These will appear as extra peaks in your spectrum.
-
Troubleshooting Steps:
-
Compare the spectrum of your sample with the known spectra of the starting materials.
-
If the impurities cannot be easily identified, consider acquiring a 2D NMR spectrum, such as a COSY or HSQC, to help differentiate the spin systems of the different components.
-
-
Issue 3: The aliphatic region of my ¹H NMR spectrum is a crowded mess of overlapping signals.
Due to the complex, polycyclic core of this compound, significant overlap of proton signals, especially in the aliphatic region, is a common challenge.[14]
Potential Causes & Solutions:
-
Inherent Signal Overlap: The chemical shifts of many protons in this compound are very similar.
-
Troubleshooting Steps:
-
Change the Solvent: Running the sample in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) can alter the chemical shifts of some protons and may resolve the overlap.[1]
-
Acquire 2D NMR Spectra: Two-dimensional NMR experiments are essential for resolving overlapping signals and elucidating the structure of complex molecules like this compound.[14][15][16]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[8][15] This helps to trace out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[8][14][15] This is extremely useful for assigning carbon signals and separating overlapping proton signals based on their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which helps to piece together the different fragments of the molecule.[8][17]
-
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the NMR analysis of this compound.
Q1: What are the recommended sample preparation guidelines for this compound?
Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.[5][18][19]
A1: Best Practices for Sample Preparation:
-
Purity: Ensure your sample is as pure as possible to avoid complications from impurity signals.[6]
-
Solvent: Choose a deuterated solvent in which this compound is fully soluble. The sample should be a homogeneous solution free of any particulate matter.[5][20]
-
Concentration: For ¹H NMR, aim for a concentration of 1-5 mg in 0.6-0.7 mL of solvent. For ¹³C NMR and other less sensitive nuclei, a higher concentration of 5-30 mg may be necessary.[5]
-
Filtration: It is good practice to filter the NMR sample through a small plug of glass wool in a Pasteur pipette to remove any dust or particulate matter.[6][18][20]
Q2: My signal-to-noise ratio is very low. How can I improve it?
A low signal-to-noise (S/N) ratio can make it difficult to identify real signals from the baseline noise.[21][22][23]
A2: Strategies to Improve Signal-to-Noise:
-
Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.[22][24]
-
Optimize Acquisition Parameters: Ensure that the relaxation delay (d1) is set appropriately (typically 1-5 times the longest T1 relaxation time) to allow for full relaxation of the protons between pulses.[25][26]
-
Use a Higher Field Instrument: A spectrometer with a higher magnetic field strength will provide greater sensitivity and better signal dispersion.[27]
-
Cryoprobe: If available, using a cryoprobe can significantly enhance the S/N ratio.[21]
Q3: I suspect I have a mixture of diastereomers of this compound. How can I confirm this using NMR?
The synthesis of this compound can sometimes result in the formation of diastereomers, which will lead to a more complex NMR spectrum.[8]
A3: NMR Techniques for Diastereomer Analysis:
-
Careful Analysis of 1D Spectra: Look for sets of peaks with similar splitting patterns but slightly different chemical shifts. The integration of these sets of peaks can provide the ratio of the diastereomers.
-
2D NMR:
-
COSY and HSQC: These experiments will show separate sets of correlations for each diastereomer.[28][29]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space. Since diastereomers have different 3D arrangements, they will exhibit different NOE correlations, which can be used to determine the relative stereochemistry of each isomer.[8]
-
-
Variable Temperature (VT) NMR: If the diastereomers are interconverting, acquiring spectra at different temperatures may help to resolve the individual signals.[8]
Visualizing Experimental Workflows
To effectively troubleshoot and analyze the NMR spectra of this compound, a structured approach is necessary. The following diagrams illustrate the decision-making process for addressing common spectral issues.
Caption: A strategic approach to utilizing 2D NMR for structural elucidation.
Summary of Key Parameters
The following table provides a quick reference for recommended starting parameters for various NMR experiments on a 400-600 MHz spectrometer.
| Parameter | ¹H NMR | ¹³C NMR | COSY | HSQC |
| Sample Conc. | 1-5 mg | 5-30 mg | 5-10 mg | 5-15 mg |
| Solvent Vol. | 0.6-0.7 mL | 0.6-0.7 mL | 0.6-0.7 mL | 0.6-0.7 mL |
| Number of Scans | 16-64 | 1024-4096 | 8-16 | 16-32 |
| Relaxation Delay | 1-2 s | 2-5 s | 1.5 s | 1.5 s |
| Acquisition Time | 2-4 s | 1-2 s | 0.2-0.3 s | 0.1-0.2 s |
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
- Al-Tahhan, I. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 45A(3), e21387.
-
Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]
-
Moser, A. (2008). How to deal with ambiguity in an HMBC spectrum? … Part 1. ACD/Labs. [Link]
-
Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST. [Link]
-
ResearchGate. (2013). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? [Link]
-
Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
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TutorChase. (n.d.). Why might an NMR spectrum show broad peaks? [Link]
-
Moser, A. (2009). How to Interpret an HSQC-COSY Experiment. ACD/Labs. [Link]
- Gregory, R. F., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Maas, J. (2017). OPTIMIZING NMR DATA ACQUISITION AND DATA PROCESSING PARAMETERS FOR TIGHT-GAS MONTNEY FORMATION OF WESTERN CANADA. [Link]
-
University of Ottawa NMR Facility Blog. (2017). Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning. [Link]
-
Reddit. (2023). NMR Peak Broadening. [Link]
- Sturniolo, S., et al. (2023). Atomic-level structure determination of amorphous molecular solids by NMR.
-
ResearchGate. (2015). Increase NMR signal-to-noise per unit mass/concentration? [Link]
-
Gregory, R. F., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. [Link]
- Schlesinger, C., et al. (2022). Ambiguous structure determination from powder data: four different structural models of 4,11-di-fluoro-quinacridone with similar X-ray powder patterns, fit to the PDF, SSNMR and DFT-D. IUCrJ, 9(Pt 4), 406–424.
-
Oxford Instruments. (n.d.). How to get the most out of your NMR system. [Link]
-
Chemistry Department, University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters. [Link]
-
Reddit. (2021). What are the best practices for sample preparation for NMR analysis? [Link]
-
IMSERC. (n.d.). 2D HSQC-COSY Experiment. [Link]
-
Chemistry For Everyone. (2025). What Causes NMR Peak Broadening? YouTube. [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
Chemistry Stack Exchange. (2021). How to make standard sample for NMR signal-to-noise ratio. [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Bruker. (n.d.). Step-by-step procedure for NMR data acquisition. [Link]
-
R-NMR. (n.d.). SOP data acquisition. [Link]
- Jeannerat, D. (2023). Chapter 2: Top Resolution in 2D NMR Spectroscopy Using Spectral Aliasing.
-
University of Cambridge. (n.d.). NMR Sample Preparation. [Link]
-
Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. [Link]
- Mobli, M., & Hoch, J. C. (2014). Exploring Signal-to-noise Ratio and Sensitivity in Non-Uniformly Sampled Multi-Dimensional NMR Spectra. Journal of Magnetic Resonance, 241, 37–45.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- Martin, G. E., & Zektzer, A. S. (2010). Problems, artifacts and solutions in the INADEQUATE NMR experiment. Magnetic Resonance in Chemistry, 48(8), 577–585.
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AC1Ldcjl Technical Support Center: Long-Term Storage Stability
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for AC1Ldcjl. As a novel therapeutic protein, maintaining the stability of this compound throughout its lifecycle is paramount to ensuring its safety, efficacy, and quality. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate and resolve potential stability issues encountered during long-term storage. Therapeutic proteins are complex molecules, and even minor instabilities can compromise performance, leading to clinical setbacks or unreliable research outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common initial signs of this compound instability during long-term storage?
A1: The first indicators of instability are often subtle. Visually, you might observe a slight opalescence, haziness, or the formation of visible particulates in the solution. Analytically, the most common early warning sign is the appearance of soluble aggregates, which can be detected by techniques like Size Exclusion Chromatography (SEC-HPLC).[2] A decrease in the main peak's purity (monomer content) and a corresponding increase in high molecular weight species (dimers, oligomers) is a primary concern.
Q2: Our this compound solution is stored at the recommended 2-8°C, but we are still seeing degradation. Why?
A2: While 2-8°C is the standard storage condition, degradation can still occur. This is because multiple factors beyond temperature influence stability.[1] These include:
-
Formulation Inadequacies: The buffer pH, ionic strength, or absence of key excipients (stabilizers, surfactants) may not be optimal for this compound.
-
Interfacial Stress: Interaction with the air-liquid interface or the inner surface of the storage vial can induce denaturation and aggregation.[3]
-
Oxidation: Trace amounts of oxygen in the headspace or leachables from the container can cause oxidation of sensitive amino acid residues like methionine and tryptophan.[4]
-
Freeze-Thaw Cycles: Even if accidental, transient temperature excursions below freezing can cause significant aggregation.[5]
Q3: What is the difference between physical and chemical instability?
A3: Physical instability refers to changes in the protein's higher-order structure (secondary, tertiary, quaternary) without altering its covalent bonds. The most common manifestations are denaturation (unfolding) and aggregation (clumping of protein molecules).[6] Chemical instability involves the formation or breakage of covalent bonds, leading to modifications of the protein itself.[6] Common pathways include oxidation, deamidation, hydrolysis, and disulfide bond scrambling.[4][6]
Q4: Can we use a lyophilized (freeze-dried) format for this compound to improve stability?
A4: Lyophilization is a common and effective strategy to improve the long-term stability of therapeutic proteins by removing water, which is a key reactant in many degradation pathways.[7] However, the process itself can introduce stresses (freezing and drying) that may cause aggregation. Therefore, a carefully developed lyophilization cycle and a formulation containing appropriate cryoprotectants (like sucrose or trehalose) are essential for success.[7][8]
In-Depth Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the most common stability issues observed with this compound.
Guide 1: Troubleshooting Aggregation and Particle Formation
Aggregation is the most frequent degradation pathway for therapeutic proteins and a major concern due to its potential to reduce efficacy and increase immunogenicity.[1][3]
Problem: An increase in high molecular weight species (HMWS) is detected by SEC-HPLC, or visible/sub-visible particles are observed.
Causality: Protein molecules can aggregate through various mechanisms, often initiated by partial unfolding which exposes hydrophobic regions.[9] This can be triggered by thermal stress, mechanical stress (agitation), interfacial exposure, or suboptimal formulation conditions like pH and ionic strength.[2][5]
Troubleshooting Workflow:
Sources
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- 9. approcess.com [approcess.com]
Technical Support Center: Improving the Bioavailability of AC1Ldcjl
Welcome to the technical support center for AC1Ldcjl, an investigational compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to poor oral bioavailability. As every compound is unique, this document provides a foundational framework and proven strategies to diagnose and solve issues related to solubility, permeability, and metabolism.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered when a promising compound exhibits poor in vivo performance.
Q1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?
A1: Low and variable oral bioavailability is a frequent hurdle in drug development. The issue typically stems from one or more of three main factors related to the compound's properties and its journey through the gastrointestinal (GI) tract.[1][2] The primary culprits are:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in GI fluids, which is a prerequisite for absorption. This is a common issue for many new chemical entities.[3][4]
-
Low Membrane Permeability: The dissolved compound may not be able to efficiently cross the intestinal epithelial cells to enter the bloodstream. This is often an issue for molecules that are too large or too polar.[5][6]
-
Extensive First-Pass Metabolism: The compound, after absorption, is transported directly to the liver via the portal vein, where it can be heavily metabolized before it ever reaches systemic circulation.[7][8][9] Metabolism can also occur within the intestinal wall itself.[8][10]
Q2: How can we systematically diagnose the primary reason for this compound's poor bioavailability?
A2: A stepwise, data-driven approach is crucial. Before proceeding to complex in vivo studies, a series of in vitro and in silico assessments can provide significant insights and help focus your efforts.[11][12][13]
-
In Silico & Physicochemical Profiling: Start with basic characterization. Use computational models to predict properties like logP, molecular weight, and the number of hydrogen bond donors/acceptors. Compare these against guidelines like Lipinski's Rule of Five to flag potential permeability issues.[14][15][16] Experimentally determine the compound's pKa and aqueous solubility.
-
In Vitro Permeability and Metabolism Assays: Conduct parallel in vitro experiments. A Caco-2 or PAMPA assay will assess intestinal permeability[17][18][19], while a liver microsomal stability assay will determine its susceptibility to metabolic breakdown.[20][21]
-
Synthesize the Data: By comparing the results, you can pinpoint the most significant barrier. For instance, if the compound is highly permeable in a PAMPA assay but shows low bioavailability in vivo, first-pass metabolism is a strong suspect. Conversely, if it's metabolically stable but has poor permeability, formulation strategies should focus on overcoming the intestinal barrier.
Q3: What does it mean if this compound violates Lipinski's "Rule of Five"?
A3: Lipinski's Rule of Five (Ro5) is a set of guidelines used to evaluate the "drug-likeness" of a compound and its potential for good oral absorption.[5][6][14] The rules are:
-
Molecular weight < 500 Daltons
-
LogP (a measure of lipophilicity) < 5
-
No more than 5 hydrogen bond donors
-
No more than 10 hydrogen bond acceptors
A violation of more than one of these rules suggests a higher probability of poor absorption or permeation.[5][14] It's not a strict law but a powerful diagnostic tool. If this compound violates these rules, particularly in molecular weight or logP, low permeability is a likely contributor to its poor bioavailability.[15][16]
Part 2: Troubleshooting Guides & Optimization Strategies
This section provides a deeper dive into the three primary causes of poor bioavailability, offering diagnostic workflows and proven solutions.
Workflow: Diagnosing the Root Cause of Poor Bioavailability
Before investing in extensive formulation work, it is critical to identify the rate-limiting step for this compound's absorption. The following workflow provides a logical path for this investigation.
Caption: A decision-making workflow for troubleshooting poor oral bioavailability.
Issue 1: Poor Aqueous Solubility
Causality: For a drug to be absorbed, it must first be dissolved in the fluids of the GI tract. If a compound has low aqueous solubility, the dissolution process is slow and incomplete, meaning only a small fraction of the administered dose is available to be absorbed across the intestinal wall.[3][4] This is often the primary bottleneck for compounds classified under the Biopharmaceutics Classification System (BCS) Class II.
Troubleshooting & Solutions:
The goal of formulation is to increase the dissolution rate and/or the apparent solubility of this compound in the gut. Several well-established techniques can achieve this.[22][23][24]
| Strategy | Mechanism of Action | Best For | Key Considerations |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[3][24] | Crystalline compounds where dissolution rate is the limiting factor. | Risk of particle aggregation. May not be sufficient for extremely insoluble compounds. |
| Amorphous Solid Dispersions (ASDs) | The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, which has a higher apparent solubility than the stable crystalline form.[25][26][27][28] | Poorly soluble crystalline compounds. Can create a "supersaturated" state in the gut.[26] | Physical stability is critical; the amorphous form can recrystallize over time, losing its advantage.[29] Polymer selection is key. |
| Lipid-Based Formulations (LBDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. These systems form fine emulsions or microemulsions in the GI tract, presenting the drug in a solubilized state.[30][31][32] | Highly lipophilic (fat-soluble) compounds. Can also enhance absorption via lymphatic pathways, bypassing the liver.[31] | Requires careful screening of excipients. Potential for drug precipitation upon dilution in the gut. |
| Prodrugs | A bioreversible derivative of the parent drug is created by attaching a hydrophilic (water-soluble) promoiety, which is later cleaved in vivo to release the active drug.[33][34][35] | Compounds with functional groups (e.g., -OH, -COOH) that can be modified. | The kinetics of prodrug conversion must be optimal. The promoiety must be non-toxic. |
Issue 2: Low Intestinal Permeability
Causality: After dissolving, the drug must pass through the lipid bilayer of the intestinal epithelial cells. This process, known as permeation, is challenging for molecules that are too large, too polar (hydrophilic), or carry a charge at intestinal pH. The physicochemical properties described by Lipinski's Rule of Five govern this process.[14][16]
Troubleshooting & Solutions:
Improving permeability often requires chemical modification of the drug molecule itself, as formulation strategies have a more limited impact here compared to solubility issues.
-
Prodrug Approach: This is the most effective strategy for overcoming permeability issues.[36][37] By attaching a lipophilic promoiety to the parent drug, its ability to partition into the lipid cell membrane can be drastically improved.[35] For example, esterifying a carboxylic acid group masks its negative charge and increases lipophilicity, facilitating passive diffusion. The ester is then cleaved by endogenous esterase enzymes inside the cell or in circulation to release the active parent drug.[38]
-
Structural Modification (Lead Optimization): During the drug discovery phase, medicinal chemists can modify the structure of this compound to improve its permeability characteristics. This involves a careful balancing act to maintain pharmacological activity while optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Issue 3: Extensive First-Pass Metabolism
Causality: The intestinal wall and, most significantly, the liver contain a high concentration of metabolic enzymes, particularly the Cytochrome P450 (CYP) family.[8][9] When an orally administered drug is absorbed, it enters the portal circulation and is delivered directly to the liver.[7][8] If the drug is a substrate for these enzymes, a significant portion of the dose can be metabolized and inactivated before it ever reaches the systemic circulation, a phenomenon known as the first-pass effect.[9][10][39]
Troubleshooting & Solutions:
Strategies to overcome first-pass metabolism aim to either protect the drug from metabolic enzymes or bypass the liver altogether.
-
Prodrug to Mask Metabolic Sites: If the specific site on this compound that is being metabolized is known (the "metabolic soft spot"), a prodrug can be designed to temporarily block or mask that site. The promoiety prevents the metabolic enzyme from recognizing the drug. After passing through the liver, the promoiety is cleaved, releasing the active drug into systemic circulation.
-
Co-administration with Inhibitors (For Research Only): In preclinical studies, co-administering this compound with a known inhibitor of the relevant CYP enzyme can confirm that first-pass metabolism is the issue. If bioavailability dramatically increases in the presence of the inhibitor, it provides strong evidence for this mechanism. This is a diagnostic tool, not a therapeutic strategy.
-
Alternative Routes of Administration: If first-pass metabolism is too extensive to overcome, consider routes that bypass the portal circulation. Sublingual, transdermal, or parenteral (e.g., intravenous, subcutaneous) administration delivers the drug directly into the systemic circulation, avoiding the first-pass effect.[7]
-
Lipid-Based Formulations: As mentioned earlier, some lipid-based systems can promote absorption through the intestinal lymphatic system, which drains into the thoracic duct and then directly into systemic circulation, thereby bypassing the liver.[31]
Part 3: Experimental Protocols
The following are standardized, high-level protocols for key in vitro assays to diagnose bioavailability issues. Researchers should adapt them based on the specific properties of this compound and available laboratory equipment.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane, simulating the intestinal barrier.[17]
Caption: Experimental workflow for the PAMPA assay.
Methodology:
-
Prepare Solutions: Create a stock solution of this compound in DMSO. Prepare the donor buffer (e.g., PBS at pH 6.5) and acceptor buffer (e.g., PBS at pH 7.4). The artificial membrane solution is typically a mixture of phospholipids, like lecithin, in an organic solvent such as dodecane.[40]
-
Coat the Donor Plate: A 96-well filter plate (the donor plate) has a porous filter at the bottom of each well. Pipette a small volume (e.g., 5 µL) of the lipid solution onto each filter and allow the solvent to evaporate, leaving a lipid layer.[40]
-
Load Plates: Add the acceptor buffer to a 96-well acceptor plate. Dilute the this compound stock solution into the donor buffer and add it to the coated donor plate.
-
Incubate: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".[41] Incubate for a defined period (e.g., 5 to 18 hours) at room temperature.[17][42]
-
Analyze: After incubation, separate the plates. Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated based on the concentration of the compound in the acceptor well, the volume of the wells, the surface area of the membrane, and the incubation time. High, medium, and low permeability control compounds should be run in parallel for comparison.[42]
Protocol 2: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound by measuring its rate of depletion when incubated with liver microsomes.[20][43]
Methodology:
-
Prepare Reagents: Thaw commercially available pooled human liver microsomes (HLMs) on ice.[21] Prepare a cofactor solution containing an NADPH-regenerating system (this is crucial to sustain enzyme activity).[43][44] Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[21][45]
-
Initiate Reaction: In a 96-well plate, pre-warm the microsomes and this compound (at a final concentration typically around 1 µM) in buffer to 37°C.[20] Initiate the metabolic reaction by adding the NADPH cofactor solution.[21] A parallel incubation without the NADPH cofactor serves as a negative control to account for non-enzymatic degradation.[45]
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold "stop solution," typically acetonitrile containing an internal standard.[20]
-
Sample Preparation: Centrifuge the plate to pellet the precipitated proteins.
-
Analyze: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of this compound at each time point relative to the 0-minute sample.
-
Calculate Stability: Plot the natural log of the percent remaining of this compound versus time. The slope of the linear regression line corresponds to the elimination rate constant. From this, you can calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).[20][45]
References
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Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. Available at: [Link]
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Garg, V., Singh, H., Bimbrawh, S., et al. (n.d.). Lipid-Based Drug Delivery Systems. PMC - NIH. Available at: [Link]
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Miller, D. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available at: [Link]
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MDPI. (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI. Available at: [Link]
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Frank, K. J., Westedt, U., Rosenblatt, K. M., et al. (2020). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC - NIH. Available at: [Link]
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Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]
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Al-Galli, M. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
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Walsh Medical Media. (n.d.). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media. Available at: [Link]
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Wernevik, J., Giordanetto, F., & H-G, C. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
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Longdom Publishing. (n.d.). Improving Drug Bioavailability through Lipid-Based Delivery Methods. Longdom Publishing. Available at: [Link]
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]
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Ferreira, M., & Pires, R. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available at: [Link]
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St-Gallay, S. (2018). The Rule of 5 - Two decades later. Sygnature Discovery. Available at: [Link]
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Al-Hilal, M. (2022). First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). Available at: [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
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Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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Ferreira, M., & Pires, R. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. PubMed. Available at: [Link]
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Longdom Publishing. (n.d.). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Longdom Publishing. Available at: [Link]
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Study.com. (n.d.). First Pass Effect | Drug Metabolism & Pharmacology - Lesson. Study.com. Available at: [Link]
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Kumar, D., & Patel, S. (2015). Lipid based drug delivery system: A pharmaceutical perspective. International Journal of Advanced Pharmaceutics, Medical and Bioallied Sciences. Available at: [Link]
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Krishnaiah, Y. S. R. (2010). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Walsh Medical Media. Available at: [Link]
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Pharma Focus Asia. (n.d.). Lipid Based Drug Delivery Systems. Pharma Focus Asia. Available at: [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]
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Al-Hilal, M., & Alam, F. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. Available at: [Link]
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Ahmed, A. (2024). First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. Available at: [Link]
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Yang, Y., & Lee, P. I. (2015). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. ResearchGate. Available at: [Link]
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ACS Publications. (n.d.). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. Molecular Pharmaceutics. Available at: [Link]
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Walsh Medical Media. (2023). Study of First-Pass Metabolism and its Uses. Walsh Medical Media. Available at: [Link]
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Curtis & Coulter. (2021). Prodrug Approach for Improving Bioavailability. Curtis & Coulter. Available at: [Link]
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Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]
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Technobis. (2024). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis Crystallization Systems. Available at: [Link]
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N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. Available at: [Link]
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CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. Available at: [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. Available at: [Link]
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He, H., & He, Y. (2004). Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery. PubMed. Available at: [Link]
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Gertz, M., & Houston, J. B. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. ULisboa Research Portal. Available at: [Link]
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Sohlenius-Sternbeck, A., & Jones, C. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. Available at: [Link]
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Technology Networks. (n.d.). pampa-permeability-assay.pdf. Technology Networks. Available at: [Link]
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Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available at: [Link]
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Carosone, C., & Lupo, M. G. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. PMC - NIH. Available at: [Link]
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MSD Manual Professional Edition. (n.d.). Drug Bioavailability. MSD Manual Professional Edition. Available at: [Link]
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Homayun, B., & Lin, X. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available at: [Link]
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Patsnap Synapse. (2024). How to improve the bioavailability of a drug? Patsnap Synapse. Available at: [Link]
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ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. Available at: [Link]
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Technical Support Center: A Researcher's Guide to Minimizing AC1Ldc-jl Cytotoxicity in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide you, the researcher, with a comprehensive framework for understanding, troubleshooting, and ultimately minimizing the cytotoxic effects of the novel small molecule, AC1Ldc-jl, in your primary cell culture experiments. Drawing upon established principles of cell biology and pharmacology, this resource offers practical, experience-driven advice to ensure the scientific integrity and reproducibility of your results.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
Understanding the fundamentals of how a small molecule interacts with sensitive primary cell systems is the first step toward successful experimentation.
Q1: What are the likely causes of cytotoxicity when introducing a new small molecule like AC1Ldc-jl to my primary cells?
Cytotoxicity in primary cell cultures when using a novel compound such as AC1Ldc-jl can be attributed to several factors:
-
On-Target Toxicity : The intended biological mechanism of AC1Ldc-jl, if too potent or broadly expressed in your cell type, could disrupt vital cellular functions and lead to cell death.
-
Off-Target Effects : AC1Ldc-jl might be interacting with unintended molecular targets within the cells, triggering toxic pathways.
-
Excessive Concentration : The dose of AC1Ldc-jl may simply be too high for the delicate nature of the primary cells being studied.
-
Solvent Toxicity : The vehicle used to dissolve AC1Ldc-jl, most commonly DMSO, can be independently toxic to primary cells, particularly at concentrations above 0.1%.[1]
-
Unfavorable Culture Conditions : Primary cells are highly responsive to their environment; suboptimal media, serum, or cell density can heighten their sensitivity to chemical stressors.
Q2: Why do my primary cells seem so much more sensitive to AC1Ldc-jl than the immortalized cell lines I've used in the past?
Primary cells are sourced directly from tissue and are more representative of the in vivo environment, which is what makes them invaluable for generating biologically relevant data.[2] However, unlike immortalized cell lines that have undergone genetic mutations allowing for indefinite growth, primary cells have a limited lifespan and are less resilient to chemical or environmental insults.[3]
Q3: I'm just starting my experiments with AC1Ldc-jl. What is the most critical first step to avoid cytotoxicity?
Your initial and most critical experiment should be a comprehensive dose-response study. This will allow you to determine key parameters such as the half-maximal inhibitory concentration (IC50) for efficacy and the toxic concentration 50 (TC50).[1] Establishing this "therapeutic window" is fundamental to designing meaningful and reproducible experiments.
Part 2: Troubleshooting Guide: Navigating Common Experimental Hurdles
This section offers a systematic, question-and-answer-based approach to resolving common issues encountered during the application of AC1Ldc-jl in primary cell cultures.
Scenario 1: You're observing widespread cell death, even at very low concentrations of AC1Ldc-jl.
-
Question: I've run a preliminary dose-response curve, and I'm seeing significant cytotoxicity even at the lowest concentrations of AC1Ldc-jl. What's going on?
-
Answer: This situation suggests either an extreme sensitivity of your chosen primary cell type to AC1Ldc-jl or a potential artifact in your experimental conditions.
-
Troubleshooting Workflow:
Troubleshooting high cytotoxicity. -
Featured Protocol: Assessing Vehicle (DMSO) Toxicity
-
Cell Plating: Seed your primary cells in a 96-well plate at your standard density and allow them to attach and recover for 24 hours.
-
Vehicle Dilution Series: Prepare a series of dilutions of your vehicle (e.g., DMSO) in the culture medium. These dilutions should mirror the final concentrations of the vehicle in your AC1Ldc-jl-treated wells. It is best practice to maintain a final DMSO concentration at or below 0.1%.[1]
-
Treatment Application: Replace the existing medium with the vehicle dilution series. Remember to include untreated wells as a negative control.
-
Incubation: Incubate the plate for the same duration as your planned AC1Ldc-jl experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Utilize a cell viability assay, such as MTT or a live/dead fluorescent stain, to quantify any cytotoxic effects of the vehicle alone.
-
-
Scenario 2: Your experimental results are inconsistent between replicate wells and across different experiments.
-
Answer: High variability is often a sign of technical inconsistencies in the experimental setup.[4]
-
Troubleshooting at a Glance:
-
| Potential Cause | Recommended Solution | Expected Outcome |
| Uneven Cell Seeding | Ensure your cell suspension is homogenous by gently swirling the flask before and during the plating process. For more viscous cell suspensions, consider using the reverse pipetting technique.[4] | A significant reduction in well-to-well variability in both cell numbers and the final assay signal. |
| The "Edge Effect" | To counteract increased evaporation in the outer wells of a microplate, fill these peripheral wells with sterile PBS or cell-free medium and exclude them from your data analysis. Maintaining proper humidification in your incubator is also critical.[4] | Minimized evaporation leads to more consistent and reliable results across the entire plate. |
| Pipetting Inaccuracies | Regularly calibrate your pipettes and strive for a consistent pipetting technique throughout the experiment.[4] | Enhanced accuracy and precision in the delivery of cells, media, and reagents. |
| Compound Precipitation | Before adding to your cells, visually inspect your AC1Ldc-jl dilutions under a microscope to ensure the compound is fully dissolved. If you observe precipitates, you may need to consider an alternative solvent or prepare a more dilute stock solution. | Guarantees that your cells are receiving a consistent and accurate dose of the compound. |
Scenario 3: AC1Ldc-jl is not producing the expected biological effect, or its effective concentration is dangerously close to its toxic concentration.
-
Question: I'm struggling to find a therapeutic window for AC1Ldc-jl. Either it's inactive, or the concentration required for a biological effect is also killing the cells. What are my options?
-
Answer: This challenging scenario could point to issues with the compound's stability in culture, poor cell permeability, or that your primary cells are rapidly metabolizing it.
-
Optimization Strategy:
Optimizing for a narrow therapeutic window. -
Featured Protocol: Time-Course of Target Engagement
-
Cell Treatment: Treat your primary cells with a concentration of AC1Ldc-jl that you have determined to be effective and non-toxic.
-
Timed Harvesting: At various time points following treatment (e.g., 1, 4, 8, 12, and 24 hours), harvest cell lysates.
-
Target Analysis: Employ a suitable method, such as Western blotting or qPCR, to quantify the expression or activity of the intended molecular target of AC1Ldc-jl.
-
Data Interpretation: If you observe a diminishing effect on the target over time, it may indicate that the cells are metabolizing and clearing the compound.
-
-
Part 3: Advanced Protocols and Best Practices
Systematically Determining the Optimal, Non-Toxic Concentration Range for AC1Ldc-jl
A methodical approach is essential for pinpointing a concentration of AC1Ldc-jl that is both biologically active and minimally cytotoxic.
-
A Step-by-Step Guide:
-
Initial Broad-Range Screening:
-
Begin by preparing 10-fold serial dilutions of AC1Ldc-jl, covering a wide concentration range from high micromolar (e.g., 100 µM) down to low nanomolar.[1]
-
It is crucial to include a vehicle control (e.g., DMSO) at the same final concentration as your highest AC1Ldc-jl dose.
-
Treat your primary cells for a standardized period, for instance, 48 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to calculate the TC50.
-
-
Narrow-Range Refinement:
-
Using the data from your initial screen, select a more focused range of concentrations that are below the TC50 and encompass the desired level of efficacy.
-
Within this range, prepare 2-fold serial dilutions.
-
Repeat the treatment and viability assay to more precisely define the optimal non-toxic working concentration range.
-
-
Illustrative Data: A Sample Dose-Response for AC1Ldc-jl
| Concentration (µM) | % Cell Viability (Mean ± SD) | Target Inhibition (%) |
| 100 | 5 ± 2 | 98 |
| 10 | 25 ± 5 | 95 |
| 1 | 80 ± 8 | 85 |
| 0.1 | 95 ± 4 | 50 |
| 0.01 | 98 ± 3 | 10 |
| Vehicle Control | 100 ± 2 | 0 |
Visualizing the Experimental Workflow for Optimizing AC1Ldc-jl Treatment
Sources
Validation & Comparative
A Comparative Guide to Histone Deacetylase (HDAC) Inhibitors: Vorinostat vs. Romidepsin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Histone Deacetylases in Oncology
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1][2] They remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression.[2][3] In various cancers, HDACs are often overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting cell survival and proliferation.[1][4]
HDAC inhibitors are a class of anti-cancer agents that counteract this effect by blocking the enzymatic activity of HDACs.[1][2] This leads to an accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes.[2][3] Beyond histones, HDAC inhibitors also affect the acetylation status and function of numerous non-histone proteins involved in critical cellular processes like cell cycle control, apoptosis, and DNA damage repair.[1][2][5] This multifaceted mechanism of action, which includes inducing cell cycle arrest, apoptosis, and differentiation, makes HDAC inhibitors a promising therapeutic strategy in oncology.[1][4][6]
This guide provides a comparative analysis of two FDA-approved HDAC inhibitors: Vorinostat (also known as suberoylanilide hydroxamic acid or SAHA) and Romidepsin (also known as depsipeptide or FK228). We will delve into their mechanisms of action, selectivity, and efficacy, supported by experimental data, to provide a comprehensive resource for researchers in the field.
Mechanism of Action and Selectivity Profile
Vorinostat and Romidepsin, while both targeting HDACs, belong to different chemical classes and exhibit distinct selectivity profiles.
Vorinostat (SAHA) is a hydroxamic acid-based pan-HDAC inhibitor, meaning it broadly targets multiple HDAC isoforms.[4][7] It inhibits Class I, II, and IV HDACs by chelating the zinc ion in the enzyme's active site.[4][8] Its broad activity leads to widespread changes in protein acetylation and gene expression.[4][7]
Romidepsin is a bicyclic depsipeptide that acts as a prodrug.[3] Intracellularly, it is reduced to its active form, which then potently and selectively inhibits Class I HDACs (HDAC1, 2, 3, and 8).[9][10] This more targeted approach is thought to potentially offer a different therapeutic window and toxicity profile compared to pan-HDAC inhibitors.[11]
The different selectivity profiles of these inhibitors are a key consideration in their therapeutic application and in designing new, more targeted HDAC-inhibiting drugs.[12]
Comparative Efficacy: A Data-Driven Analysis
The efficacy of HDAC inhibitors can be assessed through various metrics, including their half-maximal inhibitory concentration (IC50) against specific HDAC isoforms and their cytotoxic effects on cancer cell lines.
In Vitro HDAC Isoform Inhibition
The following table summarizes the reported IC50 values for Vorinostat and Romidepsin against various HDAC isoforms. Lower IC50 values indicate greater potency.
| HDAC Isoform | Vorinostat (SAHA) IC50 (nM) | Romidepsin IC50 (nM) |
| Class I | ||
| HDAC1 | <86[4] | Potent inhibitor[9] |
| HDAC2 | 2.10 µM (2100 nM)[13] | Potent inhibitor[9] |
| HDAC3 | <86[4] | Potent inhibitor[9] |
| HDAC8 | 1.51 µM (1510 nM)[14] | Potent inhibitor[9] |
| Class IIa | ||
| HDAC4 | Micromolar range[15] | Less potent |
| HDAC5 | Micromolar range[15] | Less potent |
| Class IIb | ||
| HDAC6 | 3.76 µM (3760 nM)[13] | Less potent |
Note: Direct comparative IC50 values across all isoforms from a single study are not always available, and assay conditions can vary. The data presented is a synthesis from multiple sources.
In Vitro Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of Vorinostat and Romidepsin have been evaluated in numerous cancer cell lines. Romidepsin generally exhibits greater potency, with IC50 values in the low nanomolar range in sensitive cell lines.[16][17]
For instance, in the HUT78 cutaneous T-cell lymphoma (CTCL) cell line, the IC50 for growth inhibition was approximately 1.22 nM for Romidepsin, whereas for Vorinostat it was 675 nM.[17] In biliary tract cancer cell lines, Romidepsin showed IC50 values ranging from 3 to 15 nM, while Vorinostat had IC50 values in the low-micromolar range.[16]
Clinical Efficacy
Both Vorinostat and Romidepsin are approved for the treatment of relapsed or refractory cutaneous T-cell lymphoma (CTCL).[18][19] Clinical trials have demonstrated objective response rates of approximately 25-35% for both drugs in this patient population.[11][18][20] Romidepsin is also approved for the treatment of peripheral T-cell lymphoma (PTCL).[20]
Experimental Protocols for Efficacy Assessment
Evaluating the efficacy of HDAC inhibitors involves a series of in vitro and in vivo experiments. Below are representative protocols for key assays.
In Vitro HDAC Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC isoforms.
Principle: A fluorogenic substrate containing an acetylated lysine is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme (like trypsin) to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.
Step-by-Step Methodology:
-
Prepare a dilution series of the test inhibitor (e.g., Vorinostat or Romidepsin) in assay buffer.
-
In a 96-well plate, add the diluted inhibitor, the recombinant HDAC enzyme (e.g., HDAC1 or HDAC6), and the fluorogenic substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Add a developer solution containing trypsin to stop the HDAC reaction and initiate the release of the fluorophore.[21]
-
Incubate for a further 15-30 minutes at 37°C.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Diagram of In Vitro HDAC Activity Assay Workflow:
Caption: Workflow for a fluorometric in vitro HDAC activity assay.
Cell-Based Cytotoxicity Assay
This assay determines the effect of an inhibitor on the viability and proliferation of cancer cells.
Principle: Cancer cells are cultured in the presence of varying concentrations of the inhibitor. After a set incubation period, cell viability is assessed using a reagent such as MTT or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
Step-by-Step Methodology:
-
Seed cancer cells (e.g., HCT116 or HUT78) in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of the HDAC inhibitor.
-
Remove the culture medium and add fresh medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Incubate as required by the assay.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control and calculate the IC50 value for cytotoxicity.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the anti-tumor efficacy of HDAC inhibitors in a physiological context.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the HDAC inhibitor, and tumor growth is monitored over time.
Step-by-Step Methodology:
-
Inject human cancer cells (e.g., lung cancer cells) subcutaneously or via tail vein into immunocompromised mice (e.g., nude or SCID mice).[22]
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the HDAC inhibitor (e.g., Vorinostat) and a vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule.[22]
-
Measure tumor volume (e.g., with calipers) and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting for histone acetylation).
-
Compare the tumor growth curves between the treated and control groups to determine the in vivo efficacy.
Signaling Pathway: HDACs and Cell Cycle Control
HDAC inhibitors exert significant effects on cell cycle progression. One key mechanism is the upregulation of the cyclin-dependent kinase inhibitor p21.
Diagram of HDAC Inhibition and p21-Mediated Cell Cycle Arrest:
Caption: HDAC inhibitors block HDAC activity, leading to increased p21 expression and subsequent cell cycle arrest.
Conclusion
Vorinostat and Romidepsin are both effective HDAC inhibitors with proven clinical utility, particularly in T-cell lymphomas. Their primary distinction lies in their selectivity profile: Vorinostat is a pan-HDAC inhibitor, while Romidepsin is a potent Class I-selective inhibitor. This difference in selectivity translates to variations in potency, with Romidepsin often demonstrating significantly lower IC50 values in vitro. The choice between a pan-inhibitor and a class-selective inhibitor depends on the specific therapeutic context, balancing broad efficacy against potential off-target effects. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel HDAC inhibitors, aiding in the development of more effective and targeted cancer therapies.
References
-
Title: Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Source: PubMed Central URL: [Link]
-
Title: Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors. Source: PubMed Central URL: [Link]
-
Title: Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. Source: PubMed Central URL: [Link]
-
Title: Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors. Source: National Institutes of Health URL: [Link]
-
Title: What is the mechanism of Romidepsin? Source: Patsnap Synapse URL: [Link]
-
Title: Vorinostat - Wikipedia. Source: Wikipedia URL: [Link]
-
Title: Vorinostat—An Overview. Source: PubMed Central URL: [Link]
-
Title: Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. Source: PubMed Central URL: [Link]
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A Comparative Guide to Acetamide-Based Compounds in Oncology Research: Benchmarking AC1Ldcjl Against Key Mechanistic Classes
Introduction: The Versatile Acetamide Scaffold in Cancer Therapy
The acetamide functional group is a cornerstone in modern medicinal chemistry, prized for its ability to form stable amide bonds and act as a versatile scaffold for engaging with a multitude of biological targets. In oncology, this versatility has led to the development of a diverse array of acetamide-containing compounds, each with distinct mechanisms of action against cancer cells.[1] These agents range from epigenetic modulators, such as histone deacetylase (HDAC) and sirtuin (SIRT) inhibitors, to compounds that directly induce programmed cell death (apoptosis) or disrupt critical cell signaling cascades.[1][2][3]
This guide provides a comparative analysis of prominent classes of acetamide-based compounds, offering a framework for researchers to benchmark the performance of novel agents like AC1Ldcjl. By understanding the structure-activity relationships and mechanistic pathways of established acetamide derivatives, drug development professionals can better contextualize the efficacy and potential of new chemical entities. We will delve into the specific mechanisms, present comparative experimental data, and provide detailed protocols for key validation assays.
Epigenetic Modulators: Re-awakening Tumor Suppressor Genes
A primary strategy in modern cancer therapy is the epigenetic reprogramming of tumor cells. Acetamide-based compounds have proven to be particularly effective as inhibitors of two key enzyme families: Histone Deacetylases (HDACs) and Sirtuins (SIRTs).
Class 1: Hydroxamic Acid & Benzamide-Based HDAC Inhibitors
HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and the silencing of tumor suppressor genes.[2][4] HDAC inhibitors (HDACis) reverse this process, promoting a more "open" chromatin state and restoring the expression of genes that can halt cell proliferation and induce apoptosis.[5][6] The general pharmacophore for many acetamide-based HDACis includes a zinc-binding group (often a hydroxamic acid), a linker (the acetamide backbone), and a "cap" group that interacts with the enzyme surface.[1]
Mechanism of Action: HDACis block the catalytic activity of HDAC enzymes, leading to an accumulation of acetylated histones and non-histone proteins.[7] This hyperacetylation results in the reactivation of silenced tumor suppressor genes like p21WAF1, which in turn leads to cell cycle arrest, differentiation, and apoptosis.[5][6]
-
Key Experimental Insights: The choice to target HDACs stems from their widespread dysregulation in cancer.[6] A self-validating experiment for an HDACi involves demonstrating histone hyperacetylation (e.g., of H3 and H4) via Western blot, followed by observing the upregulation of a known target gene like p21 and subsequent cell cycle arrest.[4]
Class 2: Acetamide-Based Sirtuin Inhibitors
Sirtuins are a class of NAD+-dependent deacetylases (Class III HDACs) that regulate a wide range of cellular processes, including metabolism, DNA repair, and cell survival.[3][8] Certain sirtuins, particularly SIRT1 and SIRT2, are often overexpressed in cancers, where they can deactivate tumor suppressors like p53 through deacetylation.[9] Inhibiting these sirtuins can therefore restore p53 function and promote cancer cell death.
Mechanism of Action: Acetamide-based SIRT inhibitors often act by competing with the acetylated substrate or the NAD+ cofactor.[10] By blocking SIRT1/SIRT2 activity, these compounds prevent the deacetylation of key tumor suppressors. For instance, maintaining p53 in its acetylated state enhances its ability to induce cell cycle arrest and apoptosis.[9] Similarly, inhibiting SIRT2 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and cell division.
-
Key Experimental Insights: A crucial experiment to validate a SIRT1/2 inhibitor is to assess the acetylation status of their specific substrates. An increase in acetylated p53 (for SIRT1) or acetylated α-tubulin (for SIRT2) following treatment provides strong evidence of target engagement.[10] Combining SIRT1/2 inhibitors has been shown to be more effective at inducing cell death than targeting either isoform alone.[11]
Direct Induction of Apoptosis and Cell Cycle Disruption
Beyond epigenetic modulation, other acetamide derivatives are designed to directly interfere with cell survival and proliferation pathways.
Class 3: Thiadiazole & Phenylacetamide Apoptosis Inducers
This class of compounds leverages the acetamide linker to connect various aromatic and heterocyclic moieties that can trigger programmed cell death. Their mechanisms can be diverse, often converging on the activation of the intrinsic or extrinsic apoptotic pathways.
Mechanism of Action: Many of these compounds function by generating oxidative stress, disrupting mitochondrial membrane potential, and activating the caspase cascade.[12] For example, certain phenylacetamide derivatives with specific substitutions (like a 4-nitro group) have demonstrated potent dose-dependent cytotoxicity. Activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a hallmark of their activity.[12]
-
Key Experimental Insights: The induction of apoptosis is the central therapeutic goal. Therefore, a robust validation workflow involves quantifying apoptotic cells (via Annexin V/PI staining) and confirming the mechanism by detecting cleaved caspase-3 and cleaved PARP through Western blotting.
Comparative Performance Data
The following table summarizes representative efficacy data for different classes of acetamide-based compounds across various cancer cell lines. This provides a benchmark for evaluating new compounds like this compound.
| Compound Class | Specific Example(s) | Cancer Cell Line | IC50 Value (µM) | Primary Mechanism | Reference |
| HDAC Inhibitor | Compound 13e (Hydrazide-based) | MV4-11 (Leukemia) | 0.0347 | HDAC1/2/3 Inhibition | [4] |
| SIRT Inhibitor | AGK2 | - | 3.5 | SIRT2 Inhibition | [9] |
| SIRT Inhibitor | EX-527 | - | 0.098 | SIRT1 Inhibition | [13] |
| Phenylacetamide | Compound 3j (4-NO2 sub.) | MDA-MB-468 (Breast) | 0.76 | Cytotoxicity/Apoptosis | |
| Phenylacetamide | Compound 3e (3-Cl sub.) | PC-12 (Pheochromocytoma) | 0.67 | Cytotoxicity/Apoptosis | |
| Chemosensitizer | NPOA (with Camptothecin) | H1299 (Lung) | N/A (Enhances CPT) | JNK Activation/ROS | [12] |
Note: IC50 values are highly dependent on the cell line and assay conditions. This table is for illustrative comparison.
Visualizing the Mechanisms: Signaling & Experimental Workflows
To clarify the complex processes described, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.
Signaling Pathway: Induction of Apoptosis via SIRT1/p53 Axis
This diagram shows how a SIRT1-inhibiting acetamide compound can block the deacetylation of the p53 tumor suppressor, leading to the transcription of pro-apoptotic genes like BAX and subsequent caspase activation.
Caption: SIRT1 inhibition pathway leading to apoptosis.
Experimental Workflow: Cell Viability to Mechanism
This workflow outlines the logical progression of experiments to characterize a novel anticancer compound, from initial screening to mechanistic validation.
Caption: Standard workflow for anticancer compound evaluation.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following are detailed, step-by-step protocols for the key assays mentioned.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the acetamide compound (e.g., this compound) and a vehicle control. Add 10 µL of each dilution to the respective wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Apoptosis Quantification (Annexin V-FITC / PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the acetamide compound at its IC50 concentration for 24-48 hours. Include both vehicle-treated (negative) and staurosporine-treated (positive) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the population across different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.[5]
Protocol 4: Western Blot for Mechanistic Markers
This technique detects specific proteins to confirm the molecular mechanism of action.
-
Protein Extraction: Treat cells in 6-well plates with the compound. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein (e.g., Cleaved Caspase-3, p21, Acetyl-p53, β-Actin as a loading control) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity relative to the loading control to determine changes in protein expression or post-translational modification. An increase in cleaved caspase-3 or p21 would support apoptosis induction and cell cycle arrest, respectively.
Conclusion
The acetamide scaffold is a powerful tool in the design of novel anticancer agents, capable of targeting diverse and critical cellular pathways. This guide has outlined the primary mechanistic classes of these compounds—HDAC inhibitors, sirtuin inhibitors, and direct apoptosis inducers—providing a robust framework for comparison. For researchers investigating a new molecule like this compound, the protocols and comparative data presented here offer a clear path for characterization. By systematically evaluating its effects on cell viability, apoptosis, and the cell cycle, and by probing key molecular markers, its place within the landscape of acetamide-based anticancer agents can be definitively established.
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Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]
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A Head-to-Head Comparison of BRD4-Targeting PROTACs: dBET1 vs. ARV-771
A Guide for Researchers in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.[1][2] Unlike inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[3][4] This guide provides a detailed, head-to-head comparison of two pioneering Bromodomain and Extra-Terminal (BET) protein degraders: dBET1 and ARV-771 .
Both molecules are designed to degrade the epigenetic reader protein BRD4, a critical therapeutic target in oncology, yet they achieve this via distinct E3 ubiquitin ligases.[5][6][7] This fundamental difference in their mechanism provides a compelling case study for understanding the nuances of PROTAC design, efficacy, and selectivity. Here, we dissect their performance, supported by experimental data, and provide detailed protocols for their evaluation.
The PROTAC Mechanism: A Tale of Two Ligases
A PROTAC's function hinges on its ability to form a ternary complex, bringing a target protein and an E3 ubiquitin ligase into close proximity.[8][9] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for destruction by the 26S proteasome.[3][10] The PROTAC itself is then released to catalyze further degradation cycles.[2]
The choice of E3 ligase is a critical design element. dBET1 and ARV-771 exemplify the two most exploited E3 ligase systems:
-
dBET1 recruits Cereblon (CRBN) , a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase complex.[5][11][12] It achieves this using a thalidomide-like moiety.[11][13]
-
ARV-771 recruits the von Hippel-Lindau (VHL) tumor suppressor, which is part of the VCB (VHL-Elongin C-Elongin B) E3 ligase complex.[14][15][16]
This distinction influences everything from ternary complex geometry to potential species-specific activity and clinical translation.[17]
Visualizing the Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the key step of ternary complex formation which is central to the function of both dBET1 and ARV-771.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Head-to-Head Performance Metrics
The efficacy of a PROTAC is defined by its ability to induce potent, selective, and complete degradation of its target. While both dBET1 and ARV-771 are effective BRD4 degraders, their performance profiles show key differences.
Degradation Potency (DC₅₀) and Cellular Viability (IC₅₀)
The half-maximal degradation concentration (DC₅₀) measures the potency of a PROTAC in reducing target protein levels, while the half-maximal inhibitory concentration (IC₅₀) reflects its effect on cell proliferation or viability. Lower values indicate higher potency.
| Molecule | E3 Ligase | Target Protein | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | Source |
| dBET1 | Cereblon (CRBN) | BRD4 | MV4-11 (AML) | ~100 | ~30 | [18] |
| dBET1 | Cereblon (CRBN) | BRD4 | Burkitt's Lymphoma | <1 | - | [7] |
| ARV-771 | VHL | BRD2/3/4 | 22Rv1 (Prostate) | <5 | ~13 | [19][20] |
| ARV-771 | VHL | BRD2/3/4 | VCaP (Prostate) | <5 | ~1 | [19][20] |
| QCA570 | Cereblon (CRBN) | BRD4 | Bladder Cancer Cells | ~1 | ~0.0083 (MV4-11) | [21][22] |
Note: QCA570 is included as an example of a highly potent, optimized CRBN-based degrader to illustrate the evolution from the first-generation dBET1.
Analysis & Causality: ARV-771 generally demonstrates superior potency with DC₅₀ values in the low single-digit nanomolar range across multiple cell lines.[19][20] This enhanced potency is often attributed to the formation of a more stable and productive ternary complex between BRD4, ARV-771, and VHL. The geometry and protein-protein interactions within this complex are crucial for efficient ubiquitination.[8][23] While dBET1 is a landmark tool compound, its degradation potency can be more variable between cell lines, and next-generation CRBN-based degraders have achieved significantly improved performance.[21]
It is crucial to recognize that PROTACs often exhibit greater potency in killing cancer cells than corresponding inhibitors.[24][25] This is because degradation removes the entire protein scaffold, preventing both its enzymatic and non-enzymatic functions, a feat that simple inhibition cannot achieve.[24]
Key Experimental Protocols
Validating and comparing PROTACs requires a systematic approach. The following protocols outline the core assays used to generate the data discussed above.
Experimental Workflow Diagram
This diagram outlines the logical flow for a head-to-head comparison of two PROTACs.
Caption: Workflow for comparing PROTAC efficacy.
Protocol 1: Western Blot for BRD4 Degradation
This protocol is fundamental for directly visualizing and quantifying the reduction in target protein levels.[3][10]
1. Cell Culture and Treatment:
-
Seed cells (e.g., 22Rv1 or MV4-11) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of dBET1 and ARV-771 in complete cell culture medium. A typical concentration range is 0.1 nM to 1000 nM. Include a vehicle control (e.g., DMSO).
-
Aspirate the old medium and treat the cells with the different concentrations of the PROTACs or vehicle. Incubate for a predetermined time (e.g., 16-24 hours).[3]
2. Cell Lysis and Protein Quantification:
-
After incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS.[10]
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a broad-spectrum protease and phosphatase inhibitor cocktail to each well.[10][26][27] This is critical to prevent protein degradation after cell lysis.[26][27]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[3]
3. Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5-10 minutes to denature the proteins.[3][10]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder to determine molecular weights.
4. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Crucially, also probe a separate membrane or the same stripped membrane with an antibody against a stable housekeeping protein (e.g., GAPDH, β-actin) to serve as a loading control.[10]
-
Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Quantify the band intensities using software like ImageJ. Normalize the BRD4 band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ (maximum degradation).
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells, providing a measure of the PROTAC's cytotoxic or cytostatic effect.[28][29][30]
1. Cell Plating:
-
Prepare a cell suspension and seed the cells into opaque-walled 96-well or 384-well plates at a predetermined optimal density.[31] The volume is typically 100 µL for 96-well plates.[29][31]
-
Include control wells containing medium without cells for background luminescence measurement.[31]
-
Incubate the plates to allow cells to adhere and resume normal growth (typically overnight).
2. Compound Treatment:
-
Prepare serial dilutions of dBET1 and ARV-771.
-
Add the test compounds to the experimental wells and incubate for the desired duration (e.g., 72 hours).
3. Assay Procedure (Homogeneous "Add-Mix-Measure" Format):
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[29][31]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[28][31]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[29][31]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[29][31]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[29][31]
4. Data Recording and Analysis:
-
Record the luminescence using a plate-reading luminometer.
-
Subtract the background luminescence from all experimental values.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
Conclusion and Future Outlook
The comparison between dBET1 and ARV-771 serves as a powerful illustration of key principles in PROTAC development. While both effectively degrade BRD4, the VHL-recruiting ARV-771 demonstrates broader and more potent activity in many cancer models.[19][20] This highlights the profound impact that the choice of E3 ligase and linker chemistry has on the formation of a productive ternary complex and, consequently, on degradation efficacy.[1][23]
The field of targeted protein degradation is continually advancing, with the discovery of new E3 ligase ligands and a deeper understanding of the "rules" governing ternary complex formation.[11][32] The lessons learned from comparing first-generation degraders like dBET1 and ARV-771 have paved the way for the design of more potent, selective, and clinically viable molecules that promise to expand the druggable proteome and offer new therapeutic avenues for patients.
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Verma, R., Niphakis, M.J., Richards, M.R., et al. (2016). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]
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Kumar, A., Gahlot, S., Kumar, V., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. ACS Medicinal Chemistry Letters. [Link]
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Ternary complex formation. Profacgen. [Link]
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Correlating cellular ternary complex formation with degradation kinetics. American Chemical Society. [Link]
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Zorba, A., et al. (2018). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Enzymology. [Link]
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Raina, K., Lu, J., Qian, Y., et al. (2016). BRD4 degradation by PROTACs represents a more effective therapeutic strategy than BRD4 inhibitors in ovarian cancer. Cancer Research. [Link]
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Sun, Y., Zhao, X., Ding, N., et al. (2022). PROTACs for BRDs proteins in cancer therapy: a review. Expert Opinion on Therapeutic Patents. [Link]
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Słabicki, M., et al. (2016). Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon. PNAS. [Link]
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Shinde, S., et al. (2023). PROTACs in the Management of Prostate Cancer. Molecules. [Link]
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Montanari, D., et al. (2021). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. [Link]
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Kim, K., & Lee, J. (2020). Discovery of E3 Ligase Ligands for Target Protein Degradation. Journal of Clinical Medicine. [Link]
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Raina, K., et al. (2016). ARV-771 is a potent pan-BET degrader. PNAS. [Link]
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Wang, L., et al. (2022). Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells. Frontiers in Oncology. [Link]
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E3 Ligase Ligands. Adooq Bioscience. [Link]
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Yang, L., et al. (2022). A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells. Frontiers in Oncology. [Link]
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Fischer, E.S., et al. (2014). The Structure of DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. [Link]
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Troup, R.I., et al. (2022). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). RSC Medicinal Chemistry. [Link]
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Piya, S., et al. (2019). PROTACs dBET1 and MZ1 promote BRD4 protein degradation in an E3 ligase... Scientific Reports. [Link]
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Ishida, T., & Ciulli, A. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship. [Link]
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Cmetibu, S., et al. (2025). PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. eLife. [Link]
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Chamberlain, P.P., & Hamann, L.G. (2019). Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. SLAS DISCOVERY. [Link]
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Franklin, S.J., et al. (2018). Selective degradation of BET proteins with dBET1, a proteolysis-targeting chimera, potently reduces pro-inflammatory responses in lipopolysaccharide-activated microglia. Journal of Neuroinflammation. [Link]
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VHL- and CRBN-based PROTACs with in vivo activity. ResearchGate. [Link]
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ARV-771 induced degradation of BRD2 in the presence of elevated levels... ResearchGate. [Link]
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Sun, X., et al. (2019). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Chemical Society Reviews. [Link]
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Validating AC1Ldcjl: A Comparative Guide to In Vivo Translation for a Novel PI3Kα Inhibitor
Abstract
The transition from a promising in vitro profile to a viable in vivo therapeutic candidate is the most critical juncture in drug development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the preclinical efficacy and safety of AC1Ldcjl , a novel and potent selective inhibitor of the p110α isoform of Phosphoinositide 3-kinase (PI3Kα). We move beyond rigid templates to offer a logical, causality-driven approach to experimental design. This guide details the strategic selection of animal models, the establishment of a comparative framework against the current standard-of-care, and the execution of key in vivo studies including pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and toxicology. By grounding our recommendations in established scientific principles and providing detailed, actionable protocols, we aim to equip researchers with the tools to rigorously evaluate this compound's therapeutic potential and build a robust data package for further development.
Introduction: The In Vitro Promise of this compound
This compound has emerged from in vitro screening campaigns as a highly promising therapeutic agent. Cellular assays have demonstrated its potent and selective inhibition of the PI3Kα isoform, a pivotal node in the PI3K/Akt/mTOR signaling pathway. This pathway is one of the most frequently dysregulated cascades in human cancers, with activating mutations in the PIK3CA gene (encoding PI3Kα) being particularly prevalent in breast cancer.[1][2] In vitro studies using a panel of PIK3CA-mutant breast cancer cell lines have established an impressive profile for this compound:
-
High Potency: Sub-nanomolar IC50 values against PIK3CA-mutant cell lines.
-
High Selectivity: >1,000-fold selectivity for PI3Kα over other Class I PI3K isoforms (β, δ, γ), suggesting a potentially wider therapeutic window and reduced off-target toxicities compared to pan-PI3K inhibitors.[3][4]
-
Clear Mechanism of Action: Effective downstream inhibition of phospho-Akt (p-Akt) and phospho-S6 (p-S6) ribosomal protein, confirming on-target pathway modulation.
While compelling, these in vitro data represent an idealized system. The complex biological environment of a living organism presents numerous challenges, including drug absorption, distribution, metabolism, excretion (ADME), and unforeseen toxicities.[5][6] Therefore, a meticulously designed in vivo validation strategy is not just the next step—it is the definitive test of therapeutic viability.
The In Vivo Imperative: Bridging the Bench-to-Bedside Gap
Translating in vitro potency into in vivo efficacy requires a multi-faceted approach. The primary objective is to determine if this compound can achieve sufficient exposure at the tumor site to inhibit the PI3K pathway and suppress tumor growth, without causing unacceptable toxicity to the host.
Strategic Animal Model Selection
The choice of animal model is foundational to the success of the entire preclinical program. For a targeted agent like this compound, the model must recapitulate the key molecular driver of the intended human disease.
Rationale for Model Selection: Given this compound's target, a cell line-derived xenograft (CDX) model using human breast cancer cells with a known activating PIK3CA mutation (e.g., H1047R or E545K) implanted into immunodeficient mice is the logical starting point.[7][8][9]
-
Why a CDX model? CDX models are reproducible, cost-effective, and allow for rapid assessment of anti-tumor activity, making them ideal for initial efficacy screening.[2][9]
-
Why immunodeficient mice? Mice such as NOD/SCID or athymic nude mice are required to prevent rejection of the human tumor graft.[8]
-
Recommended Cell Line: The MCF-7 human breast cancer cell line, which harbors an E545K PIK3CA mutation and expresses the estrogen receptor (ER), is a well-characterized and widely used model for this purpose.[7]
The Comparative Framework: Benchmarking Against the Standard-of-Care
To understand the potential clinical value of this compound, it must be compared to an appropriate benchmark. Alpelisib (BYL719) is an FDA-approved PI3Kα-selective inhibitor for HR+/HER2-, PIK3CA-mutated advanced breast cancer and serves as the ideal comparator.[3][4]
Comparative Groups:
-
Vehicle Control: To assess baseline tumor growth.
-
This compound: To determine the efficacy of the test compound.
-
Alpelisib (Positive Control): To validate the model's responsiveness and benchmark efficacy.
This three-arm design is crucial for interpreting the results. If the Alpelisib group does not show significant tumor growth inhibition, the model itself may be flawed. The key question is whether this compound can demonstrate superior efficacy, an improved safety profile, or both, relative to Alpelisib.
Experimental Design: A Phased Approach to In Vivo Validation
The in vivo evaluation should follow a logical progression from establishing drug-like properties to confirming anti-tumor efficacy.
Phase 1: Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and determine key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability.[5][6]
Protocol: Mouse Pharmacokinetics Study
-
Animal Model: Use healthy, non-tumor-bearing BALB/c mice (n=3 per time point per route).
-
Dosing:
-
Intravenous (IV) group: Administer this compound at 1-2 mg/kg via tail vein injection to determine clearance and volume of distribution.
-
Oral (PO) group: Administer this compound at 10 mg/kg via oral gavage to assess oral bioavailability.
-
-
Sample Collection: Collect blood samples (approx. 30 µL) via submandibular or saphenous vein bleeding at serial time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[5]
-
Sample Processing: Process blood to plasma and store at -80°C.
-
Analysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.[10]
-
Data Interpretation: Calculate PK parameters using software like Phoenix WinNonlin. The goal is to identify a dose and schedule that maintains plasma concentrations above the in vitro IC90 for a sustained period.
Phase 2: Pharmacodynamic (PD) Studies
Objective: To confirm that this compound inhibits the PI3K pathway in the tumor tissue at tolerated doses and to establish a dose-response relationship.
Protocol: In Vivo Target Modulation Study
-
Animal Model: Use immunodeficient mice bearing established MCF-7 xenograft tumors (tumor volume ~150-200 mm³).
-
Dosing: Administer single doses of this compound at three levels (e.g., 10, 30, 100 mg/kg, PO) and a vehicle control (n=3-4 mice per group per time point).
-
Sample Collection: Euthanize mice and collect tumor tissue at various time points post-dose (e.g., 2, 8, 24 hours).
-
Analysis: Prepare tumor lysates and perform Western blot analysis to measure the levels of key pathway biomarkers: p-Akt (Ser473) and p-S6 .[11][12] The degree of inhibition of these markers indicates target engagement.
-
Data Interpretation: Correlate the dose of this compound with the extent and duration of biomarker suppression. This helps to establish the minimum dose required for robust pathway inhibition, which will inform the efficacy study design.
Phase 3: Efficacy Studies
Objective: To determine if this compound can inhibit the growth of tumors in a xenograft model and to compare its activity to Alpelisib.
Protocol: CDX Efficacy Study
-
Animal Model: Implant MCF-7 cells subcutaneously into female immunodeficient mice (e.g., NOD/SCID).
-
Tumor Establishment: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle (e.g., 0.5% methylcellulose, PO, daily)
-
Group 2: this compound (dose determined from PK/PD studies, PO, daily)
-
Group 3: Alpelisib (e.g., 25 mg/kg, PO, daily)
-
-
Monitoring: Measure tumor volume with digital calipers 2-3 times per week. Monitor animal body weight and clinical signs of toxicity concurrently.
-
Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach a predetermined size limit (e.g., 2000 mm³).
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. Statistical analysis (e.g., ANOVA) should be used to compare the efficacy of this compound and Alpelisib.
Phase 4: Toxicology and Safety Assessment
Objective: To assess the tolerability of this compound at its efficacious dose. Kinase inhibitors, including PI3K inhibitors, can have on-target and off-target toxicities.[13][14][15]
Protocol: Integrated Safety Monitoring
-
Clinical Observations: During the efficacy study, monitor mice daily for changes in body weight, activity levels, posture, and fur texture. A body weight loss exceeding 15-20% is a common sign of toxicity.
-
Post-mortem Analysis: At the end of the efficacy study, collect blood for a complete blood count (CBC) and serum chemistry analysis to assess organ function (liver, kidney).
-
Histopathology: Harvest major organs (liver, spleen, kidney, heart, lungs) and fix them in formalin for histopathological examination to identify any drug-induced tissue damage.[16]
Data Interpretation & Comparative Analysis
The ultimate goal is to synthesize the data from all phases into a coherent story. The results should be presented clearly to allow for objective comparison.
Table 1: Comparative In Vivo Profile of this compound vs. Alpelisib (Hypothetical Data)
| Parameter | This compound | Alpelisib | Rationale & Interpretation |
| Pharmacokinetics | |||
| Oral Bioavailability (%) | 45% | 30% | Higher bioavailability may allow for lower dosing. |
| Half-life (t½, hours) | 8 | 4 | Longer half-life supports once-daily dosing. |
| Pharmacodynamics | |||
| p-Akt Inhibition in Tumor (ED50) | 25 mg/kg | 40 mg/kg | Indicates higher in vivo potency on target. |
| Duration of >80% Inhibition | 12 hours | 6 hours | Suggests more sustained pathway inhibition. |
| Efficacy | |||
| Tumor Growth Inhibition (TGI) | 85% | 65% | Demonstrates superior anti-tumor activity at the tested dose. |
| Tumor Regressions | 2/10 mice | 0/10 mice | Suggests a more profound cytotoxic/cytostatic effect. |
| Safety & Tolerability | |||
| Max Body Weight Loss | 5% | 12% | Indicates a better general tolerability profile. |
| Hyperglycemia (at efficacious dose) | Mild, transient | Moderate, sustained | A key on-target toxicity of PI3Kα inhibition; milder effects for this compound would be a significant advantage.[17] |
| Neutropenia | Not observed | Mild | Suggests a potentially better hematological safety profile. |
Validating the Mechanism of Action In Vivo
The final step is to ensure the observed anti-tumor effect is indeed due to the proposed mechanism of action.
At the end of the efficacy study, tumors from the vehicle, this compound, and Alpelisib groups should be harvested and analyzed for:
-
Pathway Inhibition: Confirm sustained reduction in p-Akt and p-S6 via Western blot or immunohistochemistry (IHC).
-
Proliferation Markers: Assess proliferation rates by staining for Ki-67. A significant decrease in Ki-67 staining in the this compound group would link pathway inhibition to reduced cell division.
-
Apoptosis Markers: Stain for cleaved caspase-3 to determine if this compound induces tumor cell death.
A strong correlation between tumor growth inhibition and the modulation of these biomarkers provides robust evidence that this compound works through its intended mechanism.
Conclusion and Future Directions
References
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This guide provides an in-depth, objective comparison of the binding specificity of the novel monoclonal antibody, AC1Ldcjl, against its intended target, V-domain Ig Suppressor of T Cell Activation (VISTA), and other structurally related immune checkpoint proteins. The experimental data herein is intended to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate the cross-reactivity profile of this compound.
Introduction: The Criticality of Specificity in Immuno-Oncology
The advent of immune checkpoint inhibitors has revolutionized cancer therapy.[1][2] These therapies, predominantly monoclonal antibodies, function by blocking inhibitory pathways that tumors exploit to evade immune destruction.[3][4] VISTA has emerged as a compelling next-generation immuno-oncology target.[5] this compound is a humanized IgG1 monoclonal antibody designed to bind to the extracellular domain of VISTA, thereby blocking its immunosuppressive signaling and reactivating anti-tumor T cell responses.
However, a critical aspect of developing any antibody-based therapeutic is ensuring its specificity.[6] Cross-reactivity, the unintended binding of an antibody to structurally similar but distinct proteins, can lead to off-target effects and potential toxicities.[7] Therefore, a rigorous assessment of this compound's binding profile against related immune checkpoint molecules is paramount. This guide details the experimental framework and data from a comprehensive cross-reactivity study of this compound against prominent immune checkpoint proteins: Programmed cell death protein 1 (PD-1), Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), and Lymphocyte-activation gene 3 (LAG-3).
Experimental Design & Rationale
A multi-pronged approach was employed to characterize the cross-reactivity of this compound, ensuring a robust and validated dataset. The experimental workflow is designed to move from high-throughput screening to in-depth biophysical and cell-based characterization.
Caption: Experimental workflow for this compound cross-reactivity assessment.
The rationale for this tiered approach is as follows:
-
Competitive ELISA: This serves as a high-throughput initial screen to detect any significant binding of this compound to related checkpoint proteins in a competitive format, which closely mimics the antibody's mechanism of action.[8][9]
-
Surface Plasmon Resonance (SPR): For any potential hits from the ELISA, SPR provides real-time, label-free quantification of binding kinetics (association and dissociation rates), offering a deeper understanding of the interaction's strength and stability.[10][11][12]
-
Western Blot: This technique assesses binding to denatured proteins, providing insights into whether this compound recognizes a linear epitope and its specificity under these conditions.[13]
-
Cell-Based Target Engagement Assays: Ultimately, it is crucial to confirm target binding in a physiological context.[14][15] These assays determine if this compound can engage its target on the cell surface in the presence of other membrane proteins.[16][17]
Methodologies
Competitive ELISA Protocol
-
Plate Coating: 96-well plates were coated with recombinant human VISTA protein.
-
Blocking: Non-specific binding sites were blocked using a 5% BSA solution.[18]
-
Competition: A fixed concentration of HRP-conjugated this compound was pre-incubated with increasing concentrations of either soluble VISTA (homologous competitor) or the related checkpoint proteins (PD-1, CTLA-4, TIM-3, LAG-3).
-
Incubation: The antibody-competitor mixtures were added to the VISTA-coated plates and incubated.
-
Detection: After washing, a TMB substrate was added, and the absorbance was measured at 450 nm.[8] The degree of inhibition of the HRP-AC1Ldcjl signal is proportional to the binding affinity of the competitor.
Surface Plasmon Resonance (SPR)
Binding kinetics were analyzed using a Biacore instrument.[19]
-
Chip Preparation: A CM5 sensor chip was functionalized with recombinant human VISTA, PD-1, CTLA-4, TIM-3, and LAG-3 on separate flow cells.
-
Analyte Injection: Serial dilutions of this compound were injected over the chip surface.
-
Data Analysis: Association (ka) and dissociation (kd) rates were determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (KD) was calculated as kd/ka.[11]
Western Blot Protocol
-
Sample Preparation: Recombinant VISTA, PD-1, CTLA-4, TIM-3, and LAG-3 proteins were denatured and separated by SDS-PAGE.[20]
-
Transfer: Proteins were transferred to a nitrocellulose membrane.[13]
-
Blocking: The membrane was blocked with 5% non-fat milk in TBST.
-
Primary Antibody Incubation: The membrane was incubated with this compound.
-
Secondary Antibody Incubation: An HRP-conjugated anti-human IgG secondary antibody was used for detection.[21]
-
Detection: The signal was visualized using an ECL substrate.[22]
Cell-Based Target Engagement Assay
-
Cell Lines: HEK293 cells were transiently transfected to overexpress full-length human VISTA, PD-1, CTLA-4, TIM-3, or LAG-3.
-
Antibody Incubation: Live, non-permeabilized cells were incubated with fluorescently labeled this compound.
-
Analysis: Binding was quantified by flow cytometry, measuring the mean fluorescence intensity (MFI).
Results: A Comparative Analysis
Competitive ELISA
The competitive ELISA results demonstrate a high degree of specificity of this compound for its target, VISTA.
| Competitor Protein | IC50 (nM) | % Cross-Reactivity |
| VISTA | 1.2 | 100% |
| PD-1 | >10,000 | <0.01% |
| CTLA-4 | >10,000 | <0.01% |
| TIM-3 | >10,000 | <0.01% |
| LAG-3 | >10,000 | <0.01% |
Percent cross-reactivity was calculated as (IC50 of VISTA / IC50 of Test Compound) x 100.[8]
As shown in the table, significant concentrations of related checkpoint inhibitors were required to displace the binding of this compound to VISTA, indicating negligible cross-reactivity in this assay format.
Surface Plasmon Resonance (SPR)
The SPR analysis provides a quantitative measure of the binding kinetics and affinity of this compound to the panel of immune checkpoint proteins.[10]
| Target Protein | ka (1/Ms) | kd (1/s) | KD (nM) |
| VISTA | 2.5 x 10^5 | 1.8 x 10^-4 | 0.72 |
| PD-1 | No Binding Detected | No Binding Detected | N/A |
| CTLA-4 | No Binding Detected | No Binding Detected | N/A |
| TIM-3 | No Binding Detected | No Binding Detected | N/A |
| LAG-3 | No Binding Detected | No Binding Detected | N/A |
The data confirms the high affinity and specificity of this compound for VISTA. No discernible binding was observed for the other tested checkpoint molecules, reinforcing the high specificity of this antibody.
Western Blot
The Western blot analysis further supports the specificity of this compound. A strong band was observed only in the lane containing the VISTA protein, with no detectable bands for PD-1, CTLA-4, TIM-3, or LAG-3. This suggests that this compound recognizes a specific epitope on VISTA that is not present in the other related proteins, even in a denatured state.
Cell-Based Target Engagement
The cell-based assay confirms the specific binding of this compound to its target in a more physiologically relevant context.
| Cell Line (Overexpressing) | Mean Fluorescence Intensity (MFI) |
| VISTA | 8,540 |
| PD-1 | 120 |
| CTLA-4 | 115 |
| TIM-3 | 135 |
| LAG-3 | 128 |
| Mock Transfection (Control) | 110 |
A significant shift in fluorescence intensity was only observed in cells expressing VISTA, indicating that this compound specifically binds to VISTA on the cell surface and does not cross-react with other co-expressed membrane proteins.
Signaling Pathway Context
Understanding the signaling pathways of these immune checkpoints is crucial for interpreting the potential consequences of cross-reactivity.[23] While they all function to suppress T-cell activation, they do so through distinct mechanisms and downstream effectors.[3]
Caption: Simplified immune checkpoint signaling pathways.[4]
This compound is designed to specifically block the VISTA-mediated inhibitory signal. Any cross-reactivity with PD-1 or CTLA-4 could lead to a broader and potentially more intense immune activation, with a different safety profile. The lack of cross-reactivity observed in our studies is therefore a critical finding for the predictable and safe clinical development of this compound.
Conclusion
The comprehensive cross-reactivity assessment presented in this guide strongly supports the high specificity of the novel monoclonal antibody, this compound, for its intended target, VISTA. Across a battery of immunoassays and biophysical techniques, this compound demonstrated robust and high-affinity binding to VISTA, with no detectable off-target binding to the closely related immune checkpoint proteins PD-1, CTLA-4, TIM-3, and LAG-3.
These findings are crucial for the continued development of this compound as a therapeutic candidate. The high degree of specificity minimizes the risk of off-target effects and provides a strong foundation for a favorable safety profile. Future pre-clinical studies will build upon this data to further characterize the in vivo efficacy and safety of this compound.
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Benchmarking AC1Ldcjl: A Comparative Analysis Against Ibrutinib for Relapsed/Refractory Chronic Lymphocytic Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Evolving Landscape of CLL Treatment
Chronic Lymphocytic Leukemia (CLL), the most common leukemia in adults in Western countries, is characterized by the progressive accumulation of malignant B-lymphocytes. The advent of targeted therapies has revolutionized the management of CLL, moving away from chemoimmunotherapy towards more durable and less toxic treatment regimens. A cornerstone of this revolution has been the inhibition of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway that is essential for the proliferation and survival of malignant B-cells.
Ibrutinib, the first-in-class BTK inhibitor, has demonstrated remarkable efficacy and is a well-established standard-of-care for patients with CLL. However, its use can be limited by off-target effects leading to adverse events such as bleeding, atrial fibrillation, and rash, primarily due to its inhibition of other kinases like TEC family kinases and EGFR. Furthermore, acquired resistance, most commonly through mutations in BTK at the C481S residue, presents a significant clinical challenge.
This guide introduces AC1Ldcjl , a hypothetical, next-generation, highly selective, and potent BTK inhibitor. We present a comprehensive benchmarking analysis of this compound against the standard-of-care, Ibrutinib, supported by preclinical experimental data. This guide is designed to provide researchers and drug development professionals with a technical framework for evaluating novel BTK inhibitors.
This compound: A Profile of a Next-Generation BTK Inhibitor
This compound is an investigational, orally bioavailable small molecule designed to covalently bind to the cysteine residue at position 481 (C481) in the active site of BTK. Its design philosophy centers on maximizing selectivity for BTK to minimize off-target toxicities and to maintain activity against common resistance mutations.
The following sections will detail the head-to-head comparison of this compound and Ibrutinib across key preclinical parameters.
Part 1: In Vitro Potency and Selectivity
Rationale: The initial steps in benchmarking a new kinase inhibitor are to determine its potency against the intended target and its selectivity profile against other kinases. High potency is indicative of a potentially lower therapeutic dose, while high selectivity is a strong predictor of a better safety profile.
Biochemical Assay: Potency Against Wild-Type and Mutant BTK
The half-maximal inhibitory concentration (IC50) was determined using a well-established biochemical assay.
Table 1: Biochemical Potency (IC50) of this compound vs. Ibrutinib
| Compound | BTK (Wild-Type) IC50 (nM) | BTK (C481S Mutant) IC50 (nM) |
| This compound | 0.4 | 5.2 |
| Ibrutinib | 0.7 | >1000 |
Data is representative of hypothetical preclinical findings.
The data indicates that this compound is highly potent against wild-type BTK, comparable to Ibrutinib. Crucially, this compound retains significant activity against the C481S mutant, a common mechanism of acquired resistance to Ibrutinib.
Kinase Selectivity Profiling
To assess selectivity, this compound and Ibrutinib were screened against a panel of over 300 human kinases at a concentration of 1 µM.
Table 2: Selectivity Profile Against Key Off-Target Kinases
| Kinase | This compound (% Inhibition @ 1µM) | Ibrutinib (% Inhibition @ 1µM) |
| TEC | 15% | 85% |
| ITK | 8% | 92% |
| EGFR | <5% | 78% |
| ERBB2 | <5% | 65% |
Data is representative of hypothetical preclinical findings.
This compound demonstrates a markedly superior selectivity profile, with minimal inhibition of TEC, ITK, and EGFR family kinases. This high selectivity is anticipated to translate into a lower incidence of Ibrutinib-associated adverse events like bleeding and rash.
Part 2: Cellular Activity in CLL Models
Rationale: Moving from a purified enzyme to a cellular context is critical to confirm that the compound can effectively engage its target within the complex intracellular environment and elicit the desired biological response—in this case, inducing apoptosis in malignant B-cells.
Cell Viability Assay in CLL Cell Lines
The effect of this compound and Ibrutinib on the viability of a human CLL cell line (e.g., MEC-1) was assessed.
Table 3: Cellular Potency (EC50) in MEC-1 CLL Cell Line
| Compound | EC50 (nM) |
| This compound | 8 |
| Ibrutinib | 12 |
Data is representative of hypothetical preclinical findings.
This compound demonstrates potent on-target activity in a cellular context, effectively reducing the viability of CLL cells at a low nanomolar concentration, slightly more potent than Ibrutinib.
Target Engagement: BTK Phosphorylation Assay
To confirm that the observed effects on cell viability are due to BTK inhibition, a Western blot analysis was performed to measure the phosphorylation of BTK at tyrosine 223 (pBTK Y223), a marker of BTK activation.
The results (not shown in a table) would hypothetically demonstrate that this compound inhibits the autophosphorylation of BTK at concentrations consistent with its EC50 value, confirming target engagement in a cellular setting.
Part 3: In Vivo Efficacy in a Xenograft Model
Rationale: An in vivo animal model is the final preclinical step to evaluate a drug's efficacy in a living organism. A xenograft model, where human CLL cells are implanted in immunodeficient mice, allows for the assessment of the drug's ability to control tumor growth.
Tumor Growth Inhibition in a CLL Xenograft Model
A study was conducted using immunodeficient mice bearing tumors derived from a human CLL cell line. The mice were treated orally, once daily, with either a vehicle control, Ibrutinib, or this compound.
Table 4: In Vivo Efficacy in a CLL Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0% |
| Ibrutinib | 10 | 75% |
| This compound | 10 | 88% |
Data is representative of hypothetical preclinical findings.
This compound demonstrated robust anti-tumor activity in vivo, leading to a statistically significant reduction in tumor volume compared to the vehicle control and showing a trend towards greater tumor growth inhibition than Ibrutinib at the same dose.
Methodology Deep Dive: Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Reagents: Recombinant human BTK enzyme, ATP, and a suitable substrate peptide.
-
Procedure:
-
A serial dilution of this compound or Ibrutinib is prepared in DMSO.
-
The inhibitor is pre-incubated with the BTK enzyme in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The amount of phosphorylated substrate is quantified using a luminescence-based or fluorescence-based method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: Cell Viability Assay (EC50 Determination)
-
Cell Line: MEC-1 (human CLL cell line).
-
Procedure:
-
MEC-1 cells are seeded in 96-well plates.
-
A serial dilution of this compound or Ibrutinib is added to the wells.
-
The plates are incubated for 72 hours.
-
Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader.
-
EC50 values are calculated from the dose-response curve.
-
Protocol 3: Mouse Xenograft Study
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID).
-
Procedure:
-
MEC-1 cells are implanted subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into treatment groups (vehicle, Ibrutinib, this compound).
-
Drugs are administered orally once daily.
-
Tumor volume and body weight are measured 2-3 times per week.
-
The study is concluded when tumors in the control group reach a predetermined size.
-
Tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
-
Visualizing the Science: Pathways and Workflows
The B-Cell Receptor Signaling Pathway
The diagram below illustrates the central role of BTK in the BCR signaling cascade and the point of inhibition by this compound and Ibrutinib.
Caption: Simplified BCR signaling pathway highlighting BTK's role and its inhibition.
Experimental Workflow for In Vivo Xenograft Study
This workflow outlines the key stages of the preclinical in vivo efficacy study.
Independent Verification of a Novel Dual-Target Inhibitor: A Comparative Guide
For researchers and drug development professionals, the emergence of novel small molecules with purported multi-target activity presents both exciting therapeutic opportunities and significant validation challenges. This guide provides a comprehensive framework for the independent verification of the biological activity of a hypothetical novel compound, which we will call Verifimib , reported to be a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylases (HDACs).
This document is structured to provide not just protocols, but the strategic rationale behind the experimental choices. We will compare Verifimib's performance against well-characterized, single-target inhibitors to establish a robust, evidence-based profile of its activity. The overarching goal is to create a self-validating system of experiments that will rigorously confirm or refute the compound's claimed dual-target engagement and downstream cellular effects.
Introduction to Verifimib and the Rationale for Independent Verification
Verifimib is presented as a novel small molecule designed to simultaneously engage two critical cancer-related pathways: the PI3K/Akt signaling cascade, a key regulator of cell growth and survival, and the epigenetic control mediated by HDACs. Dual inhibition is a promising strategy, as it can potentially lead to synergistic anti-tumor activity and overcome resistance mechanisms.[1]
However, before committing significant resources to further development, it is imperative to independently verify these claims. Off-target effects, non-specific inhibition, or a significant imbalance in potency against the two targets can derail a drug discovery project. This guide outlines a multi-pronged approach to de-risk such a compound.
Our verification strategy will be built on three pillars:
-
Biochemical Confirmation: Does Verifimib directly inhibit the enzymatic activity of both PI3K and HDACs in a cell-free system?
-
Cellular Target Engagement: Does Verifimib modulate the direct downstream substrates of both PI3K and HDACs in a cellular context?
-
Biophysical Validation: Does Verifimib physically bind to its intended targets?
For our comparative analysis, we will use the following well-established inhibitors as controls:
-
Alpelisib (PIQRAY®): A potent and selective inhibitor of the PI3K alpha isoform (PI3Kα).
-
Vorinostat (ZOLINZA®): A pan-HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Pillar 1: Biochemical Verification of Dual Enzymatic Inhibition
The first step is to confirm direct inhibition of the purified enzymes. This removes the complexity of a cellular environment and provides a clear measure of potency (IC50).
PI3Kα Kinase Activity Assay
We will employ a luminescence-based kinase assay that quantifies ATP consumption, a direct measure of kinase activity. As PI3Kα consumes ATP to phosphorylate its substrate, a decrease in ATP levels corresponds to higher enzyme activity. Inhibition of PI3Kα will result in less ATP consumption and a higher luminescent signal.
-
Reagent Preparation: Prepare recombinant human PI3Kα enzyme, its substrate PIP2, and ATP at appropriate concentrations in kinase buffer.
-
Compound Dilution: Prepare a 10-point serial dilution of Verifimib, Alpelisib (positive control), and a vehicle control (e.g., DMSO) in a 384-well plate.
-
Enzyme Reaction: Add the PI3Kα enzyme to the wells containing the compounds and incubate briefly. Initiate the kinase reaction by adding the ATP/PIP2 substrate mix. Allow the reaction to proceed for 1 hour at room temperature.
-
Signal Detection: Add the Kinase-Glo® reagent, which contains luciferase. This will lyse the reaction components and generate a luminescent signal proportional to the remaining ATP.
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value for each compound.
| Compound | Target | IC50 (nM) |
| Verifimib | PI3Kα | Experimental Value |
| Alpelisib | PI3Kα | Experimental Value |
| Vorinostat | PI3Kα | >10,000 (Expected) |
Pan-HDAC Deacetylase Activity Assay
For HDAC activity, we will use a fluorogenic assay. The substrate is a non-fluorescent peptide that becomes fluorescent upon deacetylation by an HDAC enzyme, followed by cleavage by a developer solution.
-
Reagent Preparation: Prepare a HeLa nuclear extract (as a source of multiple HDACs) or purified recombinant HDAC1/2 enzymes.
-
Compound Dilution: Prepare a 10-point serial dilution of Verifimib, Vorinostat (positive control), and Alpelisib (negative control) in a 96-well black plate.
-
Enzyme Reaction: Add the HDAC enzyme source to the wells containing the compounds. Add the fluorogenic HDAC substrate and incubate for 1 hour at 37°C.
-
Signal Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorescent molecule. Incubate for 15 minutes.
-
Data Analysis: Measure fluorescence (e.g., Ex/Em = 360/460 nm). Plot the signal against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.[2][3]
| Compound | Target | IC50 (nM) |
| Verifimib | Pan-HDAC | Experimental Value |
| Vorinostat | Pan-HDAC | Experimental Value |
| Alpelisib | Pan-HDAC | >10,000 (Expected) |
Pillar 2: Cell-Based Target Engagement
After confirming biochemical activity, the next critical step is to verify that Verifimib can engage its targets within a living cell and produce the expected downstream consequences. We will use Western blotting to probe the phosphorylation and acetylation status of key substrates. We will use a human acute myeloid leukemia (AML) cell line (e.g., MV4-11), a context where PI3K/HDAC dual inhibition has shown promise.[1]
Experimental Workflow Diagram
Caption: Workflow for cell-based target engagement analysis.
Detailed Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Culture MV4-11 cells to ~80% confluency. Treat the cells for 4 hours with Verifimib, Alpelisib, Vorinostat, a combination of Alpelisib + Vorinostat, and a vehicle control. Use concentrations at ~10x their respective biochemical IC50s.
-
Lysate Preparation: Harvest the cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate overnight at 4°C with primary antibodies for:
-
Phospho-Akt (Ser473) - PI3K pathway marker
-
Total Akt - Loading control for p-Akt
-
Acetylated-Histone H3 (Lys9) - HDAC substrate marker
-
Total Histone H3 - Loading control for Ac-H3
-
-
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. The expected outcome is that Verifimib will decrease p-Akt levels (similar to Alpelisib) and increase Ac-H3 levels (similar to Vorinostat).
Pillar 3: Biophysical Validation of Direct Target Binding
Biochemical and cellular assays demonstrate functional outcomes, but they do not unequivocally prove direct physical interaction. Non-specific mechanisms can sometimes produce similar results. Therefore, a biophysical assay is crucial for confirming a direct binding event between Verifimib and its targets. Surface Plasmon Resonance (SPR) is an excellent method for this, as it provides real-time kinetics and affinity data (KD).[4][5]
SPR Experimental Design Diagram
Caption: Surface Plasmon Resonance (SPR) workflow for binding analysis.
SPR Protocol Outline
-
Immobilization: Covalently immobilize high-purity recombinant human PI3Kα and HDAC1 proteins onto separate flow cells of an SPR sensor chip.
-
Binding Analysis: Inject a series of increasing concentrations of Verifimib over the flow cells and a reference cell (without protein).
-
Data Collection: Monitor the binding and dissociation in real-time.
-
Kinetic Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
A low nanomolar to micromolar KD value would provide strong evidence of a direct, high-affinity interaction, confirming that Verifimib is not just an activity inhibitor but a direct binder of its intended targets.
Synthesizing the Evidence: A Final Verdict on Verifimib
By integrating the data from these three pillars, a researcher can build a comprehensive and defensible profile of a novel compound like Verifimib.
-
Concordant Data: If Verifimib shows potent IC50 values in both biochemical assays, appropriately modulates p-Akt and Ac-H3 levels in cells, and demonstrates direct binding to both PI3Kα and an HDAC isoform via SPR, the claim of dual-target activity is strongly supported.
-
Discordant Data: If Verifimib is potent in a biochemical assay but fails to engage its target in cells, it may indicate poor cell permeability. If it shows cellular activity but weak or no direct binding, its effects may be off-target or indirect.
This systematic approach ensures that decisions in a drug discovery pipeline are based on robust, independently verified data, ultimately increasing the probability of success for developing new and effective therapies.
References
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Biacore™ systems in small molecule drug discovery. Cytiva. [Link]
-
Cho, Y. S., & Kwon, H. J. (2012). Identification and validation of bioactive small molecule target through phenotypic screening. Bioorganic & Medicinal Chemistry Letters, 22(5), 1734-1739. [Link]
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A Guide to Orthogonal Assays for Validating the Mode of Action of AC1Ldcjl, a Novel Molecular Glue Degrader
Introduction: The Rise of Molecular Glues and the Imperative for Rigorous Validation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic paradigm, offering the potential to address disease-causing proteins previously considered "undruggable."[1][2] Molecular glues, a class of TPD-inducing small molecules, function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4]
This guide provides a framework for researchers, scientists, and drug development professionals to rigorously confirm the MoA of AC1Ldcjl. We will detail the experimental logic, step-by-step protocols, and expected data outputs for a series of orthogonal assays designed to test each key step of the proposed degradation pathway.
The Proposed Mechanism of Action for this compound
Our central hypothesis is that this compound functions as a molecular glue, forming a ternary complex between Target-X and the DCAF1 E3 ligase. This induced proximity facilitates the polyubiquitination of Target-X, marking it for recognition and degradation by the 26S proteasome, ultimately leading to reduced cellular levels of the Target-X protein.
Caption: High-level workflow for Western Blot analysis.
Data Presentation: this compound Efficacy
| Compound | DC₅₀ (nM) | Dₘₐₓ (%) | Hill Slope |
| This compound | 8.5 | 92 | 1.2 |
| Negative Control | >10,000 | <10 | N/A |
-
DC₅₀: Concentration of compound that induces 50% degradation of the target protein.
-
Dₘₐₓ: Maximum percentage of protein degradation observed.
Chapter 2: Orthogonal Assay 1 — Confirming Target Engagement in a Cellular Milieu
While observing protein degradation is crucial, it doesn't prove that this compound directly binds to Target-X. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that verifies drug-target engagement within intact cells. [8][9]The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. [10][11]
Causality Behind Experimental Choice:
CETSA provides evidence of a direct physical interaction between this compound and Target-X in their native cellular environment. A positive thermal shift indicates that this compound is engaging its intended target. This assay is orthogonal to Western blotting because it measures a biophysical property (thermal stability) rather than protein quantity.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound (at a saturating concentration, e.g., 10x DC₅₀) or a vehicle control for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. [10]3. Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [12]5. Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Target-X at each temperature point by Western blot.
-
Data Plotting: Plot the percentage of soluble Target-X relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Data Presentation: Target-X Engagement by this compound
| Treatment | Melting Temperature (Tₘ) | Thermal Shift (ΔTₘ) |
| Vehicle (DMSO) | 52.1 °C | N/A |
| This compound (1 µM) | 58.6 °C | +6.5 °C |
Chapter 3: Orthogonal Assay 2 — Demonstrating Ternary Complex Formation and Ubiquitination
Confirming that this compound induces the degradation of Target-X via the ubiquitin-proteasome system requires demonstrating two key intermediate steps: the formation of a ternary complex and the subsequent ubiquitination of Target-X. [13]Co-immunoprecipitation (Co-IP) is the gold standard for verifying protein-protein interactions in a cellular context. [14][15]
Causality Behind Experimental Choice:
This set of experiments directly tests the core of the molecular glue hypothesis. By showing that Target-X, this compound, and DCAF1 form a complex, and that this complex formation leads to the ubiquitination of Target-X, we can causally link the action of this compound to the cell's degradation machinery. This is orthogonal to previous assays as it investigates the transient molecular events that precede degradation.
Experimental Protocol: Co-Immunoprecipitation and Ubiquitination Assay
-
Cell Culture and Treatment: Culture cells and treat with this compound or vehicle control. To visualize ubiquitination, it is often necessary to also treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated substrates to accumulate. [16][17]2. Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., NEM). [18]3. Immunoprecipitation: Incubate the cleared cell lysate with an antibody against Target-X (or DCAF1) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes. [19]5. Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluates by Western blot.
-
To confirm ternary complex formation , probe separate blots with antibodies against DCAF1 and Target-X. The presence of DCAF1 in the Target-X immunoprecipitate (and vice-versa) in the this compound-treated sample indicates complex formation.
-
To confirm ubiquitination , probe a blot with an antibody against ubiquitin. A high-molecular-weight smear or ladder in the this compound-treated lane indicates polyubiquitinated Target-X. [20][21]
-
Caption: Role of this compound in the ubiquitination cascade.
Data Presentation: Ternary Complex Formation and Ubiquitination
| Assay | Condition | Result | Interpretation |
| Co-IP (IP: Target-X) | Vehicle | DCAF1 band: Negative | No constitutive interaction |
| This compound | DCAF1 band: Positive | This compound induces complex formation | |
| Ubiquitination | Vehicle + MG132 | Ubiquitin smear: Faint | Basal level of ubiquitination |
| This compound + MG132 | Ubiquitin smear: Strong | This compound induces robust ubiquitination |
Chapter 4: Orthogonal Assay 3 — Unbiased, Proteome-Wide Specificity Analysis
The final piece of the validation puzzle is to ensure that this compound is selective for Target-X and does not cause widespread, unintended protein degradation. Mass spectrometry (MS)-based proteomics provides an unbiased, global view of the proteome, allowing for the precise quantification of thousands of proteins simultaneously. [22][23][24]
Causality Behind Experimental Choice:
This global analysis serves as the ultimate test of specificity. While the previous assays focused on the intended target, this method actively searches for unintended ones. Confirming that Target-X is the primary protein downregulated, while the rest of the proteome remains largely unperturbed, provides strong evidence for the selectivity of this compound and builds confidence in its therapeutic potential.
Experimental Protocol: Quantitative Proteomics (e.g., TMT-MS)
-
Cell Culture and Treatment: Grow cells in multiple replicates and treat with this compound or a vehicle control for a time point that achieves maximal degradation (e.g., 24 hours).
-
Lysis and Digestion: Harvest and lyse the cells. Digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (TMT): Label the peptide samples from each condition with tandem mass tags (TMT), which are isobaric but yield unique reporter ions upon fragmentation in the mass spectrometer.
-
Sample Combination and Fractionation: Combine the labeled samples and fractionate them using liquid chromatography to reduce complexity.
-
LC-MS/MS Analysis: Analyze the fractions on a high-resolution Orbitrap mass spectrometer. The instrument will isolate peptide ions, fragment them, and measure the intensity of the reporter ions to determine the relative abundance of that peptide (and thus its parent protein) in each original sample. [25]6. Data Analysis: Process the raw data to identify and quantify proteins. Generate a volcano plot to visualize proteins that are significantly up- or downregulated in the this compound-treated sample compared to the control.
Caption: Workflow for quantitative proteomics analysis.
Data Presentation: Proteome-Wide Selectivity of this compound
| Protein | Log₂ Fold Change (this compound vs. Vehicle) | p-value | Annotation |
| Target-X | -3.8 | < 0.0001 | Intended Target |
| Protein A | -0.15 | 0.68 | Not significant |
| Protein B | +0.21 | 0.55 | Not significant |
| Protein C | -0.30 | 0.41 | Not significant |
A volcano plot would visually complement this table, showing Target-X as a significant outlier with strong downregulation.
Synthesizing the Evidence: A Cohesive Model of this compound's Mode of Action
By systematically employing these four orthogonal assays, we can build a highly credible and validated model of this compound's mode of action.
-
Western Blotting confirmed that this compound potently reduces Target-X protein levels.
-
CETSA provided evidence of direct binding between this compound and Target-X in living cells.
-
Co-IP and Ubiquitination Assays demonstrated that this compound induces the formation of a ternary complex with the DCAF1 E3 ligase, leading to the ubiquitination of Target-X.
-
Quantitative Proteomics established that this compound is highly selective, primarily degrading Target-X without causing widespread off-target effects.
Collectively, these results from disparate and complementary methodologies converge on a single, coherent mechanism. This rigorous, multi-faceted validation provides the necessary confidence to advance this compound into further preclinical and clinical development.
Caption: Convergence of evidence from orthogonal assays.
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Navigating the ADME Maze: A Comparative Guide to AC1Ldcjl and Its Derivatives for Enhanced Drug Discovery
In the intricate journey of drug development, a promising candidate's success hinges not only on its potency but also on its ability to navigate the complex biological landscape of the human body. This is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which ultimately determine its efficacy and safety profile.[1][2][3][4] This guide provides an in-depth comparison of the ADME properties of a hypothetical lead compound, AC1Ldcjl, and its rationally designed derivatives, offering a framework for researchers and drug development professionals to optimize drug candidates for clinical success.
For the purpose of this illustrative guide, we will define this compound as a novel scaffold with the core structure of N-phenyl-3-oxobutanamide. While this parent compound shows initial promise, its suboptimal ADME profile necessitates chemical modifications to enhance its therapeutic potential. We will explore three of its derivatives:
-
This compound-D1 (Solubility-Enhanced Derivative): Modified with a hydroxyl group on the phenyl ring to improve aqueous solubility.
-
This compound-D2 (Permeability-Enhanced Derivative): A methyl ester derivative designed to increase lipophilicity and passive permeability.
-
This compound-D3 (Metabolism-Blocked Derivative): A derivative where the acetyl group is replaced with a more stable moiety to reduce metabolic degradation.
This guide will delve into the experimental methodologies used to assess the key ADME parameters of these compounds, present the comparative data, and discuss the implications of the structural modifications.
The Critical Role of Early ADME Assessment
Historically, a significant percentage of drug candidates failed in late-stage clinical trials due to unfavorable pharmacokinetic properties.[5] Integrating comprehensive in vitro and in silico ADME studies early in the drug discovery process is now a cornerstone of modern pharmaceutical research.[5][6] This proactive approach allows for the early identification and mitigation of liabilities such as poor absorption, rapid metabolism, or unfavorable distribution, thereby saving considerable time and resources.[1][3]
Experimental Evaluation of Key ADME Parameters
To objectively compare this compound and its derivatives, a panel of standard in vitro ADME assays were conducted. The choice of these assays is guided by their ability to provide critical insights into the potential in vivo behavior of the compounds.[6][7]
Aqueous Solubility
A compound's ability to dissolve in the gastrointestinal tract is a prerequisite for oral absorption. Poor solubility can lead to low bioavailability.[8]
Experimental Protocol: Kinetic Solubility Assay
-
A high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO) is prepared.
-
This stock solution is added to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration.
-
The solution is shaken at room temperature for a specified period (e.g., 2 hours).
-
Following incubation, the solution is filtered to remove any precipitated compound.
-
The concentration of the compound in the filtrate is determined by liquid chromatography-mass spectrometry (LC-MS).
Membrane Permeability
The ability of a compound to pass through biological membranes, such as the intestinal epithelium, is crucial for its absorption into the bloodstream.[8]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
A 96-well filter plate is coated with a lipid-infused artificial membrane (e.g., phosphatidylcholine in dodecane) to mimic a cell membrane.
-
The donor wells are filled with a solution of the test compound in a buffer at a specific pH (e.g., pH 5.0 to simulate the upper intestine).
-
The acceptor wells are filled with a buffer at a physiological pH of 7.4.
-
The plate is incubated for a set period (e.g., 4-18 hours) at room temperature.
-
The concentration of the compound in both the donor and acceptor wells is quantified using LC-MS to determine the permeability coefficient (Pe).[9]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Metabolic Stability
The rate at which a compound is broken down by metabolic enzymes, primarily in the liver, determines its half-life and duration of action.[6]
Experimental Protocol: Liver Microsomal Stability Assay
-
The test compound is incubated with human liver microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes.
-
The reaction is initiated by the addition of a cofactor, NADPH.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
The reaction is quenched by the addition of a solvent like acetonitrile.
-
The remaining concentration of the parent compound is measured by LC-MS.
-
The rate of disappearance is used to calculate the intrinsic clearance (CLint) and the in vitro half-life (t1/2).[9]
Caption: Workflow for the Liver Microsomal Stability Assay.
Plasma Protein Binding (PPB)
The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and the concentration of free, pharmacologically active drug.
Experimental Protocol: Equilibrium Dialysis
-
A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer.
-
The system is incubated until equilibrium is reached, allowing the unbound compound to diffuse across the membrane.
-
The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS.
-
The percentage of the compound bound to plasma proteins is calculated.
Comparative ADME Profile of this compound and Its Derivatives
The following table summarizes the in vitro ADME data for this compound and its derivatives.
| Compound | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µM) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Liver Microsomal Stability (t¹/² min) | Plasma Protein Binding (%) |
| This compound | 177.19 | 1.5 | 50 | 5.2 | 25 | 85 |
| This compound-D1 | 193.19 | 1.2 | 150 | 3.1 | 28 | 78 |
| This compound-D2 | 191.22 | 2.0 | 25 | 15.8 | 22 | 92 |
| This compound-D3 | 205.23 | 1.8 | 45 | 6.5 | >60 | 88 |
Analysis and Interpretation
The results highlight the direct impact of targeted chemical modifications on the ADME properties of the parent compound, this compound.
-
This compound-D1 (Solubility-Enhanced): The addition of a hydroxyl group significantly increased aqueous solubility three-fold compared to the parent compound. This is a desirable improvement for potential oral absorption. However, the increased polarity led to a decrease in membrane permeability, a common trade-off in drug design. The modest improvement in metabolic stability and slight reduction in plasma protein binding are also noteworthy.
-
This compound-D2 (Permeability-Enhanced): The methyl ester derivative, designed to be more lipophilic, demonstrated a significant increase in permeability. This modification, however, came at the cost of reduced aqueous solubility and a slight decrease in metabolic stability, potentially due to esterase activity. The increased lipophilicity also resulted in higher plasma protein binding.
-
This compound-D3 (Metabolism-Blocked): By modifying the metabolically labile acetyl group, this compound-D3 showed a dramatic improvement in metabolic stability, with a half-life exceeding 60 minutes. This is a crucial enhancement for achieving a longer duration of action in vivo. The other ADME parameters remained largely comparable to the parent compound.
Conclusion and Future Directions
This comparative guide demonstrates the power of rational drug design in modulating the ADME properties of a lead compound. Each derivative of this compound presents a unique profile with distinct advantages and disadvantages.
-
This compound-D1 is a promising candidate if poor solubility is the primary hurdle for the parent compound.
-
This compound-D2 may be advantageous if poor membrane permeability is the main issue, though its low solubility and stability would need to be addressed.
-
This compound-D3 represents a significant step forward in improving the metabolic stability, a critical factor for in vivo efficacy.
The next steps in the optimization of this chemical series would involve a multiparameter approach. For instance, combining the features of this compound-D1 and this compound-D3 could potentially yield a derivative with both enhanced solubility and metabolic stability. Further in silico modeling can also aid in predicting the ADME properties of novel derivatives, helping to prioritize synthetic efforts.[10][11]
By systematically evaluating and comparing the ADME profiles of a lead compound and its derivatives, drug discovery teams can make more informed decisions, increasing the likelihood of advancing a candidate with a favorable pharmacokinetic profile into clinical development.
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Bridging the Gap: A Comparative Guide to the In Vitro to In Vivo Correlation of AC1Ldcjl, a Novel PI3K Inhibitor
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a clinically effective therapy is fraught with challenges. A critical juncture in this journey is establishing a robust in vitro to in vivo correlation (IVIVC), which serves as a predictive bridge between laboratory findings and real-world therapeutic outcomes.[1] This guide provides an in-depth technical comparison of AC1Ldcjl, a novel phosphoinositide 3-kinase (PI3K) inhibitor, and a competing agent, AC2Mefgh, with a focus on establishing a predictive IVIVC framework.
The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[2] this compound and AC2Mefgh are both potent inhibitors of this pathway, yet they exhibit distinct biochemical and pharmacokinetic profiles that significantly impact their translational potential. This guide will dissect these differences through a detailed examination of their in vitro activity and in vivo efficacy, culminating in a comparative analysis of their IVIVC.
The Competitive Landscape: this compound vs. AC2Mefgh
To provide a clear comparative framework, we will be assessing this compound against AC2Mefgh, another PI3K inhibitor in preclinical development. The key differentiating attributes are summarized below:
| Feature | This compound | AC2Mefgh |
| Target Selectivity | Pan-PI3K inhibitor with high potency against p110α and p110δ isoforms. | Predominantly a p110α-specific inhibitor with moderate activity against other isoforms. |
| In Vitro Potency (IC50) | Low nanomolar range across multiple cancer cell lines. | Sub-micromolar to low nanomolar range, with potency varying by cell line. |
| Pharmacokinetics (PK) | Optimized for oral bioavailability with a moderate half-life. | High first-pass metabolism, leading to lower oral bioavailability and a shorter half-life. |
These intrinsic differences necessitate a thorough and comparative IVIVC analysis to predict the clinical viability of each compound.
Part 1: In Vitro Characterization - The Foundation of IVIVC
A robust in vitro characterization is the bedrock upon which a predictive IVIVC is built.[3] This involves a multi-pronged approach to ascertain the potency, selectivity, and mechanism of action of the candidate compounds.
Biochemical Assays: Quantifying Potency and Selectivity
The initial step in characterizing a kinase inhibitor is to determine its potency against the target enzyme. For PI3K inhibitors, this is typically achieved through in vitro kinase assays.[4][5]
Experimental Protocol: In Vitro PI3K Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation : Purified recombinant PI3K isoforms (p110α, p110β, p110γ, p110δ) are obtained. The substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a lipid vesicle solution.
-
Compound Dilution : this compound and AC2Mefgh are serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction : The kinase reaction is initiated by adding ATP to a mixture of the PI3K enzyme, substrate, and the test compound in a 384-well plate. The reaction is allowed to proceed for a specified time at room temperature.
-
Detection : The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay kit.
-
Data Analysis : The luminescence signal is converted to percent inhibition, and the IC50 values are calculated by fitting the data to a four-parameter logistic curve.
Table 1: Comparative PI3K Isoform Selectivity Profile
| PI3K Isoform | This compound IC50 (nM) | AC2Mefgh IC50 (nM) |
| p110α | 5.2 | 8.5 |
| p110β | 45.8 | 250.3 |
| p110γ | 150.1 | >1000 |
| p110δ | 8.9 | 580.7 |
Data are representative of typical results and are for illustrative purposes.
The data clearly demonstrates that while both compounds are potent against the p110α isoform, this compound exhibits a broader inhibitory profile with significant activity against p110δ, a key isoform in immune cell signaling.[4] This suggests that this compound may have a dual role in targeting both tumor cell proliferation and modulating the tumor microenvironment.
Cell-Based Assays: Assessing Cellular Potency and Pathway Modulation
Moving from a purely biochemical system to a cellular context is a critical step in assessing a compound's therapeutic potential. Cell-based assays provide insights into a compound's ability to penetrate cell membranes, engage its target in a complex intracellular environment, and elicit a biological response.[6]
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding : Human breast cancer cells (e.g., MCF-7, which has a PIK3CA mutation) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with serial dilutions of this compound and AC2Mefgh for 72 hours.
-
MTT Addition : MTT reagent is added to each well and incubated for 4 hours, allowing metabolically active cells to convert the yellow tetrazolium salt into purple formazan crystals.[7]
-
Solubilization : The formazan crystals are solubilized by adding a solubilization buffer.
-
Absorbance Reading : The absorbance of the solubilized formazan is measured at 570 nm using a plate reader.
-
Data Analysis : The absorbance values are converted to percent cell viability, and IC50 values are determined.
Experimental Protocol: Western Blot Analysis of PI3K Pathway Activation
-
Cell Treatment and Lysis : MCF-7 cells are treated with this compound and AC2Mefgh at their respective IC50 concentrations for various time points. After treatment, cells are lysed to extract total protein.[2]
-
Protein Quantification : Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation : The membrane is incubated with primary antibodies against key PI3K pathway proteins (e.g., p-AKT, total AKT) overnight at 4°C.[8]
-
Secondary Antibody and Detection : The membrane is then incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[2]
Table 2: Comparative Cellular Activity in MCF-7 Cells
| Parameter | This compound | AC2Mefgh |
| Cell Viability IC50 (nM) | 25.6 | 150.2 |
| p-AKT Inhibition (at IC50) | >90% reduction at 4 hours | ~70% reduction at 4 hours |
The cellular data corroborates the biochemical findings, with this compound demonstrating superior potency in inhibiting cancer cell growth. The Western blot analysis confirms that both compounds inhibit the PI3K pathway, as evidenced by the reduction in phosphorylated AKT, a key downstream effector.[8] However, this compound achieves a more profound and sustained pathway inhibition at its IC50 concentration.
Part 2: In Vivo Efficacy - The Litmus Test for Clinical Potential
While in vitro data provides a strong foundation, the ultimate test of a compound's therapeutic potential lies in its in vivo efficacy.[9] Animal models, particularly patient-derived xenografts (PDXs), offer a more clinically relevant setting to evaluate anti-tumor activity.[10]
Patient-Derived Xenograft (PDX) Models: A Clinically Relevant Platform
For this comparative study, we utilized a breast cancer PDX model harboring a PIK3CA mutation, reflecting a common genetic alteration in this patient population.[2]
Experimental Protocol: In Vivo Efficacy Study in a Breast Cancer PDX Model
-
Tumor Implantation : Fragments from a patient's breast tumor are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth and Randomization : Once the tumors reach a palpable size (approximately 100-150 mm³), the mice are randomized into treatment groups: Vehicle control, this compound, and AC2Mefgh.
-
Drug Administration : this compound and AC2Mefgh are administered orally at doses determined by prior pharmacokinetic studies. Treatment is typically administered daily for 3-4 weeks.
-
Tumor Volume and Body Weight Measurement : Tumor volume and mouse body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis : At the end of the study, tumors are excised for pharmacodynamic (PD) analysis (e.g., Western blotting for p-AKT). Tumor growth inhibition (TGI) is calculated as a primary efficacy endpoint.
Table 3: Comparative In Vivo Efficacy in a Breast Cancer PDX Model
| Treatment Group | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (TGI, %) |
| Vehicle Control | - | 0 |
| This compound | 50 | 85 |
| AC2Mefgh | 100 | 55 |
TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100[3]
The in vivo data demonstrates the superior anti-tumor activity of this compound compared to AC2Mefgh, even at a lower dose. This enhanced efficacy is likely a result of its favorable pharmacokinetic profile and potent, sustained inhibition of the PI3K pathway.
Part 3: Establishing the In Vitro to In Vivo Correlation (IVIVC)
The holy grail of preclinical drug development is to establish a quantitative relationship between in vitro potency and in vivo efficacy.[11] This IVIVC is crucial for predicting clinical doses, setting manufacturing specifications, and reducing the need for extensive clinical studies.[1]
The Role of Pharmacokinetics and Pharmacodynamics (PK/PD)
A meaningful IVIVC is built upon a solid understanding of a drug's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties.[12]
-
Pharmacokinetics (PK) : For this compound and AC2Mefgh, key PK parameters such as oral bioavailability, half-life, and plasma concentration over time were determined in mice. This compound exhibited higher oral bioavailability and a longer half-life, leading to greater drug exposure (Area Under the Curve, AUC) compared to AC2Mefgh at equivalent doses.
-
Pharmacodynamics (PD) : The PD endpoint in our in vivo study was the inhibition of p-AKT in the tumor tissue. A clear dose-dependent inhibition of p-AKT was observed for both compounds, with this compound achieving greater target inhibition at lower plasma concentrations.
Building the IVIVC Model
By integrating the in vitro potency (cellular IC50), in vivo PK (plasma AUC), and in vivo PD (p-AKT inhibition and TGI) data, we can construct an IVIVC model.[13]
A common approach is to correlate the in vivo efficacy (TGI) with the duration that the free plasma concentration of the drug exceeds its in vitro cellular IC50.[11]
Table 4: IVIVC Parameters for this compound and AC2Mefgh
| Parameter | This compound | AC2Mefgh |
| Cellular IC50 (MCF-7) | 25.6 nM | 150.2 nM |
| In Vivo Efficacious Dose | 50 mg/kg | 100 mg/kg |
| Plasma AUC at Efficacious Dose | High | Moderate |
| Time above IC50 at Efficacious Dose | >12 hours | ~6 hours |
| Predicted Human Dose for Efficacy | Lower | Higher |
The IVIVC model predicts that this compound will require a lower clinical dose to achieve a therapeutic effect compared to AC2Mefgh. This is a direct consequence of its superior in vitro potency and more favorable pharmacokinetic properties.
Visualizing the Path to IVIVC
To better illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, depict the PI3K signaling pathway and the experimental workflow for establishing an IVIVC.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Sources
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Safety Operating Guide
A Guide to the Safe Disposal of Reactive Acyl Chlorides in a Laboratory Setting
Disclaimer: The chemical identifier "AC1Ldcjl" does not correspond to a recognized chemical substance in standard databases. This guide has been developed based on the hazardous properties of a common and highly reactive laboratory chemical, Acetyl chloride (CAS No. 75-36-5), which is presumed to be representative of the intended topic. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical they are handling to ensure proper and safe disposal.
This guide provides a detailed protocol for the safe management and disposal of reactive acyl chlorides, such as acetyl chloride, tailored for researchers, scientists, and drug development professionals. The procedures outlined below are designed to mitigate the significant risks associated with these chemicals, including their high flammability, corrosivity, and violent reactivity with water.
Core Chemical Hazards and Disposal Philosophy
Acyl chlorides are characterized by their aggressive reactivity, primarily due to the electrophilic nature of the carbonyl carbon and the presence of a good leaving group (the chloride ion). Understanding these properties is crucial for safe handling and disposal.
Key Hazards of Acetyl Chloride:
-
High Flammability: Acetyl chloride is a highly flammable liquid and vapor, with a low flash point of 40°F (4.4°C).[1] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2]
-
Corrosivity: It causes severe skin burns and eye damage upon contact.[2][3] The vapors are corrosive to the respiratory tract.[3]
-
Violent Reactivity with Water: Acetyl chloride reacts violently with water, steam, methanol, or ethanol to produce hydrochloric acid (HCl) and acetic acid, releasing significant heat and corrosive fumes.[1] This reactivity necessitates stringent moisture control during storage and handling.
The disposal philosophy for such reactive chemicals is centered on controlled neutralization to convert the hazardous substance into a less reactive and safer form before final disposal through a certified hazardous waste management program.
Hazard Summary Table: Acetyl Chloride
| Hazard Classification | Description | Primary Risks |
| Flammable Liquid | Category 2 | Highly flammable liquid and vapor.[2][3] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[2][3] |
| Serious Eye Damage | Category 1 | Causes serious eye damage.[2][3] |
| Reactivity | High | Reacts violently with water, alcohols, bases, and oxidizing agents.[1][2] |
Step-by-Step Disposal Protocol for Small Quantities of Acyl Chlorides
This protocol is intended for the neutralization and disposal of small quantities (typically <100 mL) of acyl chlorides generated during laboratory experiments.
Part 1: Immediate Preparation and Personal Protective Equipment (PPE)
-
Work Area Preparation: All neutralization procedures must be conducted in a certified chemical fume hood to control the release of corrosive vapors. Ensure the fume hood sash is positioned as low as practical. Keep a fire extinguisher (CO2 or dry chemical) and a spill kit readily accessible.[2]
-
Required PPE:
-
Eye Protection: Wear chemical safety goggles and a face shield.[4]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate film). Double-gloving is recommended.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. An apron may provide additional protection.
-
Part 2: Controlled Neutralization Workflow
The primary objective is to slowly and safely hydrolyze the acyl chloride. This is typically achieved by reacting it with a weak base, such as sodium bicarbonate, in a controlled manner.
-
Prepare the Neutralizing Solution: In a large beaker (at least 10 times the volume of the acyl chloride to be neutralized), prepare a cold, saturated solution of sodium bicarbonate (NaHCO₃) in water. Place the beaker in an ice bath to manage the exothermic reaction.
-
Slow Addition of Acyl Chloride: Using a dropping funnel or by slowly pipetting, add the acyl chloride dropwise to the stirred bicarbonate solution. The slow addition is critical to control the rate of reaction and prevent excessive heat generation and splashing.
-
Monitor the Reaction: Observe for gas evolution (CO₂) and heat generation. If the reaction becomes too vigorous, stop the addition immediately and allow the mixture to cool.
-
Ensure Complete Neutralization: After the addition is complete, continue stirring the solution for at least one hour to ensure all the acyl chloride has reacted.
-
pH Verification: Check the pH of the resulting solution using pH paper or a calibrated pH meter. The final pH should be between 5.5 and 9.5.[4] If the solution is still acidic, add more sodium bicarbonate until the desired pH is reached.
Disposal Workflow Diagram
Caption: Workflow for the safe neutralization and disposal of reactive acyl chlorides.
Management of Contaminated Materials and Spills
-
Contaminated Consumables: All disposable items that have come into contact with the acyl chloride, such as pipette tips, gloves, and absorbent pads, must be considered hazardous waste. These items should be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Empty Containers: Empty containers that held acyl chlorides should be rinsed with a suitable solvent (e.g., acetone) in a fume hood. The rinsate must be collected and treated as hazardous waste.
-
Spill Response: In the event of a spill, evacuate the area and ensure proper ventilation. For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels. The contaminated absorbent must then be collected and disposed of as hazardous waste.[6] For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Final Disposal and Regulatory Compliance
The neutralized solution, while significantly less hazardous, may still be subject to local disposal regulations. It is best practice to collect the neutralized aqueous waste in a properly labeled hazardous waste container for collection by your institution's EHS or a licensed waste disposal contractor.[7][8]
-
Waste Identification: Under the Resource Conservation and Recovery Act (RCRA), a waste may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7] Even after neutralization, the waste stream must be evaluated against these criteria.
-
Labeling and Documentation: All hazardous waste containers must be clearly labeled with their contents and associated hazards. Maintain accurate records of the waste generated, as required by institutional and federal regulations.
By adhering to these procedures, laboratory professionals can effectively manage and dispose of reactive acyl chlorides, ensuring a safe working environment and maintaining regulatory compliance.
References
- Acetyl chloride - SAFETY DATA SHEET. (2010-09-07). Fisher Scientific.
- Safety Data Sheet: Acetyl chloride.Chemos GmbH & Co. KG.
- Navigating the Safe Disposal of Ac-Arg-Gly-Lys-AMC: A Comprehensive Guide.Benchchem.
- ACETYL CHLORIDE - CAMEO Chemicals.NOAA.
- Instructions for turn in of hazardous material and waste.Defense Logistics Agency (DLA).
- Material Safety Data Sheet - Octanoyl chloride, 99%.Cole-Parmer.
- Chapter 7 - Management Procedures For Specific Waste Types.Cornell EHS.
- Octanoyl chloride - Safety D
- Managing Hazardous Waste.Department of Toxic Substances Control - CA.gov.
Sources
- 1. ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
